Product packaging for 5-Hydrazinyl-4-phenyl-1H-pyrazole(Cat. No.:CAS No. 89569-40-4)

5-Hydrazinyl-4-phenyl-1H-pyrazole

Cat. No.: B12911020
CAS No.: 89569-40-4
M. Wt: 174.20 g/mol
InChI Key: YPRVSXYHVKBTIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Hydrazinyl-4-phenyl-1H-pyrazole is a versatile chemical scaffold designed for research and development applications, particularly in medicinal chemistry and drug discovery. The compound features a pyrazole core, a privileged structure in medicinal chemistry known for its wide spectrum of biological activities . The presence of both a phenyl substituent and a reactive hydrazinyl group makes this molecule a valuable synthon for constructing more complex heterocyclic systems. The hydrazinyl functional group serves as a key handle for further chemical modifications. It can be readily used in condensation reactions to form hydrazone derivatives, which are a significant class of compounds studied for their anticancer and anti-inflammatory properties . Pyrazole derivatives, in general, have been extensively investigated and reported in scientific literature to exhibit antimicrobial, anticancer, anti-inflammatory, and antioxidant activities . As a building block, this compound can be utilized in multicomponent reactions, which are efficient one-pot synthetic strategies popular for generating diverse chemical libraries for biological screening . Researchers can employ this compound in the synthesis of novel molecules aimed at various biological targets. Intended Use and Handling: This product is provided exclusively for research and development use in a laboratory setting. It is not intended for diagnostic, therapeutic, or any personal uses. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N4 B12911020 5-Hydrazinyl-4-phenyl-1H-pyrazole CAS No. 89569-40-4

Properties

CAS No.

89569-40-4

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

(4-phenyl-1H-pyrazol-5-yl)hydrazine

InChI

InChI=1S/C9H10N4/c10-12-9-8(6-11-13-9)7-4-2-1-3-5-7/h1-6H,10H2,(H2,11,12,13)

InChI Key

YPRVSXYHVKBTIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NN=C2)NN

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of 5-Hydrazinyl-4-phenyl-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and expected characterization of the novel heterocyclic compound, 5-Hydrazinyl-4-phenyl-1H-pyrazole. This molecule holds potential as a building block in medicinal chemistry and drug discovery due to the prevalence of the pyrazole scaffold in pharmacologically active compounds.

Introduction

Pyrazoles are a class of heterocyclic aromatic compounds containing two adjacent nitrogen atoms. They are of significant interest in the pharmaceutical industry, forming the core structure of numerous drugs with a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The introduction of a hydrazinyl group at the C5 position of a 4-phenyl-1H-pyrazole core offers a versatile handle for further chemical modifications, enabling the exploration of new chemical space and the development of novel therapeutic agents. This guide outlines a plausible and accessible synthetic pathway and provides expected analytical data for the successful identification and characterization of this compound.

Proposed Synthesis Pathway

The proposed synthesis of this compound is a two-step process commencing with the synthesis of a key intermediate, 5-amino-4-phenyl-1H-pyrazole, followed by its conversion to the target hydrazine derivative.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 5-amino-4-phenyl-1H-pyrazole cluster_1 Step 2: Synthesis of this compound 2-phenyl-3-oxopropanenitrile 2-phenyl-3-oxopropanenitrile reaction1 2-phenyl-3-oxopropanenitrile->reaction1 Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->reaction1 5-amino-4-phenyl-1H-pyrazole 5-amino-4-phenyl-1H-pyrazole reaction1->5-amino-4-phenyl-1H-pyrazole Ethanol, Reflux 5-amino-4-phenyl-1H-pyrazole_2 5-amino-4-phenyl-1H-pyrazole reaction2 5-amino-4-phenyl-1H-pyrazole_2->reaction2 NaNO2_HCl 1. NaNO2, HCl (0-5 °C) 2. SnCl2, HCl NaNO2_HCl->reaction2 This compound This compound reaction2->this compound

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 5-amino-4-phenyl-1H-pyrazole

This procedure is adapted from general methods for the synthesis of 5-aminopyrazoles from β-ketonitriles.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-phenyl-3-oxopropanenitrile (1 equivalent) and ethanol to create a solution.

  • Addition of Reagent: Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

  • Purification: Wash the crude product with cold ethanol and dry under vacuum. Recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture can be performed for further purification.

Step 2: Synthesis of this compound

This protocol is based on standard procedures for the conversion of an amino group to a hydrazinyl group via a diazonium salt intermediate.[1][2]

  • Diazotization:

    • Suspend 5-amino-4-phenyl-1H-pyrazole (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture for 30-60 minutes at this temperature to form the pyrazole-5-diazonium chloride.

  • Reduction:

    • In a separate flask, prepare a solution of tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid, and cool it to 0 °C.

    • Slowly add the freshly prepared diazonium salt solution to the cold tin(II) chloride solution with vigorous stirring.

    • Continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

  • Work-up and Isolation:

    • Make the reaction mixture strongly alkaline by the slow addition of a concentrated sodium hydroxide solution while keeping the temperature low.

    • Extract the product with a suitable organic solvent such as ethyl acetate or diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent.

Characterization

As no specific characterization data for this compound is readily available, the following tables summarize the expected analytical data based on the characterization of structurally similar pyrazole derivatives found in the literature.

Physical Properties (Predicted)
PropertyPredicted Value
Molecular Formula C9H10N4
Molecular Weight 174.21 g/mol
Appearance Off-white to pale yellow solid
Melting Point 130-140 °C (estimated)
Spectroscopic Data (Predicted)

The following tables provide predicted spectroscopic data based on known shifts for similar pyrazole structures.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5br s1HPyrazole N-H
~8.0s1HHydrazinyl N-H
7.2-7.5m5HPhenyl C-H
~7.8s1HPyrazole C3-H
~4.5br s2HHydrazinyl -NH₂

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~150Pyrazole C5
~140Pyrazole C3
128-135Phenyl C
~115Pyrazole C4

Table 3: Predicted FT-IR Spectral Data (KBr, cm⁻¹)

Wavenumber (cm⁻¹)Assignment
3300-3400N-H stretching (hydrazine and pyrazole)
3000-3100Aromatic C-H stretching
1580-1620C=N and C=C stretching (pyrazole and phenyl rings)
1450-1550N-H bending

Table 4: Predicted Mass Spectrometry Data

m/zAssignment
174[M]⁺
159[M - NH]⁺
144[M - N₂H₂]⁺
77[C₆H₅]⁺

Analytical Workflow

The following diagram illustrates a typical workflow for the characterization of the synthesized this compound.

Analytical_Workflow Crude_Product Crude Product TLC TLC Analysis Crude_Product->TLC Purification Purification (Column Chromatography / Recrystallization) TLC->Purification Pure_Product Pure Product Purification->Pure_Product Melting_Point Melting Point Determination Pure_Product->Melting_Point Spectroscopy Spectroscopic Analysis Pure_Product->Spectroscopy Final_Characterization Final Characterization Report Melting_Point->Final_Characterization NMR ¹H and ¹³C NMR Spectroscopy->NMR FTIR FT-IR Spectroscopy Spectroscopy->FTIR MS Mass Spectrometry Spectroscopy->MS NMR->Final_Characterization FTIR->Final_Characterization MS->Final_Characterization

Caption: Workflow for the characterization of this compound.

Safety Considerations

  • Hydrazine hydrate is highly toxic and corrosive. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Sodium nitrite is a strong oxidizing agent and is toxic. Avoid contact with skin and eyes.

  • Diazonium salts are potentially explosive, especially when dry. They should be prepared and used in solution at low temperatures and should not be isolated.

  • Tin(II) chloride is corrosive and a skin and eye irritant.

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This technical guide provides a viable synthetic route and predicted analytical data for this compound. The proposed two-step synthesis is based on well-established chemical transformations. The provided characterization data, although predictive, offers a solid foundation for researchers to identify and confirm the structure of this novel compound. The successful synthesis of this molecule will provide a valuable scaffold for the development of new chemical entities with potential therapeutic applications. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions.

References

A Technical Guide to Phenyl-Hydrazinyl Pyrazole Derivatives: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific isomer, 5-Hydrazinyl-4-phenyl-1H-pyrazole, is not available in current scientific literature. This guide therefore focuses on a closely related and well-documented class of compounds: hydrazone derivatives of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde . These compounds share the core phenyl-pyrazole and hydrazinyl-like moieties and serve as a robust proxy for understanding the chemical and biological properties of this structural class.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, renowned for their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3][4][5] The five-membered heterocyclic ring, containing two adjacent nitrogen atoms, provides a stable and versatile scaffold for drug design.[2][3][6] The incorporation of phenyl and hydrazone functionalities can significantly modulate the compound's physicochemical properties and biological targets. This whitepaper provides a detailed overview of the chemical properties, synthesis, and characterization of hydrazone derivatives synthesized from 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, a key intermediate in the formation of this class of molecules.

Core Chemical Structure and Properties

The foundational structure for this guide is 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. The subsequent reaction with various hydrazines or hydrazides yields the final hydrazone derivatives, which are the primary subject of this analysis.

Chemical Structure of the Core Intermediate

The logical relationship for understanding the core structure is straightforward, starting from the basic pyrazole ring and adding the relevant substituents.

A Pyrazole Ring (C3H4N2) B Addition of Phenyl Groups at N1 and C3 A->B C Addition of Carbaldehyde Group at C4 B->C D Core Intermediate: 1,3-Diphenyl-1H-pyrazole -4-carbaldehyde C->D

Caption: Logical construction of the pyrazole intermediate.

Physicochemical Properties

The properties of these derivatives can vary significantly based on the substitutions on the hydrazone moiety. Below is a table summarizing representative data for derivatives of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.

Compound IDR Group on HydrazoneMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reference
11c 4-BromophenylC22H16BrN3402.30168-170[7]
11d 4-HydroxyphenylC22H16N4O368.40142-144[7]
11e 3-MethoxyphenylC23H19N3O353.43270-272[7]

Synthesis and Experimental Protocols

The synthesis of phenyl-hydrazinyl pyrazole derivatives is typically achieved through a multi-step process. A common and effective route is the Vilsmeier-Haack reaction followed by condensation.

General Synthesis Workflow

The synthesis begins with the formation of an acetophenone phenylhydrazone, which is then cyclized and formylated to create the pyrazole-4-carbaldehyde intermediate. The final step involves the condensation of this intermediate with a substituted hydrazine.[8]

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_core Core Synthesis (Vilsmeier-Haack) cluster_final Final Product Synthesis A1 Substituted Acetophenone B Acetophenone Phenylhydrazone A1->B Glacial Acetic Acid, Reflux A2 Substituted Phenylhydrazine A2->B C 1,3-Diphenyl-1H-pyrazole -4-carbaldehyde B->C POCl3, DMF, Reflux E Final Product: Pyridine-Pyrazole Hydrazone Derivative C->E Ethanol, Reflux D1 Substituted Hydrazine/Hydrazide D1->E

Caption: General synthesis workflow for pyrazole-hydrazone derivatives.

Experimental Protocol: Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (Intermediate)

This protocol is adapted from established methodologies for the Vilsmeier-Haack formylation of hydrazones.[8]

  • Preparation of the Hydrazone:

    • Dissolve substituted acetophenone (0.01 mol) and substituted phenylhydrazine (0.01 mol) in 20 ml of ethanol in a round-bottom flask.

    • Cool the mixture to 0°C using an ice bath.

    • Add 2-3 drops of glacial acetic acid.

    • Reflux the mixture for 2 hours, monitoring the reaction progress with Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture on ice. Filter and dry the resulting solid intermediate product.

  • Vilsmeier-Haack Reaction:

    • In a separate flask, add anhydrous N,N-dimethylformamide (DMF) (0.01 mol) dropwise to phosphorous oxychloride (POCl3) (0.01 mol) at 0°C with continuous stirring for 15 minutes.

    • To this Vilsmeier reagent, add the previously synthesized hydrazone (0.01 mol).

    • Reflux the mixture for 2 hours at 100°C, monitoring completion by TLC.

    • Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

    • Filter the resulting solid, wash thoroughly with water, and dry.

    • Recrystallize the crude product from ethyl acetate to obtain pure 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.[8]

Experimental Protocol: Synthesis of Final Hydrazone Derivative
  • Condensation Reaction:

    • Dissolve 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (0.01 mol) and a selected substituted hydrazine (e.g., 3-hydrazinyl quinoline) (0.01 mol) in 30 ml of ethanol.

    • Heat the mixture to reflux for 3 hours.

    • Cool the reaction mixture. The product will crystallize out of the solution.

    • Filter the solid product, dry it, and recrystallize from a suitable solvent like dioxane to yield the final pure compound.[8]

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the structure of the synthesized compounds.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch3340 - 3360Indicates the presence of the hydrazone N-H group.[8]
Aromatic C=C1570 - 1595Confirms the presence of phenyl and pyrazole rings.[8]
C=N Stretch1460 - 1480Corresponds to the imine bond of the hydrazone and the pyrazole ring.[8]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is used to determine the proton environment in the molecule. Data is typically recorded in DMSO-d6.

ProtonChemical Shift (δ ppm)Description
Aromatic-H7.00 - 7.90A complex multiplet region corresponding to the protons on the phenyl rings.[7][8]
N-H~8.40 - 8.60A singlet corresponding to the hydrazone proton.[8]
Pyrazole C-H~8.25 - 8.56A singlet for the proton at the 5-position of the pyrazole ring.[7]
Azomethine C-H~9.10A singlet for the proton of the -N=CH- group.[8]

Biological Activity and Potential Signaling Pathways

Pyrazole derivatives are known to exhibit a wide range of biological activities. Hydrazone-containing pyrazoles, in particular, have been investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents.[1][4][9]

Antitumor Activity

Many pyrazole derivatives have been screened for antitumor activity. For example, certain 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole derivatives have shown a broad spectrum of activity against various cancer cell lines in the National Cancer Institute's (NCI) screening program.[10] While a specific signaling pathway for the 1,3-diphenyl-pyrazole-hydrazone class is not definitively established in the provided context, many small molecule kinase inhibitors feature similar heterocyclic cores. A plausible hypothetical mechanism of action involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK/ERK pathway.

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a simplified representation of how a pyrazole-based inhibitor might interrupt a generic kinase signaling cascade, a common mechanism for anticancer drugs.

GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Pyrazole Derivative (Hypothetical Inhibitor) Inhibitor->RAF

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

Conclusion

While the specific compound this compound remains undocumented, the analysis of structurally related 1,3-diphenyl-pyrazole-hydrazone derivatives provides a valuable framework for understanding this chemical class. The synthetic routes are well-established, allowing for the generation of diverse analogues. The potent and varied biological activities reported for pyrazole derivatives underscore their importance as privileged scaffolds in drug discovery. Further investigation into specific derivatives, including their structure-activity relationships and mechanisms of action, is warranted to fully exploit their therapeutic potential.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 5-Hydrazinyl-4-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 5-Hydrazinyl-4-phenyl-1H-pyrazole. While specific experimental data for this exact molecule is not publicly available, this document compiles and presents data from closely related pyrazole derivatives to serve as a practical reference for researchers. The principles and methodologies outlined herein are directly applicable to the analysis of the title compound.

Introduction to Spectroscopic Analysis of Pyrazole Derivatives

Pyrazole derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making their structural elucidation crucial in drug discovery and development. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the chemical structure and purity of these molecules. This guide will delve into the expected spectroscopic characteristics of this compound based on the analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide key structural information.

Expected ¹H NMR Spectral Data (in DMSO-d₆):

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityNotes
NH (pyrazole)~13.0Broad SingletThe chemical shift can be highly variable and dependent on solvent and concentration.
NH₂ (hydrazinyl)~4.5 - 5.5Broad SingletExchangeable with D₂O.
NH (hydrazinyl)~7.0 - 8.0SingletExchangeable with D₂O.
Phenyl-H~7.2 - 7.8MultipletAromatic protons of the phenyl group.
Pyrazole-H3~7.5 - 8.0SingletThe proton at position 3 of the pyrazole ring.

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

CarbonExpected Chemical Shift (δ, ppm)Notes
Phenyl C (quaternary)~130 - 135
Phenyl CH~125 - 130
Pyrazole C3~135 - 145
Pyrazole C4~110 - 120
Pyrazole C5~140 - 150

Experimental Protocol for NMR Spectroscopy:

A general procedure for acquiring NMR spectra of pyrazole derivatives is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.[1]

  • ¹H NMR Acquisition: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for N-H, C=C, and C=N bonds.

Expected IR Spectral Data (KBr pellet):

Functional GroupExpected Absorption Range (cm⁻¹)Intensity
N-H stretch (pyrazole & hydrazinyl)3100 - 3400Medium - Strong, Broad
C-H stretch (aromatic)3000 - 3100Medium
C=C stretch (aromatic)1500 - 1600Medium - Strong
C=N stretch (pyrazole ring)1450 - 1550Medium - Strong
N-H bend1550 - 1650Medium

Experimental Protocol for IR Spectroscopy:

A common method for obtaining IR spectra of solid samples is as follows:

  • Sample Preparation: Mix a small amount of the compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.[1]

  • Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[2][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Mass Spectrometry Data:

IonExpected m/zNotes
[M+H]⁺Calculated MW + 1Molecular ion peak in positive ion mode.
[M]⁺Calculated MWMolecular ion peak in electron ionization.
FragmentsVariesFragmentation of the pyrazole and phenyl rings, and loss of the hydrazinyl group.

Experimental Protocol for Mass Spectrometry:

A general procedure for mass spectrometric analysis of small organic molecules is as follows:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).[4][5]

  • Analysis: Introduce the sample into the mass spectrometer. For ESI, the sample is typically infused directly or via liquid chromatography. For EI, the sample is vaporized before ionization.[4]

  • Data Acquisition: Acquire the mass spectrum, ensuring accurate mass measurement by using an internal or external calibrant.[6]

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflow for the spectroscopic analysis of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Structural Characterization Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation

Caption: General workflow for the synthesis and spectroscopic characterization.

Data_Integration_Logic cluster_data Experimental Data cluster_interpretation Interpretation cluster_conclusion Conclusion NMR_Data NMR Data (Chemical Shifts, Couplings) NMR_Interp Determine C-H Framework NMR_Data->NMR_Interp IR_Data IR Data (Absorption Bands) IR_Interp Identify Functional Groups IR_Data->IR_Interp MS_Data MS Data (Molecular Ion, Fragments) MS_Interp Confirm Molecular Weight & Formula MS_Data->MS_Interp Final_Structure Confirm Structure of This compound NMR_Interp->Final_Structure IR_Interp->Final_Structure MS_Interp->Final_Structure

Caption: Logical flow for integrating spectroscopic data to confirm molecular structure.

References

The Rising Therapeutic Potential of 5-Hydrazinyl-4-phenyl-1H-pyrazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, has long been a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Among the vast array of pyrazole derivatives, those bearing a hydrazinyl moiety at the 5-position and a phenyl group at the 4-position are emerging as a promising class of compounds with diverse and potent biological activities. This technical guide provides a comprehensive overview of the current state of research into the biological activities of 5-Hydrazinyl-4-phenyl-1H-pyrazole derivatives and structurally related compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Several studies have highlighted the potential of pyrazole derivatives as effective anticancer agents.[3][4][5][6][7] The mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell survival and proliferation. While specific data for this compound derivatives is limited, research on analogous structures provides valuable insights into their potential efficacy.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of various pyrazole derivatives against different cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCancer Cell LineIC50 (µM)Reference
7a HepG2 (Liver Carcinoma)6.1 ± 1.9[4]
7b HepG2 (Liver Carcinoma)7.9 ± 1.9[4]
3d MCF-7 (Breast Cancer)10[5]
3e MCF-7 (Breast Cancer)12[5]
5a MCF-7 (Breast Cancer)14[5]
Compound 11 A549 (Lung Cancer)< 10 µg/ml
Compound with 4-bromophenyl at pyrazole ring A549 (Lung Cancer)8.0[7]
Compound with 4-bromophenyl at pyrazole ring HeLa (Cervical Cancer)9.8[7]
Compound with 4-bromophenyl at pyrazole ring MCF-7 (Breast Cancer)5.8[7]

Note: The compounds listed are structurally related to this compound derivatives but may not contain the exact same scaffold.

Experimental Protocol: MTT Assay for Anticancer Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.[4]

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a control (e.g., doxorubicin) for a specified period (typically 24-72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well.

  • Formazan Solubilization: Living cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve these crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_compounds Treat with Pyrazole Derivatives seed_cells->treat_compounds incubate Incubate for 24-72 hours treat_compounds->incubate add_mtt Add MTT Reagent incubate->add_mtt formazan Formazan Crystal Formation add_mtt->formazan solubilize Solubilize with DMSO formazan->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 Values read_absorbance->analyze_data end End analyze_data->end Antimicrobial_Assay_Workflow start Start prepare_agar Prepare and Pour Agar Plates start->prepare_agar inoculate Inoculate with Microorganism prepare_agar->inoculate create_wells Create Wells in Agar inoculate->create_wells add_compounds Add Test Compounds and Controls create_wells->add_compounds incubate Incubate Plates add_compounds->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones end End measure_zones->end Anti_inflammatory_Assay_Workflow start Start acclimatize Acclimatize Rats start->acclimatize administer Administer Test Compounds and Controls acclimatize->administer induce_edema Induce Paw Edema with Carrageenan administer->induce_edema measure_volume Measure Paw Volume over Time induce_edema->measure_volume calculate_inhibition Calculate % Edema Inhibition measure_volume->calculate_inhibition end End calculate_inhibition->end Signaling_Pathways cluster_cancer Anticancer Activity cluster_inflammation Anti-inflammatory Activity Pyrazole\nDerivatives_C Pyrazole Derivatives_C Kinase\nInhibition Kinase Inhibition Pyrazole\nDerivatives_C->Kinase\nInhibition Apoptosis\nInduction Apoptosis Induction Pyrazole\nDerivatives_C->Apoptosis\nInduction Cell Cycle\nArrest Cell Cycle Arrest Kinase\nInhibition->Cell Cycle\nArrest Cancer Cell\nDeath Cancer Cell Death Apoptosis\nInduction->Cancer Cell\nDeath Pyrazole\nDerivatives_I Pyrazole Derivatives_I COX/LOX\nInhibition COX/LOX Inhibition Pyrazole\nDerivatives_I->COX/LOX\nInhibition Reduced\nProstaglandins &\nLeukotrienes Reduced Prostaglandins & Leukotrienes COX/LOX\nInhibition->Reduced\nProstaglandins &\nLeukotrienes Decreased\nInflammation Decreased Inflammation Reduced\nProstaglandins &\nLeukotrienes->Decreased\nInflammation

References

Unraveling the Biological Activities of Phenyl-Hydrazinyl-Pyrazoles: A Landscape of Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

Despite significant interest in the pyrazole scaffold within medicinal chemistry, a comprehensive mechanism of action for the specific compound 5-Hydrazinyl-4-phenyl-1H-pyrazole remains to be elucidated in publicly available scientific literature. This technical overview, therefore, aims to provide a broader context by examining the known biological activities and potential mechanisms of structurally related phenyl-pyrazole derivatives, offering insights for researchers and drug development professionals exploring this chemical space.

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents.[1][2][3] These compounds exhibit a wide array of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and neurological activities.[1][2][4] The introduction of various substituents onto the pyrazole ring allows for the fine-tuning of their biological effects.

Potential Therapeutic Applications of Phenyl-Pyrazole Derivatives

While data on this compound is scarce, research on analogous structures suggests several potential avenues of therapeutic intervention.

Anti-cancer Activity

Numerous pyrazole derivatives have been investigated for their anti-cancer properties. The mechanisms underlying these effects are diverse and often target key signaling pathways involved in cell proliferation, survival, and angiogenesis. For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have been shown to exert their cytotoxic effects by inhibiting protein kinases such as epidermal growth factor receptor (EGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR).[5] A series of 5-amino-1H-pyrazole-4-carboxamide derivatives were designed as pan-FGFR covalent inhibitors, demonstrating nanomolar efficacy against both wild-type and mutant forms of the receptor.[6]

Enzyme Inhibition

The pyrazole scaffold is a common feature in various enzyme inhibitors. For example, pyrazole-based benzenesulfonamides have been synthesized and evaluated as inhibitors of human carbonic anhydrase isoforms II, IX, and XII, with some derivatives showing submicromolar inhibitory concentrations.[7] Another notable example is the inhibition of 15-Lipoxygenase, an enzyme implicated in inflammatory processes, by novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives.[8] Furthermore, in silico and subsequent in vitro studies of 5- and 3-hydroxy-N-aryl-1H-pyrazole-4-carboxylates have identified them as potential inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in the parasite's pyrimidine biosynthesis pathway, highlighting their potential as antimalarial agents.[9]

Antimicrobial and Other Activities

The broad biological activity of pyrazoles extends to antimicrobial effects.[10] Various substituted pyrazole derivatives have demonstrated activity against a range of bacterial and fungal strains.[10] Additionally, some pyrazole-containing compounds have been investigated for their anthelmintic properties.[11] The antioxidant potential of pyrazole derivatives has also been recognized, with the NH proton of the pyrazole moiety believed to contribute to their radical scavenging activity.[8]

Synthesis of Phenyl-Hydrazinyl-Pyrazole Derivatives

The synthesis of pyrazole derivatives can be achieved through various chemical routes. A common method involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[1][2] For instance, the synthesis of 1,3,5-substituted pyrazoles can be achieved by the condensation of a chalcone with phenylhydrazine.[1] The Vilsmeier-Haack reaction is another versatile method used to introduce a formyl group onto the pyrazole ring, which can then be further modified.[1][11]

Future Directions

The diverse biological activities of phenyl-pyrazole derivatives underscore the potential of this chemical class in drug discovery. While the specific mechanism of action for this compound remains unknown, the existing body of research on related compounds provides a strong rationale for further investigation. Future studies should focus on synthesizing and screening a library of this compound analogs to identify potential molecular targets and elucidate their mechanisms of action. Such efforts could lead to the development of novel therapeutic agents for a range of diseases.

Conclusion

References

An In-depth Technical Guide to the Proposed Synthesis and Chemistry of 5-Hydrazinyl-4-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyrazole and its derivatives are a cornerstone of heterocyclic chemistry, exhibiting a wide array of biological activities that have led to their use in numerous pharmaceutical agents.[1] The pyrazole scaffold is a five-membered ring containing two adjacent nitrogen atoms.[2] The specific substitution pattern on the pyrazole ring dictates its physicochemical properties and biological function. This guide focuses on the proposed synthesis and potential chemical profile of 5-Hydrazinyl-4-phenyl-1H-pyrazole, a molecule of interest for its potential as a building block in medicinal chemistry and drug development. The presence of a hydrazinyl group at the C5 position and a phenyl group at the C4 position suggests potential for further functionalization and interaction with biological targets.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step process, commencing with the formation of a key β-ketonitrile intermediate, followed by cyclization to form the pyrazole core, and concluding with the conversion of a 5-amino group to the desired 5-hydrazinyl functionality.

Synthetic Pathway for this compound cluster_0 Step 1: Synthesis of β-Ketonitrile cluster_1 Step 2: Pyrazole Ring Formation cluster_2 Step 3: Conversion to Hydrazine Benzaldehyde Benzaldehyde Intermediate_1 2-phenyl-3-oxopropanenitrile Benzaldehyde->Intermediate_1 Base-catalyzed condensation Acetonitrile Acetonitrile Acetonitrile->Intermediate_1 Intermediate_2 4-phenyl-1H-pyrazol-5-amine Intermediate_1->Intermediate_2 Cyclization Hydrazine_Hydrate Hydrazine_Hydrate Hydrazine_Hydrate->Intermediate_2 Diazotization 1. NaNO2, HCl 2. SnCl2 Intermediate_2->Diazotization Final_Product This compound Diazotization->Final_Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed, yet prospective, experimental protocols for the synthesis of this compound, adapted from established procedures for similar compounds.

Step 1: Synthesis of 2-phenyl-3-oxopropanenitrile

This step involves the base-catalyzed condensation of benzaldehyde and acetonitrile to form the corresponding cinnamonitrile, followed by oxidation. A more direct, though potentially lower-yielding, approach involves the reaction of ethyl phenylacetate with acetonitrile under basic conditions. A well-established method for synthesizing similar β-ketonitriles is the reaction of an appropriate ester with acetonitrile in the presence of a strong base.

  • Materials: Ethyl phenylacetate, Acetonitrile, Sodium ethoxide, Diethyl ether (anhydrous), Hydrochloric acid (1 M).

  • Procedure:

    • To a stirred solution of sodium ethoxide (prepared from sodium in anhydrous ethanol) in anhydrous diethyl ether, add a mixture of ethyl phenylacetate and anhydrous acetonitrile dropwise at 0-5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

    • Quench the reaction by pouring it onto crushed ice and acidify with 1 M hydrochloric acid to a pH of 5-6.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-phenyl-3-oxopropanenitrile.

    • Purify the product by column chromatography or recrystallization.

Step 2: Synthesis of 4-phenyl-1H-pyrazol-5-amine

The synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazine is a versatile and widely used method.[3]

  • Materials: 2-phenyl-3-oxopropanenitrile, Hydrazine hydrate, Ethanol.

  • Procedure:

    • Dissolve 2-phenyl-3-oxopropanenitrile in ethanol.

    • Add hydrazine hydrate to the solution and reflux the mixture for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature, which may result in the precipitation of the product.

    • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 4-phenyl-1H-pyrazol-5-amine.

    • The crude product can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture.

Step 3: Synthesis of this compound

The conversion of an amino group on a heterocyclic ring to a hydrazinyl group is typically achieved through diazotization followed by reduction.

  • Materials: 4-phenyl-1H-pyrazol-5-amine, Sodium nitrite (NaNO₂), Hydrochloric acid (concentrated), Stannous chloride (SnCl₂), Sodium hydroxide solution.

  • Procedure:

    • Suspend 4-phenyl-1H-pyrazol-5-amine in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the diazonium salt solution.

    • In a separate flask, prepare a solution of stannous chloride in concentrated hydrochloric acid and cool it to 0 °C.

    • Add the diazonium salt solution dropwise to the stannous chloride solution with vigorous stirring, keeping the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to stir for an additional 2 hours at low temperature.

    • Basify the reaction mixture with a cold sodium hydroxide solution to precipitate the product.

    • Filter the precipitate, wash thoroughly with cold water, and dry under vacuum to yield this compound.

    • Further purification can be achieved by recrystallization.

Data Presentation

While quantitative data for the target compound is unavailable, the following tables summarize data for structurally related pyrazole derivatives to provide context for expected properties and biological activities.

Table 1: Physicochemical Properties of Selected 5-Aminopyrazole Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reference
5-Amino-1-phenyl-1H-pyrazole-4-carboxamideC₁₀H₁₀N₄O202.21165-167[4]
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrileC₁₀H₈N₄184.20142-144[5]
5-Amino-3-phenyl-1H-pyrazoleC₉H₉N₃159.19102-104[1]

Table 2: Biological Activities of Selected Hydrazinyl-Containing Heterocycles

Compound ClassBiological ActivityNotesReference
Hydrazinyl-pyrimidine derivativesAntimicrobialShowed activity against various bacterial and fungal strains.General literature
Hydrazinyl-quinoline derivativesAntimalarialSome derivatives exhibit potent antimalarial properties.General literature
Hydrazinyl-pyrazole derivativesAntitumor, Anti-HCVCertain derivatives have been investigated for their anticancer and anti-Hepatitis C virus activities.[6]

Potential Signaling Pathways and Mechanisms of Action

Given the lack of specific biological data for this compound, any discussion of its mechanism of action is speculative. However, based on the activities of other pyrazole derivatives, several potential pathways could be considered for future investigation. Many pyrazole-containing compounds are known to act as inhibitors of various kinases, and the hydrazinyl moiety could potentially interact with the active sites of enzymes.

Potential_Biological_Targets Target_Compound This compound Kinase_Inhibition Kinase Inhibition Target_Compound->Kinase_Inhibition Enzyme_Interaction Enzyme Active Site Binding Target_Compound->Enzyme_Interaction Receptor_Modulation Receptor Modulation Target_Compound->Receptor_Modulation Downstream_Effects Modulation of Cellular Signaling Kinase_Inhibition->Downstream_Effects Enzyme_Interaction->Downstream_Effects Receptor_Modulation->Downstream_Effects

Caption: Hypothetical biological targets for this compound.

Conclusion

While the discovery and history of this compound remain unchronicled in the scientific literature, its synthesis is achievable through established chemical transformations. The proposed multi-step synthesis provides a clear and logical pathway for its preparation. The structural motifs present in the target molecule, namely the 4-phenyl-pyrazole core and the 5-hydrazinyl group, suggest that it could be a valuable scaffold for the development of novel therapeutic agents. Further research is warranted to synthesize this compound, characterize its properties, and explore its potential biological activities. This guide serves as a foundational document to inspire and direct such future investigations.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 5-Hydrazinyl-4-phenyl-1H-pyrazole and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the promising therapeutic landscape of pyrazole-based compounds, with a specific focus on the potential applications of 5-Hydrazinyl-4-phenyl-1H-pyrazole and its derivatives. While this specific molecule is not extensively characterized in publicly available literature, the pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates. This document synthesizes the known biological activities of structurally related pyrazole derivatives to extrapolate the potential therapeutic targets and mechanisms of action for this compound class.

The pyrazole nucleus is a versatile heterocyclic motif known for its wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][2] The presence of a hydrazinyl group at the 5-position and a phenyl group at the 4-position of the pyrazole ring in the title compound suggests the potential for unique biological activities and target interactions. This guide will delve into the most prominent of these potential applications.

Potential as Anti-inflammatory Agents via COX-2 Inhibition

A significant number of pyrazole derivatives have demonstrated potent anti-inflammatory activity, primarily through the selective inhibition of cyclooxygenase-2 (COX-2).[3][4] The approved anti-inflammatory drug Celecoxib, which features a 1,5-diarylpyrazole core, is a prime example of the success of this scaffold in targeting COX-2.[5] The structural features of this compound suggest it could also fit into the active site of COX-2.

Quantitative Data for Pyrazole-based COX-2 Inhibitors

The following table summarizes the COX-2 inhibitory activity of various pyrazole derivatives from the literature. This data provides a benchmark for the potential potency of novel pyrazole compounds.

Compound IDStructureTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib 1,5-diarylpyrazoleCOX-20.04>375[5]
Compound 1 Pyrazole derivativeCOX-20.31>222[5]
Compound 9 1,5-diaryl pyrazoleCOX-20.26192.3[5]
Compound 15 1,5-diaryl pyrazoleCOX-20.984.89[5]
Signaling Pathway: Arachidonic Acid Metabolism and COX-2 Inhibition

The diagram below illustrates the role of COX-2 in the inflammatory pathway and the mechanism of its inhibition.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 Prostaglandins Prostaglandins (Pain, Inflammation) Arachidonic_Acid->Prostaglandins COX2 COX2 COX-2 (Inflammatory Stimuli) Inhibitor This compound (Proposed) Inhibitor->COX2 Inhibition

COX-2 Inhibition Pathway
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This protocol outlines a common method for assessing the in vitro inhibitory activity of compounds against COX-2.

1. Reagent Preparation:

  • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.

  • Reconstitute human recombinant COX-2 enzyme in the provided buffer.

  • Prepare the arachidonic acid substrate solution.

  • Prepare the fluorometric probe solution.

2. Assay Procedure:

  • In a 96-well plate, add the reaction buffer, heme cofactor, and COX-2 enzyme to each well.

  • Add various concentrations of the test compound or a known COX-2 inhibitor (e.g., Celecoxib) as a positive control. Incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Initiate the reaction by adding the arachidonic acid substrate.

  • Immediately add the fluorometric probe.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) over time.

3. Data Analysis:

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percent inhibition relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC50 value.

Potential as Anticancer Agents via Kinase Inhibition

The pyrazole scaffold is a privileged structure in the design of protein kinase inhibitors for cancer therapy.[6][7] Numerous pyrazole derivatives have been developed as potent inhibitors of various kinases that are crucial for cancer cell proliferation, survival, and angiogenesis, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[8]

Quantitative Data for Pyrazole-based Kinase Inhibitors

The following table presents the inhibitory activities of several pyrazole derivatives against different protein kinases.

Compound IDStructureTarget KinaseIC50 (µM)Reference
Compound 27 Pyrazolone-pyrazoleVEGFR-20.828[8]
Compound 30 Pyrazole-basedCDK2/cyclin A2~6 (at 10µM)[8]
Compound 43 Pyrazole carbaldehydePI3 Kinase0.25[8]
Compound 48 Pyrazolo[4,3-f]quinolineHaspin Kinase1.7 (in HCT116 cells)[8]
Signaling Pathway: A Representative Kinase Signaling Pathway (e.g., PI3K/AKT)

The diagram below depicts the PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation, and a potential target for pyrazole-based inhibitors.[9]

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound (Proposed) Inhibitor->PI3K Inhibition Growth_Factor Growth Factor Growth_Factor->RTK MIC_Workflow Start Start Prepare_Bacteria Prepare bacterial inoculum (e.g., 0.5 McFarland standard) Start->Prepare_Bacteria Serial_Dilution Perform serial two-fold dilutions of the test compound in a 96-well plate Prepare_Bacteria->Serial_Dilution Inoculate Inoculate each well with the bacterial suspension Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Visually inspect for turbidity or use a plate reader Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End Nrf2_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus and binds to ARE ROS Oxidative Stress (ROS) ROS->Keap1 Inactivates Inhibitor This compound (Proposed) Inhibitor->Keap1 May Inhibit Antioxidant_Genes Expression of Antioxidant Genes ARE->Antioxidant_Genes

References

An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5-Hydrazinyl-4-phenyl-1H-pyrazole

This compound is a heterocyclic compound featuring a pyrazole ring substituted with a phenyl group at the 4-position and a hydrazinyl group at the 5-position. The pyrazole nucleus is a common scaffold in many pharmacologically active compounds, known for a wide range of biological activities including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1][2][3][4] The presence of the hydrazinyl group suggests potential for further chemical modification and diverse biological interactions.[5] Understanding the solubility and stability of this compound is crucial for its potential development as a therapeutic agent, as these properties fundamentally influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation development.[6]

Predicted Physicochemical Properties

The chemical structure of this compound, with its combination of aromatic and polar functional groups, suggests a nuanced solubility and stability profile.

Solubility Profile

The solubility of a compound is its ability to dissolve in a solvent to form a homogeneous solution. This property is influenced by factors such as the polarity of the solute and solvent, temperature, and pH.

  • In Aqueous Media: The pyrazole ring itself has some aromatic character.[1] The presence of two nitrogen atoms in the pyrazole ring allows for hydrogen bonding with water. The hydrazinyl group is also polar and capable of hydrogen bonding. However, the non-polar phenyl group will decrease water solubility. Therefore, this compound is expected to have limited solubility in neutral aqueous solutions.

  • Effect of pH: The pyrazole ring has a weakly basic nitrogen atom, and the hydrazinyl group is also basic.[2] Therefore, in acidic solutions (low pH), the molecule is likely to be protonated, forming a more soluble salt. Conversely, in basic solutions, its solubility might decrease.

  • In Organic Solvents: Due to the presence of the phenyl group and the pyrazole ring, the compound is expected to be more soluble in organic solvents, particularly polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and to a lesser extent in polar protic solvents like ethanol and methanol.[7] Its solubility in non-polar solvents like hexane is expected to be low.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Aqueous Water, Buffer (pH 7)LowThe non-polar phenyl group counteracts the polar pyrazole and hydrazinyl groups.
Aqueous Acidic 0.1 M HClModerate to HighProtonation of the basic nitrogen atoms in the pyrazole and hydrazinyl groups forms a more soluble salt.
Aqueous Basic 0.1 M NaOHLowThe compound is likely to be in its less soluble free base form.
Polar Aprotic DMSO, DMFHighThese solvents can effectively solvate both the polar and non-polar parts of the molecule.
Polar Protic Ethanol, MethanolModerateCapable of hydrogen bonding, but the overall polarity is lower than water.
Non-polar Hexane, TolueneVery LowThe molecule possesses significant polarity from the pyrazole and hydrazinyl moieties.
Stability Profile

The stability of a pharmaceutical compound refers to its ability to resist chemical change or degradation over time under various environmental conditions.[8]

  • Hydrolytic Stability: The pyrazole ring is generally stable to hydrolysis.[3] However, the hydrazinyl group can be susceptible to hydrolysis under certain pH and temperature conditions.

  • Oxidative Stability: Hydrazine and its derivatives are known to be susceptible to oxidation.[2] Therefore, this compound may degrade in the presence of oxidizing agents or under conditions that promote auto-oxidation.

  • Photostability: Aromatic compounds and those with conjugated systems, like the phenyl-pyrazole structure, can absorb UV radiation, which may lead to photodegradation.

  • Thermal Stability: The stability of the compound at elevated temperatures should be evaluated to determine appropriate storage and handling conditions.

Experimental Protocols for Solubility and Stability Determination

To definitively determine the solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Determination

3.1.1. Equilibrium Solubility by Shake-Flask Method

This method determines the thermodynamic solubility of a compound at equilibrium.[9]

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate buffer pH 7.4, 0.1 M HCl, ethanol, DMSO).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[9]

  • Sample Collection and Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw a sample from the supernatant.

  • Separation: Separate the dissolved compound from the undissolved solid by centrifugation or filtration through a suitable membrane filter (e.g., 0.22 µm).

  • Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

3.1.2. Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to estimate solubility.[10]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO.

  • Serial Dilution: Add small aliquots of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microtiter plate.

  • Precipitation Monitoring: The compound may precipitate out of the aqueous solution. The amount of precipitate can be measured over a short period (e.g., 1-2 hours) using nephelometry, which measures light scattering from suspended particles.[6]

  • Quantification: Alternatively, the plate can be filtered or centrifuged, and the concentration of the compound remaining in the solution can be determined by HPLC-UV or LC-MS/MS.

  • Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

Stability Indicating Method (SIM) Development and Forced Degradation Studies

A stability-indicating analytical method is essential to separate and quantify the intact drug from its degradation products.[8] Forced degradation studies are performed to intentionally degrade the sample to identify potential degradation products and to establish the stability-indicating nature of the analytical method.[8][11]

3.2.1. Development of an RP-HPLC Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is commonly used for stability studies.

Typical HPLC Parameters:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV spectrophotometer at a wavelength of maximum absorbance for this compound.

  • Temperature: Controlled column oven (e.g., 25 °C).

3.2.2. Forced Degradation Studies

Expose solutions of this compound to the following stress conditions as recommended by ICH guidelines:[8][12]

  • Acid Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C) for a defined period.

  • Base Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature (e.g., 60 °C) for a defined period. Neutralize the samples after the stress period.

  • Oxidative Degradation: 3% Hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60-80 °C).

  • Photodegradation: Expose a solution of the compound to UV and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.

For each condition, analyze the stressed samples by the developed HPLC method at various time points and compare them to an unstressed control sample. The goal is to achieve 5-20% degradation of the active substance.[12]

Table 2: Typical Stability Testing Plan for this compound

ConditionStorage ParametersTime PointsAnalytical Tests
Long-Term 25 °C ± 2 °C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, 36 monthsAppearance, Assay, Purity/Degradation Products, Water Content
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH0, 3, 6 monthsAppearance, Assay, Purity/Degradation Products, Water Content

Visualization of Experimental Workflows

The following diagrams illustrate the workflows for determining the solubility and stability of this compound.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep Weigh excess compound add_solvent Add solvent to vials prep->add_solvent shake Agitate at constant temp (24-72h) add_solvent->shake separate Centrifuge/Filter shake->separate quantify Quantify by HPLC-UV separate->quantify result Determine Solubility quantify->result

Caption: Workflow for Equilibrium Solubility Determination.

Stability_Workflow cluster_method_dev Method Development cluster_stress Forced Degradation cluster_analysis Analysis and Evaluation method_dev Develop Stability-Indicating RP-HPLC Method acid Acid Hydrolysis base Base Hydrolysis oxidation Oxidation (H₂O₂) thermal Thermal Stress photo Photostability analyze Analyze stressed samples by HPLC acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze evaluate Identify degradation products & assess peak purity analyze->evaluate pathways Propose degradation pathways evaluate->pathways

Caption: Workflow for Forced Degradation and Stability Studies.

Conclusion

While specific data for this compound is not currently available, this guide provides a robust framework for researchers to approach the determination of its solubility and stability. Based on the chemical properties of related pyrazole and hydrazine compounds, it is predicted to have pH-dependent aqueous solubility and potential susceptibility to oxidative and photolytic degradation. The detailed experimental protocols provided herein offer a clear path for the systematic evaluation of these critical physicochemical parameters, which are indispensable for the advancement of this compound in any drug development program.

References

Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 5-Hydrazinyl-4-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 5-Hydrazinyl-4-phenyl-1H-pyrazole, a molecule of interest in medicinal chemistry and materials science. By leveraging computational methods, researchers can gain deep insights into the molecule's behavior, guiding experimental design and accelerating the drug development process. Pyrazole derivatives are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Theoretical Foundation: Density Functional Theory (DFT)

At the core of modern quantum chemical calculations for organic molecules is Density Functional Theory (DFT). This powerful method allows for the accurate determination of a molecule's electronic structure and properties by focusing on the electron density rather than the complex many-electron wavefunction. For a molecule like this compound, DFT provides a balance of computational cost and accuracy, making it the method of choice for a thorough analysis.

A common and effective approach involves the use of the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[1] This is typically paired with a Pople-style basis set, such as 6-311++G(d,p), to provide a robust description of the electronic structure.[2]

Computational Workflow

The quantum chemical analysis of this compound follows a structured workflow, beginning with the initial molecular structure and culminating in a detailed understanding of its properties.

Computational Workflow for this compound A 1. Input Structure Generation B 2. Geometry Optimization A->B Initial Coordinates C 3. Frequency Calculation B->C Optimized Geometry D 4. Property Calculations B->D Stationary Point E   - Vibrational Spectra (IR) C->E Vibrational Modes F   - NMR Spectra (¹H, ¹³C) D->F G   - Electronic Properties (HOMO-LUMO) D->G H   - Molecular Electrostatic Potential (MEP) D->H I 5. Data Analysis and Interpretation E->I Calculated Data F->I Calculated Data G->I Calculated Data H->I Calculated Data

Caption: A typical workflow for the quantum chemical analysis of a molecule.

Methodologies: Experimental and Computational Protocols

A combination of experimental and computational techniques is crucial for a comprehensive understanding of this compound.

Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives often involves the cyclization of chalcones with hydrazine derivatives in an alcoholic medium.[3] Another common route is the reaction of α,β-unsaturated ketones with hydrazine derivatives, followed by oxidative aromatization to yield the pyrazole.[4]

General Experimental Protocol for Pyrazole Synthesis:

  • Chalcone Formation: An appropriate acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) in ethanol to form the corresponding chalcone.

  • Cyclization: The purified chalcone is then refluxed with hydrazine hydrate in a suitable solvent like ethanol or acetic acid.

  • Work-up and Purification: The reaction mixture is cooled, and the precipitated product is filtered, washed, and recrystallized from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

Computational Details

Software: All calculations can be performed using the Gaussian suite of programs.[5][6]

Protocol for DFT Calculations:

  • Structure Input: The initial 3D structure of this compound is built using a molecular editor and pre-optimized using a molecular mechanics force field.

  • Geometry Optimization: The geometry is then fully optimized using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. The optimization is continued until the forces on each atom are negligible, indicating a stationary point on the potential energy surface.

  • Frequency Analysis: At the same level of theory, a frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy and thermal corrections.[5] This calculation also provides the theoretical vibrational spectrum (IR).

  • NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the optimized structure.[5] Tetramethylsilane (TMS) is used as the reference standard.

  • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined from the optimized structure. The energy gap (ΔE = E_LUMO - E_HOMO) is then calculated.

  • Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to identify the electrophilic and nucleophilic sites of the molecule.[5]

Data Presentation: Calculated Properties

The following tables summarize the key quantum chemical data that would be obtained for this compound.

Table 1: Optimized Geometrical Parameters (Hypothetical Data)

ParameterBond/AngleCalculated Value
Bond Length (Å)C-C (phenyl)1.39 - 1.41
C-N (pyrazole)1.32 - 1.38
N-N (pyrazole)~1.35
N-N (hydrazinyl)~1.42
Bond Angle (°)C-N-N (pyrazole)108 - 112
N-C-C (pyrazole)105 - 110
Dihedral Angle (°)Phenyl-Pyrazole30 - 50

Table 2: Calculated Vibrational Frequencies (Hypothetical Data)

Vibrational ModeWavenumber (cm⁻¹)
N-H stretch (hydrazinyl)3300 - 3400
C-H stretch (aromatic)3050 - 3150
C=N stretch (pyrazole)1580 - 1620
C=C stretch (aromatic)1450 - 1600
N-N stretch (pyrazole)1100 - 1150

Table 3: Electronic Properties (Hypothetical Data)

PropertyValue (eV)
HOMO Energy-5.8
LUMO Energy-1.2
HOMO-LUMO Gap (ΔE)4.6

Visualization of Molecular Properties

Visualizing the results of quantum chemical calculations is essential for their interpretation.

Molecular Orbitals and Electrostatic Potential

The spatial distribution of the HOMO and LUMO provides insights into the molecule's reactivity. The HOMO is typically localized on the electron-rich regions and represents the ability to donate an electron, while the LUMO is found in electron-deficient areas and indicates the ability to accept an electron.

The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. Red regions indicate negative electrostatic potential (nucleophilic sites), while blue regions show positive potential (electrophilic sites).

Logical Relationship of Calculated Properties A Optimized Molecular Geometry B Vibrational Frequencies A->B C NMR Chemical Shifts A->C D Electronic Structure (HOMO/LUMO) A->D E Molecular Electrostatic Potential (MEP) A->E F Structural Stability and Conformation A->F G Spectroscopic Characterization (IR/Raman) B->G H Spectroscopic Characterization (NMR) C->H I Reactivity and Kinetic Stability D->I J Identification of Reactive Sites E->J

Caption: Interrelation of calculated properties from the optimized molecular geometry.

Conclusion and Future Directions

Quantum chemical calculations provide a powerful, non-invasive toolkit for the detailed investigation of molecules like this compound. The methodologies outlined in this guide, based on DFT, enable the prediction of a wide range of molecular properties that are in good agreement with experimental data.[2][7] This computational approach can significantly aid in the rational design of new pyrazole-based compounds with tailored biological activities, thereby accelerating the drug discovery and development pipeline. Future studies could explore the molecule's behavior in different solvent environments using implicit or explicit solvent models and investigate its interactions with biological targets through molecular docking simulations.

References

Crystal Structure Analysis of 5-Hydrazinyl-4-phenyl-1H-pyrazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of crystallographic databases and scientific literature has revealed no publicly available crystal structure data for the specific compound 5-Hydrazinyl-4-phenyl-1H-pyrazole. While the synthesis and biological activities of various pyrazole derivatives are extensively reported, a detailed X-ray crystallographic analysis of this particular molecule has not been published or deposited in accessible databases such as the Cambridge Crystallographic Data Centre (CCDC).

This technical guide, therefore, cannot provide the specific quantitative data, experimental protocols, and visualizations as requested for this compound. The core requirement of a crystal structure analysis necessitates the availability of a determined crystal structure.

Proposed Alternative: Analysis of a Structurally Related Compound

For researchers, scientists, and drug development professionals interested in the structural aspects of phenyl-pyrazole scaffolds, an analysis of a closely related compound for which crystallographic data is available can offer valuable insights. A potential candidate for such an analysis would be a pyrazole derivative with a similar substitution pattern, for which a Crystallographic Information File (CIF) is accessible.

Should you be interested in proceeding with an in-depth technical guide on a related structure, please specify an alternative compound of interest for which crystal structure data is known to exist. The subsequent guide would then adhere to all the core requirements outlined in the initial request, including:

  • Data Presentation: Summarization of all quantitative crystallographic data into clearly structured tables.

  • Experimental Protocols: Detailed methodologies for synthesis, crystallization, and X-ray data collection and refinement.

  • Mandatory Visualization: Generation of Graphviz diagrams for experimental workflows and any relevant molecular interaction pathways.

General Methodologies for Crystal Structure Analysis

For informational purposes, a general workflow for the crystal structure analysis of a novel pyrazole derivative is outlined below. This represents the standard process that would be followed to determine the crystal structure of a compound like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination & Refinement synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) purification->crystal_growth data_collection X-ray Data Collection (Single-crystal X-ray diffractometer) crystal_growth->data_collection structure_solution Structure Solution (e.g., Direct Methods, Patterson Method) data_collection->structure_solution refinement Structure Refinement (Full-matrix least-squares) structure_solution->refinement validation Validation & Analysis (e.g., CheckCIF) refinement->validation

Caption: Experimental workflow for crystal structure analysis.

We await your guidance on whether to proceed with an analysis of a related compound.

Methodological & Application

Application Notes and Protocols for the Use of 5-Hydrazinyl-4-phenyl-1H-pyrazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydrazinyl-4-phenyl-1H-pyrazole is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis, particularly for the construction of fused heterocyclic systems. Its unique structure, incorporating both a pyrazole ring and a reactive hydrazine moiety, allows for the regioselective synthesis of a variety of nitrogen-containing heterocycles. These resulting compounds, such as pyrazolo[5,1-c][1][2][3]triazines and pyrazolo[3,4-d]pyridazines, are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and cytotoxic properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of these important heterocyclic scaffolds.

Biological Significance of Derived Heterocycles

The fusion of a pyrazole ring with other heterocyclic systems often leads to compounds with enhanced biological profiles. The resulting scaffolds are key components in the development of novel therapeutic agents.

Pyrazolo[5,1-c][1][2][3]triazines

This class of compounds has demonstrated a broad spectrum of pharmacological activities. Notably, derivatives of pyrazolo[5,1-c][1][2][3]triazine have been investigated for their:

  • Antimicrobial Activity: Certain derivatives exhibit significant inhibitory effects against various bacterial and fungal strains. For instance, compounds incorporating an N-phenylpiperazine moiety have shown high growth inhibition against Candida albicans[4]. The presence of electron-withdrawing groups, such as fluorine or bromine, on the phenyl ring attached to the triazine core can enhance the antibacterial activity[5].

  • Anticancer Activity: Several pyrazolo[5,1-c][1][2][3]triazine derivatives have displayed promising cytotoxic activity against various cancer cell lines. Some have been shown to induce apoptosis and exhibit selective cytotoxicity under hypoxic conditions, a characteristic of the tumor microenvironment[6].

Pyrazolo[3,4-d]pyridazines

Pyrazolo[3,4-d]pyridazines are recognized as important pharmacophores with a range of biological activities, including:

  • Cytotoxic Activity: Many derivatives of this scaffold have been synthesized and evaluated for their potential as anticancer agents. They have been shown to exhibit significant cytotoxic effects against a broad spectrum of human cancer cell lines, including those of the central nervous system, lung, and ovary.[1] The mechanism of action for some of these compounds is believed to involve the inhibition of key enzymes in cell cycle progression, such as cyclin-dependent kinases (CDKs)[1].

  • EGFR and CDK-2 Inhibition: Nanoparticle formulations of certain pyrazolo[3,4-d]pyridazine derivatives have shown promising inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2), both of which are important targets in cancer therapy[7].

Synthetic Applications and Protocols

This compound serves as a key precursor for the synthesis of fused heterocyclic systems through cyclocondensation reactions with appropriate bifunctional reagents.

Synthesis of 7-Methyl-4,8-diphenyl-2H-pyrazolo[5,1-c][1][2][3]triazine

This protocol describes the synthesis of a pyrazolo[5,1-c][1][2][3]triazine derivative through the reaction of this compound with an α-keto ester.

Reaction Scheme:

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 mmol) in glacial acetic acid (15 mL).

  • Addition of Reagent: To the solution, add ethyl pyruvate (1.2 mmol) dropwise with stirring.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 mL) with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 7-Methyl-4,8-diphenyl-2H-pyrazolo[5,1-c][1][2][3]triazine.

Expected Yield: 75-85%

Characterization Data: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of 4,7-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyridazine

This protocol outlines the synthesis of a pyrazolo[3,4-d]pyridazine derivative via the cyclocondensation of this compound with a 1,3-dicarbonyl compound.

Reaction Scheme:

Experimental Protocol:

  • Reactant Preparation: To a solution of this compound (1 mmol) in absolute ethanol (20 mL) in a round-bottom flask, add acetylacetone (1.1 mmol).

  • Catalyst: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Isolation: Filter the solid product, wash with cold ethanol, and dry under vacuum.

  • Purification: If necessary, recrystallize the product from ethanol to obtain pure 4,7-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyridazine.

Expected Yield: 80-90%

Characterization Data: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

Product Starting Materials Reaction Conditions Yield (%) Biological Activity Reference
Pyrazolo[5,1-c][1][2][3]triazine Derivatives5-Hydrazinyl-pyrazole, α-Keto EstersGlacial Acetic Acid, Reflux75-85Antimicrobial[4][5], Anticancer[6]
Pyrazolo[3,4-d]pyridazine Derivatives5-Hydrazinyl-pyrazole, 1,3-DicarbonylsEthanol, Acetic Acid (cat.), Reflux80-90Cytotoxic[1], EGFR/CDK-2 Inhibition[7]

Visualizations

Experimental Workflow for Synthesis of Fused Pyrazole Derivatives

G cluster_start Starting Material cluster_reagents Reagents cluster_reactions Cyclocondensation Reactions cluster_products Fused Heterocyclic Products cluster_analysis Analysis & Evaluation start This compound reagent1 α-Keto Ester (e.g., Ethyl pyruvate) reagent2 1,3-Dicarbonyl (e.g., Acetylacetone) reaction1 Glacial Acetic Acid, Reflux start->reaction1 reaction2 Ethanol, Reflux start->reaction2 reagent1->reaction1 reagent2->reaction2 product1 Pyrazolo[5,1-c][1,2,4]triazine reaction1->product1 product2 Pyrazolo[3,4-d]pyridazine reaction2->product2 analysis Purification (Recrystallization) & Spectroscopic Analysis (NMR, MS) product1->analysis product2->analysis bio_eval Biological Activity Screening (Antimicrobial, Cytotoxic) analysis->bio_eval G cluster_pathway Cell Cycle Progression Pathway cluster_inhibitor Inhibitor EGFR EGFR CDK2 CDK2 / Cyclin E EGFR->CDK2 G1_S G1/S Transition CDK2->G1_S Proliferation Cell Proliferation G1_S->Proliferation inhibitor Pyrazolo[3,4-d]pyridazine Derivative inhibitor->EGFR Inhibition inhibitor->CDK2 Inhibition

References

5-Hydrazinyl-4-phenyl-1H-pyrazole: A Versatile Reagent in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydrazinyl-4-phenyl-1H-pyrazole is a key building block in medicinal chemistry, primarily utilized in the synthesis of fused heterocyclic compounds with a wide range of biological activities. The presence of a reactive hydrazinyl group attached to the pyrazole core allows for versatile chemical transformations, leading to the generation of novel molecular scaffolds for drug discovery. This document provides an overview of its applications, detailed experimental protocols for its use, and a summary of the biological activities of its derivatives. The pyrazole nucleus itself is a well-established pharmacophore found in numerous approved drugs, and its derivatives are known to possess anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.

Synthesis of the Reagent

The primary route for the synthesis of this compound involves the nucleophilic substitution of a halogenated precursor, typically 5-chloro-4-phenyl-1H-pyrazole, with hydrazine hydrate. This reaction proceeds under reflux conditions and provides the target compound in good yield.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-chloro-4-phenyl-1H-pyrazole (1 equivalent) in a suitable solvent such as ethanol or n-butanol.

  • Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (typically 5-10 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to afford this compound as a crystalline solid.

Applications in Medicinal Chemistry: Synthesis of Pyrazolo[5,1-c][1][2][3]triazines

A major application of this compound in medicinal chemistry is its use as a precursor for the synthesis of pyrazolo[5,1-c][1][2][3]triazines. These fused heterocyclic systems are of significant interest due to their diverse pharmacological activities, including antimicrobial and anticancer properties.[1][2][3][4][5][6] The synthesis is typically achieved through the cyclocondensation of the hydrazinyl pyrazole with α,β-dicarbonyl compounds or their equivalents.

Experimental Workflow for the Synthesis of Pyrazolo[5,1-c][1][2][3]triazine Derivatives

workflow start This compound reaction Cyclocondensation (Reflux in Ethanol with a catalytic amount of acid) start->reaction reagent α,β-Dicarbonyl Compound (e.g., ethyl 2-cyano-3-oxobutanoate) reagent->reaction product Pyrazolo[5,1-c][1,2,4]triazine Derivative reaction->product purification Purification (Recrystallization or Column Chromatography) product->purification analysis Characterization (NMR, MS, IR) purification->analysis bioassay Biological Evaluation (Antimicrobial, Anticancer assays) analysis->bioassay

Caption: Workflow for the synthesis and evaluation of pyrazolo[5,1-c][1][2][3]triazine derivatives.

Experimental Protocol: Synthesis of a 4-phenyl-pyrazolo[5,1-c][1][2][3]triazine derivative

  • Reaction Setup: To a solution of this compound (1 equivalent) in absolute ethanol, add the desired α,β-dicarbonyl compound (1.1 equivalents), for instance, ethyl 2-cyano-3-oxobutanoate.

  • Catalyst Addition: Add a catalytic amount of a suitable acid, such as glacial acetic acid or hydrochloric acid, to the reaction mixture.

  • Reflux: Heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or DMF) to yield the pure pyrazolo[5,1-c][1][2][3]triazine derivative.

Biological Activities of Derivatives

Derivatives of this compound, particularly the pyrazolo[5,1-c][1][2][3]triazines, have been reported to exhibit promising antimicrobial and anticancer activities. The biological efficacy of these compounds is often attributed to the planar, electron-rich heterocyclic system which can interact with various biological targets.

Signaling Pathway Implication for Anticancer Activity

The anticancer activity of certain pyrazolo[5,1-c][1][2][3]triazine derivatives may involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the MAPK/ERK pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Inhibitor Pyrazolo[5,1-c][1,2,4]triazine Derivative Inhibitor->RAF Inhibition Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Potential inhibition of the MAPK/ERK signaling pathway by pyrazolo[5,1-c][1][2][3]triazine derivatives.

Quantitative Data Summary

The following tables summarize the reported biological activities of various pyrazolo[5,1-c][1][2][3]triazine derivatives synthesized from hydrazinyl pyrazole precursors.

Table 1: Anticancer Activity of Pyrazolo[5,1-c][1][2][3]triazine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
5b MCF-7 (Breast)> Doxorubicin[1]
5c MCF-7 (Breast)> Doxorubicin[1]
5d MCF-7 (Breast)> Doxorubicin[1]
5b HepG2 (Liver)> Doxorubicin[1]
5c HepG2 (Liver)> Doxorubicin[1]
5d HepG2 (Liver)> Doxorubicin[1]
Compound 3d Not specifiedNot toxic up to 256 µg/mL[6]

Note: "> Doxorubicin" indicates greater inhibitory influence than the reference drug doxorubicin.[1]

Table 2: Antimicrobial Activity of Pyrazolo[5,1-c][1][2][3]triazine Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
3d Candida albicans16[6]
General Derivatives Gram-positive bacteriaVariable[2][3]
General Derivatives Gram-negative bacteriaVariable[2][3]
General Derivatives FungiVariable[2][3]

Conclusion

This compound serves as a valuable and versatile reagent in medicinal chemistry for the synthesis of biologically active fused heterocyclic compounds. The straightforward protocols for its synthesis and subsequent derivatization into pyrazolo[5,1-c][1][2][3]triazines make it an attractive starting material for the development of novel therapeutic agents. The significant antimicrobial and anticancer activities reported for its derivatives warrant further investigation and optimization of these scaffolds in drug discovery programs.

References

Application Notes & Protocols for the Quantification of 5-Hydrazinyl-4-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Hydrazinyl-4-phenyl-1H-pyrazole is a heterocyclic compound with potential applications in pharmaceutical development due to the diverse biological activities associated with the pyrazole scaffold. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic analysis. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

Section 1: High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a precise and accurate technique for the quantification of this compound. This method can also be employed to separate the analyte from its potential degradation products.[1][2]

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile: 0.1% Trifluoroacetic acid in Water (75:25 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 237 nm
Column Temperature 40°C
Run Time 10 minutes
Method Validation Summary

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[2] The following table presents typical validation parameters.

Validation ParameterResult
Linearity Range 2.5 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 2.43 µg/mL
Limit of Quantification (LOQ) 7.38 µg/mL
Accuracy (% Recovery) 98% - 102%
Precision (% RSD) < 2%
Retention Time Approximately 7.3 min
Experimental Protocol: HPLC Quantification

1.3.1. Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

1.3.2. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of Acetonitrile and 0.1% Trifluoroacetic acid in water in a 75:25 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 2.5 to 50 µg/mL using the mobile phase as the diluent.

1.3.3. Sample Preparation:

  • For bulk drug analysis, accurately weigh a quantity of the sample, dissolve it in methanol, and dilute with the mobile phase to obtain a final concentration within the linearity range.

  • For formulation analysis, extract a known amount of the formulation with a suitable solvent, followed by dilution with the mobile phase to the desired concentration.

  • Filter all sample solutions through a 0.45 µm syringe filter before injection.[3]

1.3.4. Chromatographic Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 20 µL of each working standard solution and the sample solution into the chromatograph.

  • Record the chromatograms and measure the peak area for the analyte.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Workflow Diagram: HPLC Analysis

HPLC_Workflow prep Preparation of Mobile Phase & Standard Solutions equilibration HPLC System Equilibration prep->equilibration sample_prep Sample Preparation (Dissolution & Dilution) injection Inject Samples & Standards (20 µL) sample_prep->injection equilibration->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (237 nm) separation->detection data_analysis Data Analysis (Peak Area vs. Conc.) detection->data_analysis quantification Quantification of Analyte data_analysis->quantification UV_Vis_Workflow prep_solutions Prepare Standard & Sample Solutions in Methanol lambda_max Determine λmax (Scan 400-200 nm) prep_solutions->lambda_max set_wavelength Set Spectrophotometer to λmax (237 nm) lambda_max->set_wavelength measure_abs Measure Absorbance of Standards & Samples set_wavelength->measure_abs calibration Construct Calibration Curve (Absorbance vs. Conc.) measure_abs->calibration quantification Calculate Sample Concentration calibration->quantification

References

Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from 5-Hydrazinyl-4-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various pyrazole derivatives starting from 5-hydrazinyl-4-phenyl-1H-pyrazole. The described methods are essential for the development of novel heterocyclic compounds with potential applications in medicinal chemistry, particularly in the discovery of new therapeutic agents. The protocols focus on the reaction of the starting hydrazine with dicarbonyl compounds and α-haloketones to yield N-pyrazolylpyrazoles and fused pyrazolo[5,1-c][1][2][3]triazine systems, respectively.

Introduction

Pyrazole and its fused heterocyclic derivatives are a significant class of compounds in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The versatile synthetic intermediate, this compound, serves as a valuable building block for the construction of more complex molecular architectures. This document outlines the key synthetic transformations of this hydrazine, providing detailed experimental procedures and data presentation to aid in the synthesis and exploration of novel pyrazole-based chemical entities.

Data Presentation

The following table summarizes the reaction conditions and outcomes for the synthesis of representative pyrazole derivatives from 3-amino-5-hydrazino-4-phenylazo-1H-pyrazole, a closely related analogue which provides a strong procedural basis.[4]

Product NumberReagentSolventReaction Time (h)Yield (%)M.p. (°C)
18 Ethyl acetoacetateAbsolute Ethanol1065250
19 AcetylacetoneAbsolute Ethanol1060230
21 Phenacyl bromideEthanol870>300

Experimental Protocols

General Considerations

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography on silica gel may be used for the purification of the final products. Characterization of synthesized compounds should be performed using appropriate spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Protocol 1: Synthesis of 3-Methyl-1-(4-phenyl-1H-pyrazol-5-yl)-1H-pyrazol-5(4H)-one (Analogous to Compound 18)

This protocol describes the synthesis of a N-pyrazolylpyrazole derivative through the cyclocondensation of this compound with a β-ketoester.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • To a solution of this compound (1 mmol) in absolute ethanol (20 mL) in a round-bottom flask, add ethyl acetoacetate (1 mmol).[4]

  • Heat the reaction mixture under reflux with continuous stirring for 10 hours.[4]

  • After completion of the reaction (monitored by TLC), concentrate the solution under reduced pressure.

  • Cool the concentrated solution in an ice bath to precipitate the solid product.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., benzene) to obtain the purified N-pyrazolylpyrazole derivative.[4]

Protocol 2: Synthesis of 3,5-Dimethyl-1-(4-phenyl-1H-pyrazol-5-yl)-1H-pyrazole (Analogous to Compound 19)

This protocol details the synthesis of a substituted N-pyrazolylpyrazole from the reaction of this compound with a β-diketone.

Materials:

  • This compound

  • Acetylacetone

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

  • To this solution, add acetylacetone (1 mmol).[4]

  • Reflux the reaction mixture for 10 hours with stirring.[4]

  • After cooling to room temperature, concentrate the solvent by rotary evaporation.

  • The resulting solid is collected by filtration, washed with a small amount of cold ethanol, and dried.

  • Purify the product by recrystallization from an appropriate solvent.

Protocol 3: Synthesis of 3-Phenyl-7-(4-phenyl-1H-pyrazol-5-yl)pyrazolo[5,1-c][1][2][3]triazine (Analogous to Compound 21)

This protocol outlines the synthesis of a fused pyrazolo[5,1-c][1][2][3]triazine system via the reaction of this compound with an α-haloketone.

Materials:

  • This compound

  • Phenacyl bromide

  • Ethanol

  • Sodium acetate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • A mixture of this compound (1 mmol), phenacyl bromide (1 mmol), and anhydrous sodium acetate (1.2 mmol) in ethanol (30 mL) is prepared in a round-bottom flask.[4]

  • The reaction mixture is heated under reflux for 8 hours.[4]

  • After cooling, the reaction mixture is poured into ice-water.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent to yield the desired pyrazolo[5,1-c][1][2][3]triazine derivative.

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the general synthetic pathways for the preparation of pyrazole derivatives from this compound.

Synthetic_Workflow cluster_0 Reaction with Dicarbonyl Compounds cluster_1 Reaction with α-Haloketones start This compound reagent1 β-Ketoester (e.g., Ethyl acetoacetate) start->reagent1 Cyclocondensation reagent2 β-Diketone (e.g., Acetylacetone) start->reagent2 Cyclocondensation reagent3 α-Haloketone (e.g., Phenacyl bromide) start->reagent3 Cyclization product1 N-Pyrazolylpyrazolone Derivatives reagent1->product1 product2 N-Pyrazolylpyrazole Derivatives reagent2->product2 product3 Pyrazolo[5,1-c][1,2,4]triazine Derivatives reagent3->product3

Caption: Synthetic routes to pyrazole derivatives.

Logical Relationship of Synthesis

This diagram shows the logical progression from the starting material to different classes of pyrazole derivatives based on the chosen reagent.

Logical_Relationship start Starting Material: This compound reagent_class1 Dicarbonyl Compound start->reagent_class1 Reacts with reagent_class2 α-Haloketone start->reagent_class2 Reacts with product_class1 N-Pyrazolylpyrazole Derivatives reagent_class1->product_class1 Leads to product_class2 Fused Pyrazolo[5,1-c][1,2,4]triazine Derivatives reagent_class2->product_class2 Leads to

Caption: Reagent-based synthesis of pyrazole classes.

References

Application Notes and Protocols: 5-Hydrazinyl-4-phenyl-1H-pyrazole in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct catalytic applications of 5-Hydrazinyl-4-phenyl-1H-pyrazole are not extensively documented in publicly available literature. However, its structural motif is a key precursor for synthesizing pyrazole-hydrazone ligands. These ligands, upon complexation with metal ions like copper (II), form catalysts that exhibit significant biomimetic activity. This document details the application of a derivative, a pyrazole-hydrazone ligand, in the catalytic oxidation of catechol, a model reaction for the activity of the catechol oxidase enzyme.

Application: Biomimetic Catalysis of Catechol Oxidation

Pyrazole-hydrazone derivatives, which can be synthesized from this compound, are effective ligands for creating biomimetic catalysts. When complexed with copper (II), these ligands form complexes that mimic the active site of catechol oxidase, a type of tyrosinase enzyme. These synthetic catalysts efficiently promote the oxidation of catechols to their corresponding o-quinones using atmospheric oxygen. This catalytic system is of interest for various applications, including organic synthesis, sensor development, and understanding enzymatic mechanisms.

The catalytic activity of these copper (II)-pyrazole-hydrazone complexes is influenced by several factors, including the specific structure of the ligand, the nature of the counter anion of the copper salt, the solvent system, and the concentration of the ligand.[1][2]

Logical Workflow for Catalyst Development

G A Starting Material: This compound B Synthesis of Pyrazole-Hydrazone Ligand (Condensation with an aldehyde/ketone) A->B Step 1 C In-situ Formation of Catalyst: Complexation with Cu(II) salt B->C Step 2 D Catalytic Application: Oxidation of Catechol to o-Quinone C->D Step 3 G cluster_cycle Catalytic Cycle A [L-Cu(II)] Active Catalyst B [L-Cu(II)(Catechol)] Substrate Complex A->B + Catechol C [L-Cu(I)] + o-Quinone B->C Intramolecular Electron Transfer D [L-Cu(II)] Regenerated Catalyst C->D + O₂

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 5-Hydrazinyl-4-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-hydrazinyl-4-phenyl-1H-pyrazole as a versatile building block for the construction of various fused heterocyclic compounds. The resulting scaffolds, particularly pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c][1][2][3]triazines, are of significant interest in medicinal chemistry due to their demonstrated anticancer and antimicrobial activities.

Introduction

This compound is a highly reactive intermediate possessing two nucleophilic nitrogen atoms, making it an ideal precursor for the synthesis of a variety of nitrogen-containing fused heterocyclic systems. The phenyl substituent at the 4-position of the pyrazole ring provides a lipophilic character to the resulting molecules, which can be advantageous for their biological activity and pharmacokinetic properties. This document outlines key synthetic strategies, detailed experimental protocols, and a summary of the biological activities of the derived compounds.

Key Synthetic Applications

The primary applications of this compound in heterocyclic synthesis involve its reactions with 1,3-dicarbonyl compounds and their equivalents to yield pyrazolo[1,5-a]pyrimidines, and with reagents that enable the formation of the 1,2,4-triazine ring to afford pyrazolo[5,1-c][1][2][3]triazines.

Synthesis of Pyrazolo[1,5-a]pyrimidines

The condensation of this compound (or its more stable 5-amino-4-phenyl-1H-pyrazole tautomer) with β-dicarbonyl compounds, such as acetylacetone or diethyl malonate, is a well-established method for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold.[1][4] This reaction typically proceeds under acidic or basic conditions and can be facilitated by conventional heating or microwave irradiation.[5] The regioselectivity of the cyclization is an important consideration, and it is generally observed that the exocyclic amino/hydrazinyl group is more nucleophilic and initiates the reaction.

Synthesis of Pyrazolo[5,1-c][1][2][3]triazines

Pyrazolo[5,1-c][1][2][3]triazines can be synthesized from this compound through various strategies. One common approach involves the reaction with α,β-unsaturated compounds or by diazotization of the corresponding 5-aminopyrazole followed by coupling with an active methylene compound. These compounds have shown a range of biological activities, including antifungal and anticancer properties.[6]

Biological Significance of Derived Heterocycles

The fused heterocyclic systems derived from this compound are of significant interest to drug development professionals due to their diverse pharmacological activities.

  • Anticancer Activity: Pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c][1][2][3]triazines have been reported to exhibit potent cytotoxic activity against various cancer cell lines.[7][8] Their mechanism of action often involves the inhibition of protein kinases, such as those in the PI3K/Akt and MAPK/ERK signaling pathways, which are crucial for cancer cell proliferation and survival.[1]

  • Antimicrobial Activity: Several derivatives of these heterocyclic systems have demonstrated significant antibacterial and antifungal activity.[8] The specific substitution patterns on the fused ring system can be modulated to optimize potency and spectrum of activity.

Experimental Protocols

Note: The following protocols are adapted from established procedures for the synthesis of similar heterocyclic systems from structurally related 5-amino or 5-hydrazinopyrazole derivatives, as direct experimental procedures for this compound were not explicitly found in the searched literature. Researchers should optimize these conditions for the specific starting material.

Protocol 1: Synthesis of 2,4-Dimethyl-7-phenyl-pyrazolo[1,5-a]pyrimidine

This protocol describes the synthesis of a pyrazolo[1,5-a]pyrimidine derivative through the condensation of this compound with acetylacetone.

Materials:

  • This compound

  • Acetylacetone

  • Glacial Acetic Acid

  • Ethanol

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Dissolve 1 mmol of this compound in 20 mL of absolute ethanol in a round-bottom flask.

  • Add 1.1 mmol of acetylacetone to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.5 mL).

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF).

Protocol 2: Synthesis of 4-Amino-8-phenylpyrazolo[5,1-c][1][2][3]triazine-3-carbonitrile

This protocol outlines a potential pathway for the synthesis of a pyrazolo[5,1-c][1][2][3]triazine derivative. It is adapted from procedures involving the diazotization of 5-aminopyrazoles and subsequent coupling.

Materials:

  • 5-Amino-4-phenyl-1H-pyrazole (assumed to be the tautomeric form of the starting material)

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • Malononitrile

  • Sodium Acetate

  • Ethanol

  • Ice

Procedure:

Step 1: Diazotization

  • Suspend 1 mmol of 5-amino-4-phenyl-1H-pyrazole in a mixture of 5 mL of glacial acetic acid and 2 mL of concentrated hydrochloric acid at 0-5 °C in an ice bath.

  • Slowly add a solution of 1.1 mmol of sodium nitrite in 2 mL of water, keeping the temperature below 5 °C.

  • Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 2: Coupling Reaction

  • In a separate beaker, dissolve 1 mmol of malononitrile and 3 g of sodium acetate in 20 mL of ethanol, and cool the solution to 0-5 °C.

  • Slowly add the freshly prepared diazonium salt solution to the malononitrile solution with vigorous stirring, maintaining the temperature below 5 °C.

  • Continue stirring for 2-3 hours at 0-5 °C.

  • Allow the reaction mixture to stand overnight in a refrigerator.

  • The precipitated product is collected by filtration, washed with water, and then with cold ethanol.

  • The crude product is dried and can be purified by recrystallization.

Data Presentation

The following tables summarize quantitative data for representative pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1][2][3]triazine derivatives, highlighting their biological activities.

Table 1: Cytotoxic Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDStructureCancer Cell LineIC₅₀ (µM)Reference
1 7-(4-Chlorophenyl)-2-(anilinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrileMCF-7 (Breast)18.3[9]
2 2-(Anilinyl)-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrileHepG2 (Liver)Not specified[10]
3 Pyrazolo[1,5-a]pyrimidine derivativeHCT-116 (Colon)58.44[9]
4 3-Phenylpyrazolo[1,5-a]pyrimidinone derivativePim-1 Kinase0.045[11]

Table 2: Antimicrobial Activity of Pyrazolo[5,1-c][1][2][3]triazine Derivatives

Compound IDStructureMicroorganismMIC (µg/mL)Reference
5 Pyrazolo[5,1-c][1][2][3]triazine derivative with N-phenylpiperazineCandida albicans16[6]
6 4-Amino-8-(2-naphthyl)pyrido[2',3':3,4]pyrazolo[5,1-c][1][2][3]triazine-3-carbonitrileStaphylococcus aureusNot specified[12]
7 Pyrazolo[5,1-c][1][2][3]triazine derivativeEscherichia coliNot specified[12]

Mandatory Visualization

Experimental Workflow Diagrams

experimental_workflow_pyrazolo_pyrimidine start This compound conditions1 Glacial Acetic Acid, Ethanol, Reflux start->conditions1 reagent1 Acetylacetone reagent1->conditions1 product1 2,4-Dimethyl-7-phenyl- pyrazolo[1,5-a]pyrimidine conditions1->product1 experimental_workflow_pyrazolo_triazine start 5-Amino-4-phenyl-1H-pyrazole conditions1 0-5 °C start->conditions1 reagent1 1. NaNO2, HCl 2. Malononitrile, NaOAc reagent1->conditions1 product1 4-Amino-8-phenylpyrazolo[5,1-c]- [1,2,4]triazine-3-carbonitrile conditions1->product1 PI3K_Akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Survival mTOR->CellGrowth Inhibitor Pyrazolo[1,5-a]pyrimidine Derivative Inhibitor->PI3K inhibits Inhibitor->Akt inhibits MAPK_ERK_pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., Myc, Jun) ERK->TranscriptionFactors Proliferation Cell Proliferation TranscriptionFactors->Proliferation Inhibitor Pyrazolo-fused Derivative Inhibitor->Raf inhibits Inhibitor->MEK inhibits

References

Application Notes and Protocols for the Development of Enzyme Inhibitors with a 5-Hydrazinyl-4-phenyl-1H-pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of enzyme inhibitors based on the 5-Hydrazinyl-4-phenyl-1H-pyrazole scaffold. This document includes summaries of inhibitory activities, detailed experimental protocols for synthesis and enzymatic assays, and visualizations of key concepts and workflows.

Introduction to the this compound Scaffold

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique chemical properties, including its aromaticity and ability to participate in various non-covalent interactions, make it an ideal starting point for the design of enzyme inhibitors. The 5-hydrazinyl and 4-phenyl substitutions provide key vectors for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Derivatives of the pyrazole scaffold have shown inhibitory activity against a wide range of enzyme classes, including kinases, carbonic anhydrases, and dehydrogenases.

Quantitative Data on Pyrazole-Based Enzyme Inhibitors

The following tables summarize the inhibitory activities of various pyrazole derivatives against different enzyme targets. While not all compounds contain the exact this compound scaffold, they represent the broader class of pyrazole-based inhibitors and provide valuable structure-activity relationship (SAR) insights.

Table 1: Kinase Inhibitory Activity of Pyrazole Derivatives

Compound ClassTarget EnzymeIC50 (nM)Reference
Pyrazoline-linked 4-methylsulfonylphenylVEGFR2135 - 218[1]
Pyrazoline-linked 4-methylsulfonylphenylHER2253 - 496[1]
Pyrazoline-linked 4-methylsulfonylphenylEGFR574[1]
Pyrazolo[3,4-d]pyrimidineCHK1< 1[2]
Pyrrolo[2,3-d]pyrimidine-pyrazoleJAK1/JAK2~3[2]
3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-oneVEGFR-28.93 - 38.28[3]

Table 2: Carbonic Anhydrase Inhibitory Activity of Pyrazole Derivatives

Compound ClassTarget IsoformKᵢ (nM)Reference
Substituted PyrazoleshCA I5.13 - 16.9[4]
Substituted PyrazoleshCA II11.77 - 67.39[4]
Polymethoxylated-pyrazoline benzene sulfonamideshCA I26.5 - 55.5[5]
Polymethoxylated-pyrazoline benzene sulfonamideshCA II18.9 - 28.8[5]

Table 3: Other Enzyme Inhibitory Activities of Pyrazole Derivatives

Compound ClassTarget EnzymeIC50 / Inhibition %Reference
N-Phenyl-5-propyl-1H-pyrazole-3-carboxamideHDAC6IC50 = 4.95 nM[6]
4,5-dihydro-1H-pyrazole derivativesnNOS62% - 70% inhibition[7][8]
4,5-dihydro-1H-pyrazole derivativesSuccinate DehydrogenaseIC50 = 0.081 - 0.138 µg/mL[9]
3,5-diphenylpyrazoleMeprin αLow nanomolar Ki[10]

Experimental Protocols

General Synthesis of a 4,5-disubstituted Pyrazole Core

This protocol describes a general method for synthesizing a pyrazole ring, which can be adapted for the synthesis of the this compound scaffold. The classical approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[11][12][13]

Materials:

  • Substituted 1,3-diketone (e.g., a derivative of benzoylacetone to introduce the phenyl group at a specific position)

  • Hydrazine hydrate or a substituted hydrazine

  • Ethanol or acetic acid as a solvent

  • Glacial acetic acid (as a catalyst, optional)

  • Sodium hydroxide or triethylamine (for cyclization, optional)[14]

  • Standard laboratory glassware for reflux and extraction

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Condensation: Dissolve the 1,3-diketone (1 equivalent) in ethanol in a round-bottom flask. Add hydrazine hydrate (1.1 equivalents).

  • Reaction: Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization (if necessary): If the intermediate hydrazone does not cyclize spontaneously, the addition of a catalytic amount of acid (e.g., glacial acetic acid) or base (e.g., triethylamine) and further heating may be required.[14]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. If not, evaporate the solvent under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the desired pyrazole derivative.

General Enzyme Inhibition Assay Protocol

This protocol outlines a general procedure for determining the inhibitory activity of a synthesized compound against a target enzyme. Specific conditions such as buffer composition, substrate concentration, and detection method will vary depending on the enzyme.

Materials:

  • Purified target enzyme

  • Specific substrate for the enzyme

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • Synthesized inhibitor compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader (spectrophotometer, fluorometer, or luminometer)

  • Positive control inhibitor (known inhibitor of the target enzyme)

  • Negative control (solvent vehicle, e.g., DMSO)

Procedure:

  • Preparation: Prepare a stock solution of the inhibitor compound in DMSO. Serially dilute the stock solution to create a range of concentrations.

  • Assay Setup: In a 96-well plate, add the assay buffer, the inhibitor at various concentrations (or DMSO for control), and the enzyme solution. Incubate for a predetermined time to allow for inhibitor-enzyme binding.

  • Initiation of Reaction: Add the substrate to each well to start the enzymatic reaction.

  • Detection: Measure the rate of the enzymatic reaction by monitoring the change in absorbance, fluorescence, or luminescence over time using a microplate reader.

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Visualizations

Workflow for Developing Pyrazole-Based Enzyme Inhibitors

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical & Clinical Development Scaffold_Selection Scaffold Selection (this compound) Library_Synthesis Combinatorial Library Synthesis Scaffold_Selection->Library_Synthesis HTS High-Throughput Screening (HTS) Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Hit_to_Lead Hit-to-Lead Optimization Hit_Identification->Hit_to_Lead SAR_Studies Structure-Activity Relationship (SAR) Hit_to_Lead->SAR_Studies Lead_Optimization Lead Optimization (ADME/Tox) SAR_Studies->Lead_Optimization Candidate_Selection Preclinical Candidate Selection Lead_Optimization->Candidate_Selection Preclinical_Studies In vivo Preclinical Studies Candidate_Selection->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials

Caption: General workflow for the development of pyrazole-based enzyme inhibitors.

Representative Kinase Signaling Pathway

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR2) Growth_Factor->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., RAF-MEK-ERK) Receptor->Kinase_Cascade Pyrazole_Inhibitor Pyrazole Inhibitor Pyrazole_Inhibitor->Receptor Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Angiogenesis) Transcription_Factors->Cellular_Response

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a pyrazole inhibitor.

Conceptual Structure-Activity Relationship (SAR)

G cluster_0 Core Scaffold cluster_1 Modification Points & Effects cluster_2 Desired Outcomes Scaffold This compound R1 R1 (Hydrazinyl Group) - Modulates H-bonding - Affects solubility Scaffold->R1 Modify R2 R2 (Phenyl Group) - Lipophilic interactions - Steric effects Scaffold->R2 Modify R3 R3 (Pyrazole Ring) - Bioisosteric replacement - Fine-tunes electronics Scaffold->R3 Modify Potency Increased Potency R1->Potency PK_Properties Favorable ADME R1->PK_Properties R2->Potency Selectivity Improved Selectivity R2->Selectivity R3->Potency

Caption: Conceptual SAR for the this compound scaffold.

References

Application Notes and Protocols for Fluorescent Labeling using 5-Hydrazinyl-4-phenyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of 5-Hydrazinyl-4-phenyl-1H-pyrazole derivatives as fluorescent labeling agents for biomolecules. The protocols are intended as a starting point for researchers and may require optimization for specific applications.

Introduction

This compound derivatives are a class of fluorescent compounds with promising applications in bioimaging and biomolecule labeling.[1][2] The pyrazole core, a five-membered heterocyclic ring with two adjacent nitrogen atoms, provides a versatile scaffold for the development of fluorescent probes.[3] These derivatives often exhibit favorable photophysical properties, including good quantum yields and photostability.[1] The hydrazinyl functional group serves as a reactive handle for covalent attachment to biomolecules, such as proteins and other amine-containing molecules. The fluorescence of these probes is often based on mechanisms like intramolecular charge transfer (ICT), photoinduced electron transfer (PET), or aggregation-induced emission (AIE), making them sensitive to their local environment.[1][4]

Applications

The high synthetic versatility and favorable electronic properties of pyrazole derivatives make them suitable for a range of bioimaging applications, including:

  • General Cell Staining: Visualizing cellular structures.[1]

  • Subcellular Organelle Labeling: Targeting specific organelles within a cell.

  • Ion and Small Molecule Detection: Sensing the presence and concentration of biologically important species.[1]

  • Protein Labeling: Covalently attaching a fluorescent tag to proteins for visualization and tracking.

Data Presentation

The photophysical properties of fluorescent pyrazole derivatives can vary depending on their specific substitution pattern and the solvent environment. Below is a summary of representative data for pyrazole-based fluorescent probes.

Probe TypeExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (ΦF)SolventReference
Hydrazo-tautomer pyrazole probe323, 4315440.42Methanol[1]
Fused pyrazole probe (unbound)325, 3724760.38Not Specified[1]
Fused pyrazole probe (fluoride-bound)~4304920.64Not Specified[1]
Benzimidazole-pyrazole probe (unbound)3264740.24Not Specified[1]
Benzimidazole-pyrazole probe (Cu2+-bound)3794740.03Not Specified[1]
Pyrazole-indole derivativeNot SpecifiedNot Specified0.71-0.80Tetrahydrofuran[3]
Pyrazoline derivative (solid state)Not Specified4300.413Solid State[4]

Experimental Protocols

The following are general protocols for the use of this compound derivatives in fluorescent labeling. These should be adapted and optimized for specific experimental needs.

Protocol 1: General Protein Labeling

This protocol describes the covalent labeling of a protein with a this compound derivative. The hydrazinyl group can be activated or directly reacted with accessible aldehyde or ketone groups on a target protein, which may be naturally present or introduced via genetic engineering or post-translational modification.

Materials:

  • This compound derivative

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Elution buffer (e.g., 22 mM phosphate buffer, pH 7.2)

Procedure:

  • Prepare Dye Stock Solution: Dissolve 1 mg of the this compound derivative in 100 µL of anhydrous DMF or DMSO.

  • Prepare Protein Solution: Dissolve the protein of interest to a final concentration of 1-5 mg/mL in the reaction buffer.

  • Labeling Reaction:

    • Add the dye stock solution to the protein solution in a 5-20 fold molar excess. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column.

    • Equilibrate the column with the elution buffer.

    • Apply the reaction mixture to the column and collect the fractions.

    • The first colored fraction to elute will typically be the labeled protein.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its λmax) and using the Beer-Lambert law.

    • Confirm the successful conjugation and purity of the labeled protein using SDS-PAGE and fluorescence imaging.

Protocol 2: Live Cell Imaging

This protocol outlines a general procedure for staining live cells with a membrane-permeable this compound derivative.

Materials:

  • This compound derivative

  • Cells cultured on glass-bottom dishes or coverslips

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Prepare Staining Solution: Prepare a 1-10 µM working solution of the pyrazole dye in cell culture medium or PBS from a concentrated stock solution in DMSO. The optimal concentration should be determined experimentally to maximize signal and minimize toxicity.

  • Cell Staining:

    • Wash the cultured cells twice with PBS.

    • Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator. Incubation time may need optimization.

  • Washing:

    • Remove the staining solution and wash the cells three times with warm PBS or fresh culture medium to remove the unbound dye.

  • Imaging:

    • Mount the coverslips on a microscope slide or place the dish on the microscope stage.

    • Image the cells using appropriate filter sets for the excitation and emission wavelengths of the pyrazole dye.

Visualizations

experimental_workflow_protein_labeling cluster_preparation Preparation cluster_reaction Labeling cluster_purification Purification & Analysis prep_dye Prepare Dye Stock Solution reaction Incubate Dye and Protein prep_dye->reaction prep_protein Prepare Protein Solution prep_protein->reaction purify Size-Exclusion Chromatography reaction->purify analyze Characterize Labeled Protein purify->analyze

Caption: Workflow for fluorescently labeling a protein with a this compound derivative.

logical_relationship_probe_activation cluster_probe Fluorescent Probe cluster_analyte Target probe_off Probe (Low Fluorescence) probe_on Probe-Analyte Complex (High Fluorescence) probe_off->probe_on Binding Event analyte Target Analyte (e.g., Ion, Biomolecule) analyte->probe_on

Caption: "Turn-on" fluorescence mechanism upon probe binding to a target analyte.

signaling_pathway_cell_imaging cluster_staining Staining cluster_wash Washing cluster_imaging Imaging add_dye Add Dye to Cells incubate Incubate add_dye->incubate wash Wash to Remove Unbound Dye incubate->wash image Fluorescence Microscopy wash->image

Caption: General workflow for live cell imaging using a pyrazole-based fluorescent probe.

References

Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed experimental protocol for the N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole, a critical reaction in the synthesis of diverse pyrazole derivatives for pharmaceutical and agrochemical research. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. N-alkylation of the pyrazole ring is a common strategy to modulate the physicochemical and pharmacological properties of these molecules. The target compound, this compound, possesses two potential sites for alkylation: the pyrazole ring nitrogen (N1) and the exocyclic hydrazinyl group. The following protocol is optimized for the selective N1-alkylation, a common objective in the derivatization of pyrazole scaffolds.

General methods for the N-alkylation of pyrazoles typically involve the deprotonation of the pyrazole nitrogen using a suitable base, followed by the introduction of an alkylating agent.[1][2] This procedure is widely adopted due to its efficiency and broad applicability. For unsymmetrical pyrazoles, the reaction can yield a mixture of regioisomers, and the control of regioselectivity is a key consideration.[1][2] Furthermore, methods for the selective alkylation of hydrazine derivatives, often employing strong bases to generate a nitrogen dianion, have also been developed.[3][4]

Experimental Protocol: N1-Alkylation of this compound

This protocol describes a general procedure for the N1-alkylation of this compound using an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation of the pyrazole nitrogen.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours (reaction progress can be monitored by Thin Layer Chromatography, TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N1-alkylated product.

Data Presentation

The following table should be used to record the experimental data for the N-alkylation of this compound with various alkylating agents.

EntryAlkylating Agent (R-X)BaseSolventTemperature (°C)Time (h)Yield (%)Product Structure
1Iodomethane (CH₃I)NaHDMF0 to RT41-Methyl-5-hydrazinyl-4-phenyl-1H-pyrazole
2Benzyl bromide (BnBr)K₂CO₃ACNRT121-Benzyl-5-hydrazinyl-4-phenyl-1H-pyrazole
3Ethyl iodide (EtI)Cs₂CO₃DMFRT81-Ethyl-5-hydrazinyl-4-phenyl-1H-pyrazole

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction N-Alkylation Reaction cluster_workup Workup and Purification start Start reagents This compound Sodium Hydride Anhydrous DMF start->reagents 1. Combine deprotonation Deprotonation (0°C, 30 min) reagents->deprotonation alkylation Add Alkyl Halide (0°C to RT, 2-16h) deprotonation->alkylation 2. Alkylation quench Quench with NH4Cl alkylation->quench extraction Extract with EtOAc quench->extraction 3. Extraction purification Column Chromatography extraction->purification 4. Purification end End Product purification->end

Caption: Workflow for the N-alkylation of this compound.

References

Application Notes: Synthesis of Phenylpyrazole-Based Agrochemicals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phenylpyrazole derivatives are a cornerstone in the development of modern agrochemicals, exhibiting a broad spectrum of activity as herbicides, insecticides, and fungicides. The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a versatile pharmacophore. The substitution pattern on the phenyl and pyrazole rings allows for the fine-tuning of biological activity, selectivity, and physicochemical properties. These notes provide an overview of the synthetic routes to key phenylpyrazole intermediates and their application in the synthesis of agrochemicals.

Key Phenylpyrazole Intermediates in Agrochemical Synthesis

The synthesis of phenylpyrazole-based agrochemicals often proceeds through common intermediates. One such class of intermediates is the 5-amino-1-phenyl-1H-pyrazole-4-carbonitriles, which are valuable precursors for a variety of crop protection agents.

Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles

A straightforward and highly regioselective method for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles involves the condensation of (ethoxymethylene)malononitrile with various aryl hydrazines.[1] This one-step reaction provides high yields of the desired product.[1]

Experimental Protocol: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile [1]

  • Reaction Setup: To a solution of (ethoxymethylene)malononitrile (1.0 eq) in ethanol, add phenylhydrazine (1.0 eq).

  • Reaction Conditions: Reflux the reaction mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to afford the pure 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile.

Table 1: Effect of Solvent on the Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile [1]

EntrySolventTime (min)Yield (%)
1TFE3093
2EtOH3085
3THF3010
4MeOH3078

Table 2: Synthesis of various 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles in Ethanol [1]

ProductAryl SubstituentYield (%)
3aC6H585
3b4-F-C6H475
3cC6F560
3d4-CF3-C6H480
3e2,6-Cl2-4-CF3-C6H272
3f4-CH3O-C6H468

Application in Herbicide Synthesis

Phenylpyrazole derivatives are prominent in the development of herbicides, particularly as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2][3] These herbicides are effective against a wide range of weeds, including those resistant to other herbicide classes.[2]

Synthesis of Pyrazole-based HPPD Inhibitors

The synthesis of these herbicides often involves the derivatization of a pyrazole core. For instance, 1-methyl-5-hydroxypyrazole is a key intermediate for some commercial pyrazole herbicides.[2]

Experimental Protocol: Preparation of 1-Methyl-5-hydroxypyrazole [2]

  • Step 1: Synthesis of Intermediate Compound (2): React dimethyl malonate with N,N-dimethylformamide (DMF) and an alkylating agent (e.g., dimethyl sulfate) in a suitable solvent (e.g., toluene) in the presence of a base (e.g., N,N-diisopropylethylamine).

  • Step 2: Cyclization, Hydrolysis, and Decarboxylation: The resulting intermediate is then reacted with methylhydrazine in a solvent. Subsequent hydrolysis and decarboxylation using an acid yields the final product, 1-methyl-5-hydroxypyrazole.

Table 3: Herbicidal Activity of Pyrazole Derivatives [3]

CompoundTarget EnzymeIC50 (µM)
Z9AtHPPD0.05
TopramezoneAtHPPD1.33
MesotrioneAtHPPD1.76

Application in Insecticide Synthesis

Phenylpyrazoles are also a critical class of insecticides. Fipronil is a well-known example of a broad-spectrum phenylpyrazole insecticide. The synthesis of such compounds often starts from readily available pyrazole intermediates. The 5-amino-1-aryl-1H-pyrazole-4-carbonitriles can be further elaborated to produce potent insecticidal compounds.[4]

Application in Fungicide Synthesis

The pyrazole moiety is present in several fungicides. The development of novel pyrazole-containing fungicides often involves the synthesis of various substituted pyrazoles and screening for their antifungal activity.[5]

Visualizing Synthetic Pathways and Workflows

Diagram 1: General Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product reactant1 (Ethoxymethylene)malononitrile condition Ethanol, Reflux reactant1->condition reactant2 Aryl Hydrazine reactant2->condition product 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile condition->product G start Start step1 React Dimethyl Malonate, DMF, and Alkylating Agent start->step1 step2 Cyclization with Methylhydrazine step1->step2 step3 Hydrolysis and Decarboxylation step2->step3 end 1-Methyl-5-hydroxypyrazole step3->end G cluster_core Core Synthesis cluster_derivatization Derivatization cluster_testing Biological Evaluation pyrazole_core Phenylpyrazole Core herbicide Herbicides (e.g., HPPD inhibitors) pyrazole_core->herbicide insecticide Insecticides pyrazole_core->insecticide fungicide Fungicides pyrazole_core->fungicide activity_screening Activity Screening herbicide->activity_screening insecticide->activity_screening fungicide->activity_screening

References

Troubleshooting & Optimization

optimizing reaction conditions for 5-Hydrazinyl-4-phenyl-1H-pyrazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for obtaining this compound?

A1: There are two main synthetic strategies for the synthesis of this compound:

  • Route A: Substitution Reaction on a Pre-formed Pyrazole Ring. This approach involves the synthesis of a 5-substituted-4-phenyl-1H-pyrazole, typically a 5-halo-4-phenyl-1H-pyrazole, followed by a nucleophilic substitution reaction with hydrazine hydrate.

  • Route B: Conversion of a 5-Amino Group. This two-step route requires the synthesis of 5-amino-4-phenyl-1H-pyrazole, which is then converted to the target hydrazinyl compound via diazotization and subsequent reduction.

Q2: I am getting a low yield. What are the common causes?

A2: Low yields can stem from several factors, including incomplete reaction, side product formation, or issues with product isolation. Key areas to investigate are:

  • Purity of starting materials: Ensure all reactants, especially the hydrazine hydrate and the pyrazole precursor, are of high purity.

  • Reaction temperature: The optimal temperature can be crucial. For the reaction of a 5-halopyrazole with hydrazine hydrate, insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition.

  • Reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Stoichiometry of reactants: An excess of hydrazine hydrate is often used to drive the substitution reaction to completion.

  • Atmosphere: For some steps, particularly those involving sensitive reagents, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions.

Q3: I am observing multiple spots on my TLC plate. What are the likely side products?

A3: The formation of multiple products is a common issue. Potential side products can include:

  • Isomeric pyrazoles: Depending on the starting materials and reaction conditions, regioisomers of the desired product may form.

  • Oxidation products: The hydrazinyl group is susceptible to oxidation, especially if the reaction is exposed to air for extended periods at elevated temperatures.

  • Products from incomplete reaction: Unreacted starting materials will appear as separate spots on the TLC.

  • Dimerization or polymerization: Under certain conditions, reactive intermediates or the final product may undergo self-condensation.

Q4: How can I effectively purify the final product?

A4: this compound is a polar compound. Effective purification methods include:

  • Recrystallization: This is a common and effective method for purifying solid products. A suitable solvent system needs to be identified through solubility tests. Ethanol or a mixture of ethanol and water is often a good starting point.

  • Column chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. A polar eluent system, such as a gradient of ethyl acetate in hexane or dichloromethane in methanol, will likely be required.

Troubleshooting Guides

Low Yield and Incomplete Reactions
Symptom Possible Cause Suggested Solution
Low yield of the desired product with significant starting material remaining (as per TLC). Incomplete reaction due to insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC until the starting material is consumed.
Low reactivity of the starting 5-halopyrazole.If using a 5-chloropyrazole, consider switching to a more reactive 5-bromo or 5-iodopyrazole.
Insufficient amount of hydrazine hydrate.Increase the molar excess of hydrazine hydrate (e.g., from 3 equivalents to 5-10 equivalents).
Low isolated yield after workup, although TLC indicates good conversion. Product loss during extraction due to its polarity.Saturate the aqueous layer with sodium chloride before extraction to decrease the solubility of the product. Use a more polar extraction solvent like ethyl acetate or a mixture of dichloromethane and isopropanol.
Precipitation of the product as a salt during acidic workup.Carefully neutralize the reaction mixture to the appropriate pH before extraction.
Side Product Formation
Symptom Possible Cause Suggested Solution
Formation of an additional spot on TLC with a similar Rf value to the product. Formation of a regioisomeric pyrazole.This is more common in syntheses starting from asymmetrical precursors. Carefully control the reaction conditions (e.g., temperature, catalyst) to favor the formation of the desired isomer. Purification by column chromatography may be necessary.
Appearance of colored impurities in the product. Oxidation of the hydrazinyl group.Conduct the reaction under an inert atmosphere (nitrogen or argon). Use degassed solvents. Minimize the exposure of the product to air and light during and after the synthesis.
Formation of high molecular weight, insoluble materials. Polymerization or decomposition.Lower the reaction temperature. Ensure efficient stirring to prevent localized overheating.

Experimental Protocols

Route A: From 5-Chloro-4-phenyl-1H-pyrazole

This protocol outlines the synthesis of this compound from a 5-chloro-4-phenyl-1H-pyrazole precursor.

Materials:

  • 5-Chloro-4-phenyl-1H-pyrazole

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-Chloro-4-phenyl-1H-pyrazole (1.0 eq) in ethanol.

  • Add an excess of hydrazine hydrate (5.0 - 10.0 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Quantitative Data Summary (Route A):

ParameterValue
Reactant Ratio (5-Chloro-4-phenyl-1H-pyrazole : Hydrazine Hydrate) 1 : 5-10
Solvent Ethanol
Temperature Reflux (approx. 78 °C)
Reaction Time 4 - 8 hours
Typical Yield 70 - 85%
Route B: From 5-Amino-4-phenyl-1H-pyrazole

This protocol describes the conversion of 5-amino-4-phenyl-1H-pyrazole to the target compound.

Step 1: Diazotization of 5-Amino-4-phenyl-1H-pyrazole

Materials:

  • 5-Amino-4-phenyl-1H-pyrazole

  • Hydrochloric acid (concentrated)

  • Sodium nitrite (NaNO₂)

  • Water

Procedure:

  • Suspend 5-Amino-4-phenyl-1H-pyrazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Reduction of the Diazonium Salt

Materials:

  • Diazonium salt solution from Step 1

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a separate flask, prepare a solution of stannous chloride dihydrate (3.0 eq) in concentrated hydrochloric acid, and cool it to 0 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the stannous chloride solution, keeping the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.

  • Make the reaction mixture strongly alkaline by the slow addition of a concentrated sodium hydroxide solution, while cooling in an ice bath.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude product.

  • Purify by recrystallization or column chromatography.

Quantitative Data Summary (Route B):

ParameterStep 1: DiazotizationStep 2: Reduction
Reactant Ratio 1 eq Amine : 1.1 eq NaNO₂1 eq Diazonium Salt : 3 eq SnCl₂·2H₂O
Solvent Water / Conc. HClConc. HCl
Temperature 0 - 5 °C0 - 10 °C, then Room Temperature
Reaction Time 30 minutes2 - 4 hours
Typical Yield (Overall) 50 - 65%50 - 65%

Visualizations

Synthesis_Workflow cluster_route_a Route A: Nucleophilic Substitution cluster_route_b Route B: Conversion of Amino Group A_start 5-Halo-4-phenyl-1H-pyrazole A_product This compound A_start->A_product Reflux in Ethanol A_reagent Hydrazine Hydrate A_reagent->A_product B_start 5-Amino-4-phenyl-1H-pyrazole B_intermediate Diazonium Salt B_start->B_intermediate Diazotization B_product This compound B_intermediate->B_product Reduction B_reagent1 NaNO₂, HCl B_reagent1->B_intermediate B_reagent2 SnCl₂, HCl B_reagent2->B_product Troubleshooting_Logic Start Low Yield or Impure Product Check_TLC Analyze TLC Plate Start->Check_TLC Starting_Material Starting Material Present? Check_TLC->Starting_Material Multiple_Spots Multiple Product Spots? Starting_Material->Multiple_Spots No Incomplete_Rxn Incomplete Reaction: - Increase Time/Temp - Increase Reagent Excess Starting_Material->Incomplete_Rxn Yes Side_Products Side Product Formation: - Check Atmosphere (Inert) - Optimize Temperature Multiple_Spots->Side_Products Yes Purification_Issue Purification Issue: - Optimize Recrystallization Solvent - Use Column Chromatography Multiple_Spots->Purification_Issue No End Optimized Synthesis Incomplete_Rxn->End Side_Products->End Purification_Issue->End

common issues and solutions in 5-Hydrazinyl-4-phenyl-1H-pyrazole reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Hydrazinyl-4-phenyl-1H-pyrazole. This guide provides troubleshooting advice, answers to frequently asked questions (FAQs), and detailed protocols to help you navigate common challenges in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of pyrazole derivatives using this compound as a starting material.

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low yields are a frequent issue in pyrazole synthesis, often stemming from incomplete reactions, side-product formation, or degradation. Here are the primary factors to investigate:

  • Incomplete Reaction: The cyclocondensation reaction can be slow. Ensure you are using an appropriate catalyst, typically a few drops of glacial acetic acid, to facilitate the initial hydrazone formation and subsequent cyclization.[1] Consider increasing the reaction time or temperature moderately.

  • Side-Product Formation: The primary side products are often pyrazoline intermediates, which have not fully aromatized to the final pyrazole.[2][3][4] Depending on your reactants (e.g., α,β-unsaturated ketones), the pyrazoline may be the major initial product and require a separate oxidation step to convert it to the pyrazole.[2][3]

  • Reactant Stability: Phenylhydrazine derivatives can be sensitive to air and light, leading to colored impurities and reduced reactivity.[5] Ensure your this compound is pure and handle it under an inert atmosphere (like nitrogen or argon) if you suspect degradation.

  • pH Control: The reaction is pH-sensitive. While acid catalysis is beneficial, strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity. Conversely, strongly basic conditions can lead to other side reactions.[6] A small amount of a weak acid is typically optimal.

Troubleshooting Flowchart for Low Yield:

G start Problem: Low Product Yield check_purity Check Purity of Starting Material (this compound) start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_side_products Analyze Crude Product for Side-Products (TLC, LC-MS, 1H NMR) start->check_side_products impure Impure check_purity->impure pure Pure check_purity->pure optimize_conditions Solution: - Add catalytic acid (e.g., AcOH) - Increase reaction time/temp - Use optimal solvent check_conditions->optimize_conditions add_oxidation Solution: If pyrazoline is present, add an oxidation step (e.g., heat in DMSO with O2, or use Br2). check_side_products->add_oxidation repurify Solution: Repurify starting material (recrystallization/chromatography) and/or handle under inert gas. impure->repurify pure->check_conditions

Troubleshooting flowchart for low reaction yield.
Q2: I'm getting a mixture of products that are difficult to separate. What is happening?

A2: You are likely dealing with the formation of regioisomers. This is the most common issue when using an unsymmetrical 1,3-dicarbonyl compound (e.g., an unsymmetrical β-diketone or β-ketoester) with your substituted hydrazine.[7][8][9][10] The hydrazine has two non-equivalent nitrogen atoms, and the dicarbonyl compound has two different carbonyl groups, leading to two possible cyclization pathways and two different pyrazole products.

Solutions to Manage Regioisomers:

  • Solvent Choice: The choice of solvent can dramatically influence the ratio of isomers formed. Standard solvents like ethanol often give poor selectivity. Using fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to significantly improve regioselectivity, favoring one isomer over the other.[7][8]

  • pH Control: Reaction conditions can direct the cyclization. Under acidic conditions, the initial reaction may favor the more basic nitrogen of the hydrazine attacking the more reactive carbonyl. Experimenting with acidic versus neutral conditions may alter the product ratio.[9]

  • Purification Strategy: If a mixture is unavoidable, separation is necessary.

    • Column Chromatography: Silica gel chromatography is the most common method for separating pyrazole regioisomers.[11]

    • Crystallization: Sometimes, one isomer will preferentially crystallize from a specific solvent system.

    • Acid Salt Formation: A reported technique for purifying pyrazoles involves dissolving the crude mixture in a suitable solvent, adding an acid (like HCl or H₂SO₄) to form the acid addition salts, and crystallizing these salts. The purified salts can then be neutralized to yield the pure pyrazole.[12][13]

Diagram of Regioisomer Formation:

G cluster_reactants Reactants cluster_products Potential Products Hydrazine 5-Hydrazinyl- 4-phenyl-1H-pyrazole IsomerA Regioisomer A Hydrazine->IsomerA IsomerB Regioisomer B Hydrazine->IsomerB Diketone Unsymmetrical 1,3-Diketone (R1 ≠ R2) Diketone->IsomerA Diketone->IsomerB Mixture Mixture of Products (Requires Separation)

Logical diagram of regioisomer formation.
Q3: My final product is a pyrazoline, not a pyrazole. How do I fix this?

A3: The formation of a pyrazoline (a 4,5-dihydro-1H-pyrazole) instead of an aromatic pyrazole is common, especially when reacting a hydrazine with an α,β-unsaturated ketone or aldehyde.[3][4] The initial cyclization yields the non-aromatic pyrazoline ring. To obtain the pyrazole, an oxidation step is required.

Solutions:

  • In-Situ Oxidation: Some reaction conditions promote spontaneous oxidation. Heating the pyrazoline intermediate in DMSO under an oxygen atmosphere is a benign method that can yield the pyrazole directly.[2]

  • Post-Synthesis Oxidation: If you have already isolated the pyrazoline, you can oxidize it in a separate step. Common methods include:

    • Refluxing with a mild oxidizing agent.

    • Using bromine in a suitable solvent.[2]

    • Simply heating in glacial acetic acid can sometimes promote oxidative aromatization.

Data & Protocols

Table 1: Effect of Solvent on Regioselectivity

This table summarizes the impact of different solvents on the ratio of regioisomers formed during a typical Knorr-type pyrazole synthesis involving an unsymmetrical diketone and a substituted hydrazine. Data is representative of trends reported in the literature.[7][8]

SolventDielectric Constant (ε)Regioisomer Ratio (A : B)Comments
Ethanol24.5~60 : 40Low regioselectivity, common starting point.
Toluene2.4~65 : 35Non-polar aprotic, marginal improvement.
Acetic Acid6.2~75 : 25Acidic medium can favor one pathway.
TFE8.5~90 : 10Fluorinated alcohol, significant improvement.
HFIP9.3>97 : 3Highly fluorinated alcohol, excellent selectivity.

TFE: 2,2,2-Trifluoroethanol; HFIP: 1,1,1,3,3,3-Hexafluoro-2-propanol. Ratios are illustrative.

Experimental Protocol: General Synthesis of a Pyrazolopyrimidine Derivative

This protocol describes a general method for the cyclocondensation of this compound with a 1,3-dicarbonyl compound, such as diethyl malonate, to form a pyrazolo[1,5-a]pyrimidine derivative. This method is adapted from established procedures for similar transformations.[14][15]

Workflow Diagram:

G A 1. Setup & Reagents B 2. Reaction (Reflux) A->B C 3. Workup (Cooling & Precipitation) B->C D 4. Isolation (Filtration) C->D E 5. Purification (Recrystallization) D->E F 6. Analysis (NMR, MS, mp) E->F

General experimental workflow for synthesis.

Materials:

  • This compound (1 equivalent)

  • Diethyl malonate (1 equivalent)

  • Sodium metal

  • Absolute Ethanol (anhydrous)

  • Glacial Acetic Acid (optional, for pH adjustment if not using sodium ethoxide)

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (N₂ or Ar), carefully add small pieces of sodium metal (1.1 equivalents) to absolute ethanol. Allow the sodium to react completely until it is fully dissolved. Cool the resulting sodium ethoxide solution to room temperature.

  • Reaction: To the freshly prepared sodium ethoxide solution, add this compound (1 eq.) and diethyl malonate (1 eq.).

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1-2 hours to facilitate precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any soluble impurities.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol, ethanol/water mixture, or dioxane) to obtain the purified product.

  • Analysis: Dry the purified product under vacuum. Characterize the final compound by determining its melting point and obtaining ¹H NMR, ¹³C NMR, and mass spectrometry data to confirm its structure and purity.

References

Technical Support Center: 5-Hydrazinyl-4-phenyl-1H-pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of 5-Hydrazinyl-4-phenyl-1H-pyrazole. The following information is based on established principles of pyrazole synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound?

A common and effective method is the cyclocondensation reaction of a β-ketonitrile with hydrazine hydrate. For the target molecule, a plausible precursor would be 2-phenyl-3-oxobutanenitrile. The reaction typically proceeds by nucleophilic attack of hydrazine on the carbonyl group, followed by intramolecular cyclization onto the nitrile group.

Q2: What are the critical parameters that influence the yield of the reaction?

Several factors can significantly impact the yield:

  • Reaction Temperature: The temperature needs to be carefully controlled. While higher temperatures can increase the reaction rate, they may also lead to the formation of side products. Stepwise heating, for instance, first at a lower temperature and then at a higher temperature, can sometimes improve yields.[1]

  • Solvent: The choice of solvent is crucial. Protic solvents like ethanol are commonly used. The reaction progress can be significantly affected by the solvent's polarity and boiling point.[2]

  • pH of the reaction medium: The pH can influence the nucleophilicity of the hydrazine and the stability of the intermediate hydrazone. Maintaining a slightly basic or neutral pH is often optimal.

  • Purity of Starting Materials: The purity of the β-ketonitrile and hydrazine hydrate is paramount. Impurities can lead to unwanted side reactions and a lower yield of the desired product.[3]

Q3: How can I purify the crude this compound?

Common purification techniques include:

  • Recrystallization: This is a highly effective method for purifying solid compounds. The choice of solvent is critical; a solvent system in which the pyrazole is soluble at high temperatures but sparingly soluble at low temperatures should be identified. Common solvents for recrystallization of pyrazole derivatives include ethanol, methanol, or mixtures with water.

  • Column Chromatography: For more challenging purifications or to remove closely related impurities, silica gel column chromatography can be employed. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) needs to be determined by thin-layer chromatography (TLC).

  • Acid-Base Extraction: Since the hydrazinyl group has basic properties, the product can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then precipitated by basifying the aqueous layer.

Q4: What are the expected spectroscopic characteristics of this compound?

  • ¹H NMR: Signals corresponding to the aromatic protons of the phenyl group, the pyrazole ring proton, and exchangeable protons of the hydrazinyl group (NH and NH₂).

  • ¹³C NMR: Resonances for the carbon atoms of the phenyl and pyrazole rings.

  • FT-IR: Characteristic peaks for N-H stretching of the hydrazinyl group and C=N and C=C stretching of the pyrazole ring.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete reaction.- Monitor the reaction progress using TLC. - Increase the reaction time or temperature cautiously. - Ensure the starting materials are of high purity.[3]
Incorrect reaction conditions.- Optimize the solvent and pH. - Consider using a catalyst if applicable to the specific synthetic route.
Degradation of product.- Work up the reaction promptly after completion. - Avoid excessively high temperatures or prolonged reaction times.
Multiple Spots on TLC (Impure Product) Formation of regioisomers.- The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to regioisomers.[1] - Modify reaction conditions (e.g., solvent, temperature, catalyst) to favor the desired isomer. - Purify the product using column chromatography.
Side reactions.- Common side reactions in pyrazole synthesis include the formation of pyrazolines which may require an additional oxidation step.[4] - Ensure anhydrous conditions if the reaction is sensitive to water.[1]
Unreacted starting materials.- Adjust the stoichiometry of the reactants. - Increase reaction time or temperature.
Difficulty in Product Isolation/Purification Product is an oil or does not crystallize.- Attempt to form a salt (e.g., hydrochloride) which may be more crystalline. - Use column chromatography for purification.
Product is insoluble in common recrystallization solvents.- Screen a wider range of solvents or solvent mixtures. - Consider a different purification method like sublimation if the compound is stable at higher temperatures.
Co-elution of impurities during chromatography.- Optimize the eluent system for better separation. - Consider using a different stationary phase.

Experimental Protocols

Hypothetical Synthesis of this compound

This protocol is a generalized procedure based on common methods for pyrazole synthesis and should be optimized for the specific target molecule.

Materials:

  • 2-phenyl-3-oxobutanenitrile

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (optional, as catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-phenyl-3-oxobutanenitrile (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature. A slight exotherm may be observed.

  • If desired, a catalytic amount of glacial acetic acid can be added.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • The crude product may precipitate upon cooling or after the addition of cold water.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Starting Materials (2-phenyl-3-oxobutanenitrile, Hydrazine Hydrate) Reaction Cyclocondensation (Ethanol, Reflux) Start->Reaction 1. Reaction Setup Workup Reaction Work-up (Solvent Removal, Precipitation) Reaction->Workup 2. Completion TLC TLC Monitoring Reaction->TLC Crude Crude Product Workup->Crude Recrystallization Recrystallization Crude->Recrystallization Purification Option 1 Chromatography Column Chromatography Crude->Chromatography Purification Option 2 Pure Pure this compound Recrystallization->Pure Chromatography->Pure Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Pure->Spectroscopy

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions Start Low Yield or Purity Issue IncompleteReaction Incomplete Reaction Start->IncompleteReaction SideProducts Side Product Formation Start->SideProducts ImpureReagents Impure Starting Materials Start->ImpureReagents WrongConditions Suboptimal Conditions Start->WrongConditions OptimizeTimeTemp Adjust Time/ Temperature IncompleteReaction->OptimizeTimeTemp OptimizeSolventpH Optimize Solvent/pH SideProducts->OptimizeSolventpH Purification Improve Purification (Chromatography) SideProducts->Purification PurifyReagents Purify Starting Materials ImpureReagents->PurifyReagents WrongConditions->OptimizeSolventpH

Caption: Troubleshooting logic for addressing low yield and purity issues in pyrazole synthesis.

References

Technical Support Center: Purification of 5-Hydrazinyl-4-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 5-Hydrazinyl-4-phenyl-1H-pyrazole and related derivatives. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving high purity for their target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities include unreacted starting materials (e.g., 1,3-dicarbonyl compounds and hydrazines), regioisomers formed during cyclization, and oxidation byproducts.[1][2][3] The hydrazine group is particularly susceptible to oxidation, which can lead to the formation of colored impurities.

Q2: What is the general solubility profile of this compound?

A2: Pyrazole derivatives generally exhibit moderate to good solubility in polar organic solvents like ethanol, methanol, and acetone.[4] Their solubility in water is typically limited but can be influenced by pH, especially given the basic nature of the hydrazine group.[4] Solubility in non-polar solvents like hexanes is expected to be low.

Q3: My purified compound is colored (yellow/brown) instead of white. What is the likely cause?

A3: A yellow or brown coloration often indicates the presence of oxidized impurities. The hydrazinyl group (-NHNH₂) is sensitive to air and can be oxidized. The issue may also arise from residual starting materials or byproducts from the synthesis.[5]

Q4: Can I use normal-phase silica gel chromatography to purify this compound?

A4: Yes, but with caution. The basic nature of the hydrazinyl and pyrazole nitrogen atoms can lead to strong interactions with the acidic silica gel, causing poor separation, tailing peaks, and potential degradation.[6] It is often recommended to deactivate the silica gel with a base like triethylamine or use an alternative stationary phase like neutral alumina.[6]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification process.

Issue 1: Oily Product or Failure to Crystallize
  • Question: My final product is an oil and will not solidify, even after solvent removal. What steps can I take?

  • Answer:

    • Confirm Purity: The oily nature may be due to significant impurities. Analyze a small sample by TLC or LC-MS to assess purity. If multiple spots are present, further purification (e.g., column chromatography) is necessary before attempting crystallization.

    • Solvent Choice: The incorrect solvent may be inhibiting crystallization. The ideal recrystallization solvent should dissolve the compound when hot but not at room temperature.[6]

    • Induce Crystallization: If the product is pure but remains an oil, try scratching the inside of the flask with a glass rod at the solvent-air interface. Alternatively, add a seed crystal from a previous successful batch.

    • Trituration: Add a solvent in which your compound is insoluble (e.g., cold hexanes or diethyl ether). Stir or sonicate the mixture. This can wash away soluble impurities and often induces the precipitation of the pure compound as a solid.

Issue 2: Low Yield After Column Chromatography
  • Question: I am losing a significant amount of my compound on the silica column. How can I improve my recovery?

  • Answer:

    • Deactivate Silica Gel: As mentioned in the FAQs, the basic nitrogens in your compound likely adhere strongly to acidic silica. Before preparing your column, slurry the silica gel with your eluent containing a small amount of triethylamine (~0.5-1%).[6] This neutralizes the acidic sites and minimizes product loss.

    • Use an Alternative Stationary Phase: Consider using neutral alumina, which is less acidic and often provides better recovery for basic compounds.[6]

    • Optimize Eluent Polarity: If the eluent is too polar, the compound may move too quickly with impurities. If it's not polar enough, the compound may not elute at all. Perform preliminary TLC analysis to find an eluent system that gives your product an Rf value between 0.2 and 0.4.

    • Dry Loading: If your compound has low solubility in the eluent, consider dry loading. Dissolve your crude product in a minimal amount of a volatile solvent (like DCM or methanol), adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully load the resulting powder onto the top of your column.

Workflow for Troubleshooting Purification

Caption: A decision tree for troubleshooting the purification of the target compound.

Experimental Protocols & Data

Protocol 1: Recrystallization

This protocol is a general guideline. Optimal solvents and temperatures should be determined experimentally.

  • Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find one that dissolves the compound when hot but sparingly at room temperature. A solvent pair (e.g., ethanol/water) can also be effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Caution: Do not add charcoal to a boiling solution.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Protocol 2: Flash Column Chromatography (with Deactivated Silica)
  • Eluent Selection: Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate or DCM:Methanol) that provides good separation and an Rf value of ~0.3 for the target compound.

  • Slurry Preparation: In a beaker, mix silica gel with the chosen eluent. Add triethylamine to constitute ~0.5% of the total solvent volume (e.g., 0.5 mL in 100 mL of eluent). Stir well.

  • Column Packing: Pour the silica slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica bed.

  • Elution: Add the eluent to the column and apply pressure (air or nitrogen) to begin separating the components.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Illustrative Purification Data

Table 1: Typical Solubilities of a Hydrazinyl-Pyrazole Derivative

SolventSolubility at 20°C (mg/mL)Solubility at 78°C (mg/mL)
Water< 1~5
Hexane< 1< 1
Ethanol~20> 200
Ethyl Acetate~15> 150
Dichloromethane> 100> 200

Table 2: Comparison of Purification Techniques

MethodTypical Starting PurityTypical Final PurityTypical YieldNotes
Recrystallization85-95%> 99%60-85%Effective for removing minor impurities if a good solvent is found.
Column Chromatography50-90%> 98%50-80%Necessary for separating complex mixtures or isomers. Yield can be lower due to product adhesion.[6]
Trituration70-90%90-97%70-90%Good for removing highly soluble or insoluble impurities; less effective for closely related compounds.

General Purification Workflow Diagram

PurificationWorkflow cluster_synthesis Synthesis cluster_workup Initial Workup cluster_purification Purification cluster_final Final Product start Crude Reaction Mixture quench Quench Reaction start->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in Vacuo dry->concentrate purify_choice Select Method concentrate->purify_choice recrystallize Recrystallization purify_choice->recrystallize High Initial Purity chromatography Column Chromatography purify_choice->chromatography Low Initial Purity / Isomers end_product Pure Compound (>98%) recrystallize->end_product chromatography->end_product

Caption: A standard workflow from crude product to final pure compound.

References

Technical Support Center: Synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side-product formation during the synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.

Troubleshooting Guide

This guide addresses common issues and unexpected outcomes during the synthesis, focusing on side-product formation.

Observation Potential Cause Suggested Action(s)
Mixture of Isomers in Final Product (by NMR/HPLC) Formation of Regioisomers: The reaction of an unsymmetrical 1,3-dicarbonyl precursor (e.g., a benzoylacetonitrile derivative) with hydrazine can lead to the formation of both the desired 5-amino/hydrazinyl-4-phenyl-1H-pyrazole and its corresponding 3-amino/hydrazinyl isomer.[1]- Optimize Reaction Conditions: Vary the solvent and temperature. For instance, conducting the cyclization under acidic or basic conditions can influence the regioselectivity.[2] - Purification: Separate the isomers using column chromatography on silica gel.[1] - Characterization: Use 2D NMR techniques (NOESY, HMBC) to unambiguously identify the desired isomer.[3]
Incomplete Reaction or Low Yield Poor Reactivity of Precursors: The starting materials may not be sufficiently reactive under the chosen conditions. Decomposition of Intermediates: Sensitive intermediates may degrade during the reaction.- Catalysis: For the initial pyrazole formation, consider using a Lewis acid catalyst or conducting the reaction in an ionic liquid to enhance the reaction rate. - Temperature Control: For the conversion of a 5-chloro-pyrazole to a 5-hydrazinyl-pyrazole, carefully control the reaction temperature to avoid decomposition.[4] - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive reagents and intermediates.
Presence of an Unexpected Byproduct with Loss of the Hydrazinyl Group Over-reaction with Hydrazine: Prolonged heating of 5-hydrazinyl-pyrazoles with excess hydrazine hydrate can lead to the cleavage of the hydrazinyl group, resulting in the formation of the corresponding de-hydrazinated pyrazole.[4]- Control Reaction Time: Monitor the reaction closely using TLC or HPLC and stop the reaction as soon as the starting material is consumed. - Stoichiometry: Use a controlled excess of hydrazine hydrate; a large excess can promote the side reaction.
Formation of Oxidized Byproducts Oxidation of Hydrazinyl Group or Pyrazoline Intermediate: The hydrazinyl group is susceptible to oxidation, and if the synthesis proceeds via a pyrazoline intermediate, it can be oxidized to the pyrazole.[5]- Degas Solvents: Use degassed solvents to minimize dissolved oxygen. - Benign Oxidant (if desired): If synthesizing from a pyrazoline, a controlled oxidation using a mild oxidant like DMSO under oxygen can be employed to form the pyrazole ring.[6]
Unidentified Impurities Side-reactions of Starting Materials: Impurities in the starting materials or their degradation can lead to unknown byproducts. For instance, in multicomponent syntheses, side reactions between reagents can occur.[7]- Purify Starting Materials: Ensure the purity of the 1,3-dicarbonyl precursor and the hydrazine source before starting the reaction. - Analytical Characterization: Use LC-MS and high-resolution mass spectrometry to identify the mass of the impurities, which can provide clues to their structure.

Frequently Asked Questions (FAQs)

Q1: What is the most common side-product in the synthesis of this compound?

A1: The most common side-products are often regioisomers formed during the initial cyclization to create the pyrazole ring. If an unsymmetrical precursor like a substituted benzoylacetonitrile is reacted with hydrazine, two different pyrazole isomers can be formed.[1] Careful control of reaction conditions and subsequent purification are necessary to isolate the desired isomer.[2]

Q2: My reaction to convert 5-chloro-4-phenyl-1H-pyrazole to this compound is giving me the de-halogenated, non-hydrazinylated product. Why is this happening?

A2: This is likely due to an over-reaction. Prolonged heating with hydrazine hydrate can lead to the cleavage of the hydrazinyl group after its initial formation.[4] It is crucial to monitor the reaction time carefully. Shorter reaction times (e.g., around 40 minutes) have been reported to favor the formation of the 5-hydrazino product, while longer heating (e.g., 15 hours) can lead to the undesired side-product.[4]

Q3: How can I confirm the regiochemistry of my substituted pyrazole?

A3: The regiochemistry can be unambiguously determined using 2D NMR spectroscopy.[3] Techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can show through-space correlations between protons on the N-substituent and protons on the C3 or C5 substituent, confirming the orientation. HMBC (Heteronuclear Multiple Bond Correlation) experiments can show correlations between the pyrazole ring protons and the carbons of the substituents, which also helps in assigning the correct isomeric structure.

Q4: Is it possible to synthesize this compound from 5-amino-4-phenyl-1H-pyrazole?

A4: Yes, this is a plausible synthetic route. The conversion would typically involve the diazotization of the 5-amino group to form a diazonium salt, followed by reduction to the hydrazine. While this is a standard transformation for aromatic amines, specific protocols for 5-aminopyrazoles should be carefully optimized to avoid side-reactions with the pyrazole ring.

Q5: What purification methods are most effective for isolating this compound?

A5: Column chromatography on silica gel is a common and effective method for purifying pyrazole derivatives and separating isomers.[1][8] Recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) can also be used to obtain a highly pure product.[8] The choice of solvent will depend on the solubility and polarity of the final compound and any impurities.

Experimental Protocols

Protocol 1: Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile (Model Reaction for Pyrazole Formation)

This protocol is adapted from a general procedure for the synthesis of 5-aminopyrazole-4-carbonitriles and serves as a model for the formation of the pyrazole core.

  • Reaction Setup: In a round-bottom flask, dissolve the substituted benzaldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol) in a suitable solvent such as a mixture of ethanol and water.

  • Catalyst Addition: Add a catalytic amount of a suitable catalyst, for example, sodium ascorbate.

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 50 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture. The solid product that precipitates is collected by filtration.

  • Purification: Wash the crude product with water and then recrystallize from a suitable solvent like ethanol to obtain the pure 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile.

Protocol 2: Synthesis of 5-Hydrazino-1-phenyl-1H-pyrazole-4-carbohydrazide from a 5-Chloro Precursor (Model Reaction)

This protocol is based on a reported synthesis and illustrates the conversion of a 5-chloro-pyrazole to a 5-hydrazino-pyrazole.[4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 1-phenyl-5-chloro-1H-pyrazole-4-carboxamide (1 mmol) in hydrazine hydrate.

  • Reaction Conditions: Heat the mixture to boiling for approximately 40 minutes. Monitor the reaction progress by TLC.

  • Work-up: After cooling, the precipitated product is collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent. The reported yield for a similar compound was 50%.[4]

Visualizations

Logical Workflow for Troubleshooting Isomer Formation

troubleshooting_workflow start Start: Synthesis of 4-Phenyl-pyrazole check_isomers Analyze crude product by NMR and/or HPLC start->check_isomers single_product Single Regioisomer Observed check_isomers->single_product Yes mixture Mixture of Regioisomers Detected check_isomers->mixture No end_success Proceed with Pure Isomer single_product->end_success optimize Optimize Reaction Conditions (Solvent, Temp., Catalyst) mixture->optimize purify Purify by Column Chromatography optimize->purify characterize Characterize Isomers (2D NMR) purify->characterize end_characterize Identify Desired Isomer characterize->end_characterize

Caption: Troubleshooting workflow for regioisomer formation.

Reaction Pathway for Regioisomer Formation

regioisomer_formation cluster_start Starting Materials cluster_products Potential Products unsym_dicarbonyl Unsymmetrical 1,3-Dicarbonyl isomer_A Regioisomer A (Desired Product) unsym_dicarbonyl->isomer_A Attack at C1 isomer_B Regioisomer B (Side-Product) unsym_dicarbonyl->isomer_B Attack at C3 hydrazine Hydrazine hydrazine->isomer_A hydrazine->isomer_B

Caption: Formation of regioisomers from an unsymmetrical precursor.

References

stability and storage guidelines for 5-Hydrazinyl-4-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following stability and storage guidelines are based on the general chemical properties of pyrazole and hydrazine derivatives. Specific stability testing for 5-Hydrazinyl-4-phenyl-1H-pyrazole has not been reported in the publicly available literature. It is strongly recommended that users perform their own stability studies for their specific applications and storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: Based on the functional groups present (a hydrazine moiety and a pyrazole ring), the primary factors that can affect the stability of this compound are:

  • Oxidation: The hydrazinyl group is susceptible to oxidation, which can be initiated by atmospheric oxygen. This is often the primary degradation pathway for hydrazine-containing compounds.

  • Heat: Elevated temperatures can accelerate the rate of decomposition.

  • Light: Exposure to UV or high-intensity visible light can provide the energy to initiate degradation reactions.

  • Moisture: The presence of water can facilitate hydrolytic degradation or other reactions.

  • Incompatible Materials: Contact with strong oxidizing agents, strong acids, and certain metals can catalyze decomposition.[1]

Q2: How can I tell if my sample of this compound has degraded?

A2: Signs of degradation can include:

  • A change in physical appearance (e.g., color change from off-white to yellow or brown).

  • A change in solubility.

  • The appearance of new peaks or a decrease in the main peak area when analyzed by chromatography (e.g., HPLC, TLC).

  • A change in spectral properties (e.g., NMR, IR).

Q3: What are the recommended long-term storage conditions for this compound?

A3: For long-term storage, it is recommended to keep this compound in a tightly sealed container, protected from light, in a cool, dry, and inert atmosphere. See the summary table below for specific recommendations.

Q4: Can I store the compound in a solution?

A4: Storing the compound in solution is generally not recommended for long-term storage due to potential solvent-mediated degradation. If you need to store solutions for a short period, it is advisable to use a dry, aprotic solvent and to store the solution at a low temperature (e.g., -20°C or -80°C) under an inert atmosphere. The stability in the chosen solvent should be experimentally verified.

Q5: Are there any specific materials I should avoid when handling or storing this compound?

A5: Yes. Avoid contact with the following:

  • Strong oxidizing agents: (e.g., peroxides, nitrates) as they can vigorously react with the hydrazinyl group.[1]

  • Strong acids: Can lead to salt formation and potential degradation.

  • Metals: Some metals can catalyze the decomposition of hydrazines. It is best to use glass or other inert containers.[1][2]

  • Rubber and cork: Hydrazine solutions may attack these materials.[1]

Storage and Stability Guidelines

ParameterRecommended ConditionRationale
Temperature 2-8°C (refrigerated) for short-term storage. -20°C or below for long-term storage.Reduces the rate of chemical degradation.
Atmosphere Store under an inert gas (e.g., Argon or Nitrogen).The hydrazinyl group is susceptible to oxidation by atmospheric oxygen.[1]
Light Store in an amber vial or a container protected from light.To prevent light-induced degradation.
Moisture Store in a desiccated environment or a tightly sealed container to prevent moisture uptake.Moisture can promote hydrolysis and other degradation pathways.
Container Use a tightly sealed glass vial with a PTFE-lined cap.To prevent exposure to air and moisture, and to avoid reaction with container materials.

Troubleshooting Guide for Compound Instability

If you suspect that your sample of this compound is degrading, follow this troubleshooting workflow.

Troubleshooting_Workflow Troubleshooting Compound Instability start Suspected Compound Degradation (e.g., color change, unexpected results) check_storage Review Storage Conditions: - Temperature? - Atmosphere (inert gas)? - Light exposure? - Container seal? start->check_storage improper_storage Improper Storage Conditions Identified check_storage->improper_storage remediate_storage Action: Remediate Storage (e.g., transfer to new vial, purge with argon, store at -20°C in the dark) improper_storage->remediate_storage Yes check_handling Review Experimental Protocol: - Solvents used? - Exposure to air/moisture during handling? - Incompatible reagents? improper_storage->check_handling No retest Re-analyze Compound Purity (e.g., HPLC, LC-MS, NMR) remediate_storage->retest stable Compound is Stable retest->stable Purity Confirmed unstable Compound is Still Degrading retest->unstable Purity Decreased unstable->check_handling handling_issue Potential Handling Issue Identified check_handling->handling_issue remediate_handling Action: Modify Protocol (e.g., use dry solvents, work under inert atmosphere) handling_issue->remediate_handling Yes consider_degradation Consider Degradation Pathway and Purify if Necessary handling_issue->consider_degradation No remediate_handling->retest

A logical workflow for troubleshooting suspected degradation of this compound.

Hypothetical Degradation Pathway

The most probable degradation pathway for this compound is the oxidation of the hydrazinyl group. This can proceed through several intermediates to ultimately yield the de-hydrazinylated pyrazole or other oxidized products.

Degradation_Pathway Hypothetical Oxidation of this compound parent This compound intermediate1 [Intermediate Diazenes] parent->intermediate1 Oxidation product1 4-Phenyl-1H-pyrazole intermediate1->product1 Loss of N2 product2 Other Oxidized Products intermediate1->product2 Further Oxidation oxidant [O] (e.g., O2, Metal Catalyst) oxidant->parent

References

Technical Support Center: Spectroscopic Analysis of Pyrazoles

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrazole compounds. It covers common issues encountered during NMR, IR, Mass Spectrometry, and UV-Vis analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary tool for the structural elucidation of pyrazoles. However, their unique tautomeric nature can lead to spectral complexities.

Frequently Asked Questions & Troubleshooting

Q1: Why is the N-H proton signal in my ¹H NMR spectrum broad or sometimes not visible at all?

A: This is a common phenomenon for pyrazoles and is typically due to two reasons:

  • Prototropic Tautomerism: The N-H proton can rapidly exchange between the two nitrogen atoms of the pyrazole ring. If this exchange is on the NMR timescale, it leads to signal broadening.[1]

  • Solvent Exchange: In protic solvents (like methanol-d₄ or water), the N-H proton can exchange with the deuterium of the solvent, causing the signal to broaden and potentially disappear.

Troubleshooting Steps:

  • Use an aprotic solvent: Recording the spectrum in a solvent like DMSO-d₆ or CDCl₃ will slow down the exchange with the solvent.

  • Low-Temperature Analysis: Cooling the sample can slow the tautomeric exchange rate, resulting in a sharper signal.[2]

  • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your sample. If the broad peak is an N-H, it will exchange with deuterium and the signal will disappear, confirming its identity.

Q2: My ¹H NMR spectrum shows fewer signals for the ring protons than expected. Why?

A: This is also a consequence of rapid tautomeric exchange. In an unsymmetrically substituted pyrazole, tautomerism can make the C3 and C5 positions (and their attached protons) chemically equivalent on average. This simplifies the spectrum, causing distinct signals to merge into a single, averaged one.[1][3] For example, H3 and H5 may appear as a single signal instead of two distinct ones.

Q3: I'm having trouble assigning the C3 and C5 signals in the ¹³C NMR spectrum of my substituted pyrazole. How can I differentiate them?

A: The chemical shifts of C3 and C5 are highly dependent on which tautomer is dominant in solution.[4] The nature of the substituent at the 3(5)-position influences the tautomeric equilibrium. Electron-withdrawing groups tend to favor the tautomer where the N-H is on the nitrogen further away from the substituent.

  • Solid-State NMR (CP/MAS): In the solid state, usually only one tautomer is present.[4] Comparing the solid-state spectrum to the solution spectrum can help identify the major tautomer in solution and thus aid in signal assignment.

  • Advanced NMR Techniques: 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) can show correlations between protons and carbons over two or three bonds, helping to definitively assign the C3 and C5 signals based on their coupling to known protons.

Typical NMR Data for the Pyrazole Ring

The following table summarizes typical chemical shift ranges for the unsubstituted pyrazole ring. Substituents can cause significant deviations from these values.

NucleusPositionTypical Chemical Shift (ppm)Notes
¹H N1-H10.0 - 14.0Often very broad; position is highly dependent on solvent and concentration.[2]
H3 / H5~7.6May be a single peak due to tautomerism.[2][5]
H4~6.3Typically a triplet due to coupling with H3 and H5.[2]
¹³C C3 / C5130 - 140Chemical shifts are sensitive to substituents and tautomeric form.[4][6]
C4~105Generally less affected by substitution at C3/C5 than the other carbons.[4]
Standard Experimental Protocol (¹H NMR)
  • Sample Preparation: Weigh 5-10 mg of the purified pyrazole compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often preferred for observing N-H protons.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Modern spectrometers often reference the residual solvent peak.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire the spectrum using standard parameters. For a typical ¹H experiment, a 400 MHz spectrometer is sufficient.[1]

  • Processing: Process the acquired Free Induction Decay (FID) by applying Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

NMR Troubleshooting Workflow

NMR_Troubleshooting Start Ambiguous NMR Spectrum (Broad NH, Fewer Signals) CheckTautomerism Hypothesis: Rapid Tautomerism? Start->CheckTautomerism ProticSolvent Hypothesis: Solvent Exchange? Start->ProticSolvent RunLowTemp Run Low-Temp NMR CheckTautomerism->RunLowTemp Test RunAprotic Use Aprotic Solvent (DMSO-d6) ProticSolvent->RunAprotic Test D2O_Exchange Perform D₂O Exchange ProticSolvent->D2O_Exchange Confirm Result1 Signals Sharpen / Resolve RunLowTemp->Result1 RunAprotic->Result1 Result2 NH Signal Disappears D2O_Exchange->Result2 Conclusion Problem Solved: Confirm Tautomerism or Exchange Result1->Conclusion Result2->Conclusion

Caption: Troubleshooting workflow for common pyrazole NMR issues.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying functional groups and studying intermolecular interactions, such as hydrogen bonding in pyrazoles.

Frequently Asked Questions & Troubleshooting

Q1: The N-H stretching band in my IR spectrum is extremely broad and shifted to a lower frequency. Is this normal?

A: Yes, this is a hallmark feature of pyrazoles in the solid state or in concentrated solutions. The broad band, often centered around 2600-3200 cm⁻¹, is not a simple N-H stretch but rather a complex pattern arising from strong intermolecular N-H···N hydrogen bonding, which forms dimers, trimers, or catemeric chains.[7] This hydrogen bonding weakens the N-H bond, lowering its stretching frequency.

Q2: How can I reliably identify the pyrazole ring vibrations?

A: The pyrazole ring has several characteristic stretching and bending vibrations that appear in the fingerprint region (1200-1600 cm⁻¹). These include C=C and C=N stretching modes.[8][9] However, this region can be crowded. The best approach is to compare the spectrum of your compound to that of a known, structurally similar pyrazole derivative to identify the characteristic pattern of ring bands.

Characteristic IR Absorption Frequencies
VibrationFrequency Range (cm⁻¹)Intensity / ShapeNotes
N-H Stretch (H-Bonded) 2600 - 3200Strong, Very BroadCharacteristic of intermolecular N-H···N hydrogen bonds.[7]
C-H Stretch (Aromatic) 3100 - 3180Medium to WeakAssociated with the C-H bonds on the pyrazole ring.[7]
C=N Stretch 1530 - 1560Medium to StrongPart of the pyrazole ring system.[10]
C=C Stretch 1400 - 1500Medium to StrongRing stretching vibrations.[8]
Ring Bending/Stretching 1200 - 1450Multiple bandsComplex vibrations in the fingerprint region.[8][9]
Standard Experimental Protocol (ATR-FTIR)
  • Sample Preparation: Ensure the pyrazole sample is solid and dry. No special preparation is needed for Attenuated Total Reflectance (ATR) analysis.

  • Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum of the empty crystal.

  • Sample Analysis: Place a small amount of the solid sample onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Record the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-600 cm⁻¹.

  • Data Processing: The final spectrum is automatically generated as absorbance or transmittance after being ratioed against the background spectrum.

Hydrogen Bonding Effect on N-H Stretch

IR_HydrogenBonding cluster_0 State of Pyrazole cluster_1 Interaction cluster_2 Observed IR Spectrum Monomer Monomer (Gas Phase / Dilute Solution) No_HBond No H-Bonding Monomer->No_HBond Dimer Dimer / Trimer (Solid State / Conc. Solution) Strong_HBond Strong N-H···N Hydrogen Bonding Dimer->Strong_HBond SharpPeak Sharp N-H Stretch (~3500 cm⁻¹) No_HBond->SharpPeak BroadPeak Broad N-H Band (2600-3200 cm⁻¹) Strong_HBond->BroadPeak MS_Fragmentation M Pyrazole M⁺˙ (m/z 68) Frag1 [M - HCN]⁺˙ (m/z 41) M->Frag1 - HCN Frag2 [M - N₂]⁺˙ (m/z 40) M->Frag2 - N₂ Frag3 [M - H]⁺ (m/z 67) M->Frag3 - H• SubstituentLoss [M - R]⁺ M->SubstituentLoss - R• (if substituted) UV_Vis_Troubleshooting Start Unexpected UV-Vis Result (Wrong λ_max, Noisy Data) CheckSample Is Sample Pure? Start->CheckSample CheckSolvent Is Solvent Appropriate? CheckSample->CheckSolvent Yes Purify Repurify Sample CheckSample->Purify No CheckConc Is Concentration Optimal? CheckSolvent->CheckConc Yes ChangeSolvent Use Spectro-Grade Solvent / Check pH CheckSolvent->ChangeSolvent No CheckInstrument Is Instrument Calibrated? Are Cuvettes Clean? CheckConc->CheckInstrument Yes AdjustConc Adjust Concentration for Abs < 1.0 CheckConc->AdjustConc No Calibrate Run Blank / Clean Cuvettes CheckInstrument->Calibrate No End Acquire Reliable Spectrum CheckInstrument->End Yes Purify->Start ChangeSolvent->Start AdjustConc->Start Calibrate->Start

References

challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns during the scale-up synthesis revolve around the use of hydrazine hydrate. Hydrazine is a high-energy and toxic compound.[1] Key concerns include:

  • Thermal Runaway: Hydrazine condensation reactions can be highly exothermic, posing a risk of thermal runaway if not properly controlled.[2][3]

  • Decomposition: Hydrazine can decompose, sometimes explosively, especially at elevated temperatures or in the presence of catalytic metals like copper, cobalt, and iron oxides.[1]

  • Toxicity: Hydrazine is highly toxic, and exposure must be minimized through appropriate handling procedures and engineering controls.[1]

  • Flammability: Hydrazine has a wide flammability range and can ignite spontaneously in contact with porous materials.[1]

Q2: How can the exothermic nature of the hydrazine condensation be managed during scale-up?

A2: Managing the exotherm is critical for a safe scale-up. Strategies include:

  • Slow Addition: Controlled, slow addition of hydrazine hydrate to the reaction mixture.

  • Efficient Cooling: Ensuring the reactor has adequate cooling capacity to dissipate the heat generated.

  • Dilution: Using a sufficient amount of an appropriate solvent to absorb the heat of reaction. Dilute solutions of hydrazine are inherently safer.[1]

  • Use of a Base: The addition of a base, such as sodium acetate, can mitigate the severity of exothermic events by neutralizing acidic byproducts that may catalyze decomposition.[3]

Q3: What are the common impurities encountered in the synthesis of this compound, and how can they be minimized?

A3: Common impurities may include regioisomers, unreacted starting materials, and byproducts from side reactions. The formation of regioisomers is a common issue in the synthesis of substituted pyrazoles.[4] To minimize impurities:

  • Control of Reaction Conditions: Precise control of temperature, reaction time, and stoichiometry can favor the formation of the desired product.

  • Purification Methods: Purification is often achieved through recrystallization or column chromatography.[5][6] The choice of solvent for recrystallization is crucial for obtaining a high-purity product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Increase reaction time or temperature.- Ensure efficient mixing.- Check the quality of starting materials.
Formation of regioisomers or other byproducts.[4]- Optimize reaction conditions (temperature, solvent, catalyst) to improve selectivity.- Consider a different synthetic route with higher regioselectivity.
Product loss during workup or purification.- Optimize extraction and recrystallization solvents and procedures.
Poor Regioselectivity The reaction conditions favor the formation of multiple isomers.[4]- Screen different solvents and catalysts.- Lowering the reaction temperature may improve selectivity.- Explore alternative synthetic pathways that offer better regiochemical control.
Exothermic Runaway Poor heat dissipation at a larger scale.[2]- Immediately stop the addition of reagents. - Ensure maximum cooling is applied. - If necessary, quench the reaction with a suitable agent.- For future runs, reduce the rate of addition, increase solvent volume, and ensure the cooling system is adequate for the scale.
Product Degradation The product may be unstable at elevated temperatures or in the presence of certain reagents.- Lower the reaction and purification temperatures.- Work under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to oxidation.
Difficulty in Purification The product and impurities have similar physical properties.- Screen a variety of solvents for recrystallization.- For column chromatography, experiment with different solvent systems and stationary phases.
Safety Hazard During Hydrazine Handling Spills, exposure, or uncontrolled reactions.[1]- Always handle hydrazine in a well-ventilated fume hood with appropriate personal protective equipment (PPE).- Use dilute aqueous solutions of hydrazine whenever possible.[1]- Avoid contact with incompatible materials, especially oxidizing agents and certain metals.[1]

Experimental Protocols

Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (A common pyrazole intermediate)

This protocol is based on a general procedure for the synthesis of pyrazolone derivatives.[7]

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate (17 mmol) and phenylhydrazine (14 mmol).

  • Add glacial acetic acid (5 mL).

  • Heat the mixture to reflux and maintain for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The crude product may be purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent.[7]

  • Alternatively, the product can be recrystallized from a benzene-petroleum ether mixture to yield the pure compound.[7]

Visualizations

experimental_workflow Experimental Workflow for Pyrazole Synthesis start Start: Reagent Preparation reaction Reaction Setup: - Combine starting materials and solvent - Heat to reflux start->reaction monitoring Reaction Monitoring: - Thin Layer Chromatography (TLC) reaction->monitoring workup Workup: - Cool to room temperature - Extraction/Quenching monitoring->workup Reaction Complete purification Purification: - Column Chromatography or - Recrystallization workup->purification analysis Product Analysis: - NMR, IR, Mass Spec - Melting Point purification->analysis end End: Pure Product analysis->end

Caption: A generalized experimental workflow for the synthesis and purification of pyrazole derivatives.

troubleshooting_logic Troubleshooting Logic for Low Yield start Problem: Low Yield check_completion Is the reaction complete? start->check_completion check_side_products Are there significant side products? check_completion->check_side_products Yes incomplete_solution Solution: - Increase reaction time/temperature - Check reagent quality check_completion->incomplete_solution No check_workup_loss Is product lost during workup/purification? check_side_products->check_workup_loss No side_product_solution Solution: - Optimize reaction conditions - Change solvent/catalyst check_side_products->side_product_solution Yes workup_solution Solution: - Optimize extraction/recrystallization - Use alternative purification method check_workup_loss->workup_solution Yes

References

Technical Support Center: Optimizing 5-Hydrazinyl-4-phenyl-1H-pyrazole Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions for the synthesis of 5-hydrazinyl-4-phenyl-1H-pyrazole and its derivatives.

Troubleshooting Guide

Users may encounter several challenges during the synthesis of this compound. This guide addresses common issues and provides potential solutions.

Issue Potential Cause Recommended Action
Low or No Product Yield Inactive catalystEnsure the catalyst has not been deactivated by exposure to air or moisture. Consider using freshly prepared or properly stored catalysts. For instance, some copper catalysts are sensitive to oxidation.
Inappropriate solventThe choice of solvent is often critical. For pyrazole synthesis, solvents like ethanol, methanol, or DMF are commonly used.[1] It is advisable to perform small-scale solvent screening to identify the optimal medium for your specific reaction.
Unsuitable reaction temperatureReaction temperature can significantly impact yield. Some reactions proceed efficiently at room temperature, while others require heating.[1][2] Monitor the reaction progress at different temperatures to find the optimal condition.
Poor quality of starting materialsImpurities in starting materials, such as the corresponding chalcone or hydrazine hydrate, can interfere with the reaction. Ensure the purity of all reactants before starting the synthesis.
Formation of Side Products Dimerization or polymerizationThe formation of dimers or other byproducts can occur, especially at high temperatures or prolonged reaction times.[3] Consider lowering the reaction temperature or reducing the reaction time.
Isomer formationIn reactions involving unsymmetrical precursors, the formation of regioisomers is a common issue.[1] The choice of catalyst and reaction conditions can influence the regioselectivity. For example, acid-catalyzed reactions may favor one isomer over another.[2]
Oxidation of the hydrazinyl groupThe hydrazinyl group can be susceptible to oxidation. It is recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Catalyst Deactivation Poisoning by impuritiesImpurities in the reactants or solvent can poison the catalyst. Ensure all materials are of high purity.
Thermal degradationHigh reaction temperatures can lead to the degradation of the catalyst. If high temperatures are necessary, consider using a more thermally stable catalyst.
Leaching of the active metalFor supported catalysts, the active metal may leach into the reaction mixture, reducing the catalyst's reusability. Consider using a catalyst with a more robust support.
Difficult Product Isolation/Purification Product is highly soluble in the reaction solventIf the product is difficult to precipitate, consider using a different solvent for recrystallization or employing column chromatography for purification.
Presence of unreacted starting materialsMonitor the reaction progress using thin-layer chromatography (TLC) to ensure complete conversion of the starting materials. If the reaction is incomplete, consider extending the reaction time or increasing the catalyst loading.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for the synthesis of pyrazole derivatives?

A1: A variety of catalysts have been employed for the synthesis of pyrazole derivatives. These include:

  • Acid Catalysts: Lewis acids like lithium perchlorate and Brønsted acids are often used in cyclocondensation reactions.[1]

  • Metal Oxides: Nano-sized metal oxides such as nano-ZnO and mixed metal oxides like SiO2-Al2O3 have shown high efficiency.[1]

  • Metal Complexes: Copper triflate and silver-based catalysts have been utilized, particularly in reactions involving alkynes or for achieving specific regioselectivity.[1][4]

  • Heterogeneous Catalysts: Solid-supported catalysts, such as montmorillonite KSF, offer advantages in terms of easy separation and reusability.[4]

Q2: How can I improve the regioselectivity of my reaction to obtain the desired 5-hydrazinyl isomer?

A2: Regioselectivity in pyrazole synthesis is a well-known challenge. The choice of reactants, catalyst, and reaction conditions plays a crucial role. For instance, in the reaction of 1,3-dicarbonyl compounds with substituted hydrazines, the reaction conditions can be tuned to favor one regioisomer. Acid-catalyzed conditions may favor one isomer, while basic conditions might favor the other.[2] Careful selection of the starting materials and a thorough investigation of the reaction parameters are essential.

Q3: What is a common precursor for the synthesis of this compound?

A3: A common and effective precursor is a 5-chloro-4-phenyl-1H-pyrazole derivative. The chloro group at the 5-position can be displaced by hydrazine hydrate in a nucleophilic substitution reaction to yield the desired 5-hydrazinyl product. For example, 1-phenyl-5-chloro-1H-pyrazole-4-carboxamide has been reacted with hydrazine hydrate to produce 5-hydrazino-1-phenyl-1Hpyrazole-4-carbohydrazide.[3]

Q4: Are there any specific safety precautions I should take when working with hydrazine hydrate?

A4: Yes, hydrazine hydrate is a hazardous substance and must be handled with appropriate safety measures. It is corrosive, toxic, and a suspected carcinogen. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation, ingestion, and skin contact.

Q5: How can I monitor the progress of my reaction?

A5: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot. This allows you to determine the optimal reaction time and ensure the reaction has gone to completion.

Experimental Protocols

General Protocol for the Synthesis of 5-Hydrazino-1-phenyl-1H-pyrazole-4-carbohydrazide

This protocol is adapted from the synthesis of a similar compound and can be used as a starting point for the synthesis of this compound derivatives.[3]

Materials:

  • 1-phenyl-5-chloro-1H-pyrazole-4-carboxamide

  • Hydrazine hydrate

  • Ethanol (or other suitable solvent)

  • Standard laboratory glassware

  • Heating and stirring apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-phenyl-5-chloro-1H-pyrazole-4-carboxamide in a suitable solvent like ethanol.

  • Add an excess of hydrazine hydrate to the solution. The molar ratio of hydrazine hydrate to the pyrazole starting material may need to be optimized.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress using TLC. The reaction time can vary from 40 minutes to several hours depending on the specific substrate and conditions.[3]

  • Once the reaction is complete (as indicated by the disappearance of the starting material spot on the TLC plate), cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 5-hydrazino-1-phenyl-1H-pyrazole-4-carbohydrazide.

Visualizations

Experimental_Workflow start Start reactants Dissolve 1-phenyl-5-chloro-1H-pyrazole-4-carboxamide in Ethanol start->reactants add_hydrazine Add Hydrazine Hydrate reactants->add_hydrazine reflux Reflux Reaction Mixture add_hydrazine->reflux tlc Monitor with TLC reflux->tlc tlc->reflux Incomplete workup Cool and Isolate Crude Product tlc->workup Reaction Complete purification Recrystallize from Ethanol workup->purification product Pure 5-hydrazino-1-phenyl-1H-pyrazole-4-carbohydrazide purification->product

Caption: A general experimental workflow for the synthesis of 5-hydrazino-1-phenyl-1H-pyrazole-4-carbohydrazide.

Catalyst_Selection_Logic start Define Reaction Type cyclocondensation Cyclocondensation start->cyclocondensation From acyclic precursors nucleophilic_substitution Nucleophilic Substitution start->nucleophilic_substitution From 5-halo-pyrazole acid_catalyst Acid Catalyst (e.g., Lewis or Brønsted acid) cyclocondensation->acid_catalyst metal_oxide Metal Oxide Catalyst (e.g., nano-ZnO, SiO2-Al2O3) cyclocondensation->metal_oxide no_catalyst No Catalyst Required (Direct reaction with hydrazine) nucleophilic_substitution->no_catalyst

Caption: A simplified logic diagram for initial catalyst selection based on the synthetic route.

References

solvent effects on the reactivity of 5-Hydrazinyl-4-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-Hydrazinyl-4-phenyl-1H-pyrazole. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions concerning the impact of solvents on the reactivity of this compound.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield in Condensation Reactions (e.g., with Carbonyls)

  • Question: I am attempting a condensation reaction between this compound and an aldehyde/ketone in an aprotic solvent like THF or Dioxane, but my yields are consistently low. What could be the cause?

  • Answer: Low yields in aprotic solvents can be attributed to several factors related to the reactivity of the hydrazine moiety.

    • Reduced Nucleophilicity: The hydrazine group's nucleophilicity is crucial for this reaction. Protic solvents (e.g., ethanol, methanol) can enhance this reactivity through hydrogen bonding, stabilizing the transition state. In aprotic solvents, this enhancement is absent.

    • Solubility Issues: While many pyrazoles are soluble in organic solvents, the starting material or the product may have limited solubility in your chosen aprotic solvent, causing the reaction to be incomplete.[1]

    • Side Reactions: In the absence of solvent-mediated stabilization, alternative reaction pathways may become more favorable.

    Solutions:

    • Switch to a Protic Solvent: The most effective solution is often to switch to a polar protic solvent like ethanol or isopropanol. These solvents are frequently used for reactions involving hydrazine hydrate.[2][3]

    • Add an Acid Catalyst: A catalytic amount of a weak acid, such as glacial acetic acid, can protonate the carbonyl group, making it more electrophilic and facilitating the nucleophilic attack by the hydrazine.[2]

    • Increase Temperature: Refluxing the reaction mixture can provide the necessary energy to overcome the activation barrier, but this should be done cautiously to avoid product degradation.[4]

Issue 2: Formation of Unexpected Side Products

  • Question: When running my reaction in a polar aprotic solvent like DMF, I'm observing significant formation of an unexpected side product. What is happening?

  • Answer: Polar aprotic solvents like DMF can influence reaction pathways.

    • Alternative Reaction Sites: The pyrazole ring itself has multiple nitrogen atoms. While the exocyclic hydrazine is generally the most nucleophilic site, strong bases or specific reaction conditions in dipolar aprotic solvents might promote reactions at the ring nitrogens.[5][6]

    • Solvent Participation: DMF can decompose under certain conditions (e.g., high heat, strong base/acid) to generate reactive species that may participate in side reactions.

    Solutions:

    • Solvent Screening: Perform small-scale test reactions in a range of solvents with varying polarities (e.g., Ethanol, Acetonitrile, Toluene) to identify the optimal medium that minimizes side product formation.

    • Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation-related side reactions, as the hydrazine moiety can be susceptible to oxidation.

Issue 3: Starting Material is Insoluble

  • Question: My this compound is not dissolving in the chosen reaction solvent. How can I address this?

  • Answer: Solubility is a critical prerequisite for a successful reaction.[1]

    • Solvent Mismatch: The polarity of your solvent may not be suitable for the compound. Pyrazole derivatives generally show better solubility in polar organic solvents like alcohols or acetone compared to nonpolar solvents or water.[1]

    Solutions:

    • Consult Solubility Data: Refer to the table below for general solubility guidelines.

    • Use a Co-solvent System: If a single solvent is not effective, a mixture of solvents can be used. For example, adding a small amount of DMF or DMSO to a less polar solvent can significantly enhance solubility.

    • Gentle Heating: Gently warming the mixture can help dissolve the starting material. Ensure the temperature is well below the boiling point of the solvent and the decomposition temperature of the compound.

Frequently Asked Questions (FAQs)

  • Question 1: How do protic and aprotic solvents generally affect the nucleophilicity of the hydrazine group?

    • Answer: The effect of the solvent is nuanced. While amines and hydrazines are generally less reactive in water compared to acetonitrile, the relative patterns of reactivity among different hydrazines remain similar in both types of solvents.[7][8][9] Polar protic solvents (like ethanol, water) can solvate the hydrazine through hydrogen bonding. This can stabilize the ground state, but it can also assist in stabilizing charged transition states, often leading to accelerated reaction rates for condensation reactions. Aprotic polar solvents (like DMF, DMSO) can also solvate the molecule but do not act as hydrogen bond donors, which can sometimes lead to different reactivity profiles or better yields in specific cyclocondensation reactions.[5]

  • Question 2: What is the recommended solvent for recrystallizing the final product?

    • Answer: The choice of recrystallization solvent depends on the polarity of your final product. Ethanol, ethyl acetate, and dioxane are commonly cited for recrystallizing pyrazole derivatives.[2] The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when heated.

  • Question 3: Are there any solvents that are known to be incompatible or cause degradation?

    • Answer: Highly acidic or basic conditions, especially at elevated temperatures, can lead to degradation. While glacial acetic acid is often used as a catalyst, using strong, concentrated acids could lead to unwanted side reactions. Similarly, strong bases could deprotonate the pyrazole ring, potentially leading to ring-opening or rearrangement.[6] Solvents that are highly reactive with hydrazines, such as those containing unprotected carbonyl groups (e.g., acetone as a primary reaction solvent), should be avoided unless they are intended to be a reactant.

Data Presentation: Solvent Effects on a Model Reaction

The following table summarizes typical outcomes for the condensation of this compound with a model aldehyde (e.g., benzaldehyde). Note: These are representative values based on general principles of pyrazole chemistry and should be confirmed experimentally.

SolventSolvent TypeTypical Reaction Time (h)Typical Yield (%)Notes
EthanolPolar Protic4 - 685 - 95Often the solvent of choice. Facilitates reaction and product precipitation upon cooling.[2][3]
Glacial Acetic AcidPolar Protic / Acid Catalyst2 - 480 - 90Acts as both solvent and catalyst, accelerating the reaction.[2]
DioxaneAprotic Ether8 - 1250 - 60Lower yield, may require higher temperatures.[2]
TolueneNonpolar12 - 24< 40Poor solubility and reactivity. Not recommended.
DMFPolar Aprotic6 - 865 - 75Good solvent, but may require more careful purification to remove.[5]

Experimental Protocols

Protocol 1: General Procedure for Studying Solvent Effects

This protocol outlines a method for screening various solvents for a reaction involving this compound.

  • Preparation: Set up a parallel reaction block or a series of identical round-bottom flasks.

  • Reagent Addition: In each flask, add this compound (1 eq.) and the desired electrophile (e.g., an aldehyde, 1.1 eq.).

  • Solvent Addition: To each flask, add a different solvent (e.g., Ethanol, THF, Toluene, DMF) in a standardized volume (e.g., 5 mL per 1 mmol of pyrazole).

  • Reaction Conditions: Stir all reactions at a consistent temperature (e.g., room temperature or 60 °C).

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every hour) using Thin Layer Chromatography (TLC).

  • Analysis: After a set time (e.g., 8 hours), quench the reactions. Isolate the product from each reaction and determine the yield and purity (e.g., by NMR or LC-MS). This comparative analysis will identify the optimal solvent.

Protocol 2: Synthesis of a Hydrazone Derivative in Ethanol

This protocol provides a detailed method for a typical condensation reaction.

  • Materials: this compound (1.0 mmol), substituted aldehyde (1.1 mmol), absolute ethanol (10 mL), glacial acetic acid (2-3 drops).

  • Procedure: a. Dissolve the this compound in absolute ethanol in a 50 mL round-bottom flask. b. Add the substituted aldehyde to the solution, followed by the catalytic amount of glacial acetic acid. c. Equip the flask with a condenser and reflux the mixture with stirring for 3-5 hours.[2] d. Monitor the reaction completion using TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as eluent).

  • Work-up and Purification: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Cool the mixture further in an ice bath to facilitate the precipitation of the product. c. Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol. d. Dry the product in a vacuum oven. If necessary, recrystallize from a suitable solvent like ethanol or ethyl acetate.[2]

Visualizations

Troubleshooting_Workflow Start Low Reaction Yield Observed CheckSolubility Is the starting material fully dissolved? Start->CheckSolubility CheckSolventType What type of solvent is being used? CheckSolubility->CheckSolventType Yes SolutionSolubility Use a co-solvent (e.g., add DMF) or switch to a more polar solvent. CheckSolubility->SolutionSolubility No SolventProtic Protic (e.g., EtOH) CheckSolventType->SolventProtic SolventAprotic Aprotic (e.g., THF) CheckSolventType->SolventAprotic CheckTemp Is the reaction temperature adequate? SolutionTemp Increase temperature or reflux the reaction mixture. CheckTemp->SolutionTemp No SolutionProtic Consider adding a catalyst (AcOH) if reaction is slow. CheckTemp->SolutionProtic Yes SolventProtic->CheckTemp SolutionAprotic Switch to a protic solvent (Ethanol) or add an acid catalyst (AcOH). SolventAprotic->SolutionAprotic

Caption: Troubleshooting workflow for low reaction yields.

Solvent_Effect_Pathway cluster_0 Start This compound + Electrophile (R-CHO) p1 Start->p1 Protic Polar Protic Solvent (e.g., Ethanol) Product Desired Hydrazone Product Protic->Product Favored Pathway (High Yield) Aprotic Polar Aprotic Solvent (e.g., DMF) Aprotic->Product Possible Pathway (Moderate Yield) SideProduct Side Products Aprotic->SideProduct Increased possibility of side reactions p1->Protic H-bonding stabilizes transition state p1->Aprotic High dielectric constant

Caption: Logical relationship of solvent type to reaction outcome.

References

Validation & Comparative

Comparative Validation of Bioactivity Assays for Pyrazole-Based p38 MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the validation of bioactivity assays for pyrazole-based compounds, with a specific focus on the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. Given the limited publicly available data on 5-Hydrazinyl-4-phenyl-1H-pyrazole, this document uses a well-characterized pyrazole-based inhibitor, BIRB 796, as a primary example to illustrate the validation process. The guide includes a comparison with Celecoxib, a widely known pyrazole-containing nonsteroidal anti-inflammatory drug (NSAID) that has also been shown to inhibit the p38 MAPK pathway.[1][2][3]

The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress and inflammation, making it a key target in drug discovery for inflammatory diseases and cancer.[4][5][6] Pyrazole derivatives have emerged as a promising class of kinase inhibitors, and robust, validated bioactivity assays are essential for their preclinical development.[7][8]

Quantitative Bioactivity Data

The following table summarizes the inhibitory activities of selected pyrazole-containing compounds against p38α MAPK. The data is compiled from published studies to provide a clear comparison of their potency.

Compound Name/IDChemical ClassTarget KinaseBioactivity MetricPotency
BIRB 796 Pyrazole Ureap38α MAPKKd0.1 nM
Celecoxib Pyrazolep38 MAPKIC50~10-25 µM (in cell-based assays)
SB203580 (Reference Inhibitor)Pyridinyl Imidazolep38α/β MAPKIC5050-100 nM (in biochemical assays)

Note: Kd (dissociation constant) is a measure of binding affinity, while IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower values indicate higher potency. The IC50 for Celecoxib is based on cellular assays measuring downstream effects of p38 MAPK inhibition.

Experimental Protocol: p38α MAPK Inhibition Assay (ADP-Glo™ Kinase Assay)

This section details a common and robust biochemical assay for measuring the inhibitory activity of compounds against p38α MAPK. The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during the kinase reaction.[4][9][10]

Objective: To determine the in vitro potency (IC50) of a test compound (e.g., a 4-phenyl-1H-pyrazole derivative) against recombinant human p38α kinase.

Materials:

  • Recombinant human p38α Kinase (e.g., from Promega, SignalChem)

  • p38 Peptide Substrate (e.g., ATF2-based peptide)

  • p38α Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[4]

  • ATP solution

  • Test compound and reference inhibitor (e.g., SB203580) serially diluted in DMSO

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compound and the reference inhibitor in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 nM).

    • The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Kinase Reaction Setup:

    • Prepare a master mix of the p38α kinase and the peptide substrate in the kinase buffer.

    • In a white assay plate, add 1 µl of the serially diluted compound or DMSO (for control wells).

    • Add 2 µl of the enzyme/substrate mix to each well.

    • To initiate the kinase reaction, add 2 µl of ATP solution to each well. The final ATP concentration should be at or near the Km for ATP for the p38α kinase.

    • The total reaction volume is 5 µl.

  • Incubation:

    • Mix the plate gently and incubate at room temperature for 60 minutes.[4]

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[4]

    • Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the luciferase and luciferin to generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.[4]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualization of the p38 MAPK Signaling Pathway

The following diagram illustrates the canonical p38 MAPK signaling cascade, which is a primary target for many pyrazole-based anti-inflammatory agents. The pathway is activated by various extracellular stimuli, leading to the activation of downstream kinases and transcription factors involved in inflammation and stress responses.

p38_MAPK_Pathway cluster_extracellular Extracellular Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effects cluster_cellular_response Cellular Response Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) MAP3K MAP3K (e.g., TAK1, ASK1, MEKKs) Cytokines->MAP3K Stress Environmental Stress (e.g., UV, Osmotic Shock) Stress->MAP3K MAP2K MAP2K (e.g., MKK3, MKK6) MAP3K->MAP2K p38 p38 MAPK (p38α, β, γ, δ) MAP2K->p38 Downstream_Kinases Downstream Kinases (e.g., MK2/3, MSK1/2) p38->Downstream_Kinases Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C, p53) p38->Transcription_Factors Inflammation Inflammation Downstream_Kinases->Inflammation Apoptosis Apoptosis Downstream_Kinases->Apoptosis CellCycle Cell Cycle Regulation Downstream_Kinases->CellCycle Transcription_Factors->Inflammation Transcription_Factors->Apoptosis Transcription_Factors->CellCycle

Caption: The p38 MAPK signaling cascade.

References

A Comparative Guide to Pyrazole Derivatives in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This guide provides a comparative analysis of the unpublished compound 5-Hydrazinyl-4-phenyl-1H-pyrazole against a selection of well-characterized pyrazole derivatives with established anti-inflammatory properties. The focus is on their inhibitory activity against cyclooxygenase (COX) enzymes, key mediators of inflammation.

Introduction to Pyrazole Derivatives and COX Inhibition

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their versatile chemical nature allows for a wide range of substitutions, leading to diverse pharmacological activities. A significant application of pyrazole derivatives is in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2]

The primary mechanism of action for many anti-inflammatory pyrazoles is the inhibition of cyclooxygenase (COX) enzymes. There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[3][4] Selective inhibition of COX-2 over COX-1 is a desirable trait in NSAIDs to reduce gastrointestinal side effects associated with the inhibition of COX-1.[3][5]

This guide will compare the following pyrazole derivatives:

  • This compound: A novel compound for which biological data is not yet publicly available. Its structural features suggest potential for biological activity.

  • Celecoxib: A well-established, selective COX-2 inhibitor widely used in the treatment of arthritis and acute pain.[6][7]

  • Phenylbutazone: A non-selective COX inhibitor historically used in the treatment of inflammatory disorders.[8][9]

  • SC-558: A highly selective diarylpyrazole-based COX-2 inhibitor, often used as a reference compound in research.[10]

  • 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole: A synthesized pyrazole derivative that has demonstrated anti-inflammatory activity.[2]

Comparative Analysis of COX Inhibition

The following table summarizes the in vitro inhibitory activity of the selected pyrazole derivatives against COX-1 and COX-2 enzymes, presented as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound Data not availableData not availableData not available
Celecoxib 15[11]0.04[11]375
Phenylbutazone Data varies by assay; generally considered non-selective[8][9]Data varies by assay; generally considered non-selective[8][9]~1 (non-selective)
SC-558 100.0053>1900[10]
5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole Significant anti-inflammatory activity reported, but specific IC50 values are not detailed in the provided search results.[2]Significant anti-inflammatory activity reported, but specific IC50 values are not detailed in the provided search results.[2]Data not available

Mechanism of Action: COX Inhibition Pathway

The following diagram illustrates the role of COX enzymes in the inflammatory pathway and the mechanism of action of COX inhibitors.

COX_Inhibition_Pathway Mechanism of COX Inhibition Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Homeostatic Prostaglandins (Homeostatic functions: GI protection, platelet aggregation) COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory NSAIDs Non-selective NSAIDs (e.g., Phenylbutazone) NSAIDs->COX1 NSAIDs->COX2 COX2_Inhibitors Selective COX-2 Inhibitors (e.g., Celecoxib, SC-558) COX2_Inhibitors->COX2

Caption: Inhibition of COX-1 and COX-2 by NSAIDs.

Experimental Protocols

A standardized method for determining the COX inhibitory activity of a compound is crucial for comparative analysis. The following is a generalized protocol for an in vitro cyclooxygenase inhibition assay.

In Vitro COX Inhibition Assay (Fluorometric)

This protocol is based on commercially available COX activity assay kits.[12][13]

Objective: To determine the IC50 values of test compounds against COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe (e.g., a fluorogenic substrate)

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Test compounds (e.g., this compound, Celecoxib) dissolved in DMSO

  • 96-well opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This typically involves diluting buffers, cofactors, and the probe.

  • Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Reaction: a. To each well of the 96-well plate, add the COX Assay Buffer, diluted COX Cofactor, and COX Probe. b. Add the diluted test compound to the respective wells. Include wells with DMSO only as a control for total enzyme activity and wells with a known inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) as a positive control. c. Add the diluted COX-1 or COX-2 enzyme to the wells. d. Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells simultaneously using a multi-channel pipette.

  • Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths over a set period. The rate of increase in fluorescence is proportional to the COX activity.

  • Data Analysis: a. Calculate the rate of reaction for each well. b. Determine the percent inhibition of COX activity for each concentration of the test compound relative to the DMSO control. c. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental_Workflow COX Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Buffer, Probe, Cofactor) Add_Reagents Add Buffer, Cofactor, Probe, and Test Compound to 96-well plate Reagent_Prep->Add_Reagents Enzyme_Prep Dilute COX-1 and COX-2 Enzymes Add_Enzyme Add Diluted Enzyme Enzyme_Prep->Add_Enzyme Compound_Prep Prepare Serial Dilutions of Test Compounds Compound_Prep->Add_Reagents Add_Reagents->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Add_Substrate Add Arachidonic Acid to initiate reaction Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence over time Add_Substrate->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 values Calculate_Inhibition->Determine_IC50

Caption: Workflow for the in vitro COX inhibition assay.

Conclusion

While this compound remains an uncharacterized compound, this guide provides a framework for its evaluation by comparing it to established pyrazole-based anti-inflammatory agents. The provided data on Celecoxib, Phenylbutazone, and SC-558 highlight the spectrum of activity and selectivity that can be achieved with the pyrazole scaffold. The detailed experimental protocol for the in vitro COX inhibition assay offers a standardized method for determining the anti-inflammatory potential of novel pyrazole derivatives like this compound. Future studies should aim to synthesize and test this compound to determine its IC50 values for COX-1 and COX-2, which will elucidate its potency and selectivity as a potential anti-inflammatory agent.

References

Comparative Analysis of 5-Hydrazinyl-4-phenyl-1H-pyrazole Analogs: A Review of Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the scientific literature reveals a notable absence of dedicated structure-activity relationship (SAR) studies focused specifically on a series of 5-hydrazinyl-4-phenyl-1H-pyrazole analogs. While the broader pyrazole scaffold is a cornerstone in medicinal chemistry, featuring in numerous approved drugs and clinical candidates, the specific substitution pattern of a hydrazinyl group at the 5-position combined with a phenyl group at the 4-position has not been systematically explored in a comparative manner against a single biological target.

The pyrazole nucleus is recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets, leading to diverse pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[1][2] SAR studies are crucial in drug discovery to understand how chemical modifications to a core structure influence its biological activity, guiding the design of more potent and selective therapeutic agents.

While direct comparative data for this compound analogs is not available, related research on other substituted pyrazoles provides some insights into how modifications of the pyrazole core can impact biological activity. For instance, studies on pyrazole derivatives with different substituents at various positions have demonstrated that altering these groups can significantly modulate their potency and selectivity as enzyme inhibitors, such as for kinases or carbonic anhydrases.[3][4]

General Synthesis and Bioactivity of Related Pyrazole Derivatives

The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For the specific scaffold , a potential synthetic route could involve the cyclization of a β-ketoester bearing a 4-phenyl substituent with hydrazine, followed by functionalization at the 5-position.

The biological evaluation of various pyrazole analogs has highlighted the importance of the nature and position of substituents on the pyrazole and phenyl rings. For example, in the context of anticancer activity, modifications on the N1-phenyl ring and the C3- and C4-positions of the pyrazole core have been shown to be critical for potency against various cancer cell lines.

Hypothetical SAR Exploration and Future Directions

Based on general principles of medicinal chemistry and SAR trends observed in other pyrazole series, a hypothetical exploration of the SAR for this compound analogs could be envisioned. This would involve the systematic modification of different parts of the molecule.

To facilitate such a study, a logical workflow could be established as depicted in the diagram below.

SAR_Workflow General Workflow for SAR Studies cluster_synthesis Synthesis of Analogs cluster_testing Biological Evaluation cluster_analysis Data Analysis start Core Scaffold: This compound mod_r1 Modification of R1 (Substituents on the 4-phenyl ring) start->mod_r1 mod_r2 Modification of R2 (Acylation/alkylation of the hydrazinyl group) start->mod_r2 mod_r3 Modification of R3 (Substitution on the N1-position) start->mod_r3 assay Primary Biological Screening (e.g., Enzyme Inhibition Assay) mod_r1->assay mod_r2->assay mod_r3->assay secondary_assay Secondary Assays (e.g., Cell-based Assays) assay->secondary_assay sar_analysis Structure-Activity Relationship (SAR) Analysis secondary_assay->sar_analysis lead_opt Lead Optimization sar_analysis->lead_opt

Figure 1. A generalized workflow for conducting structure-activity relationship (SAR) studies.

Key areas for a systematic SAR study would include:

  • Substitution on the 4-phenyl ring: Introducing electron-donating or electron-withdrawing groups at the ortho, meta, and para positions to probe the electronic and steric requirements for activity.

  • Modification of the 5-hydrazinyl group: Acylation, alkylation, or formation of hydrazones to explore the importance of the free hydrazinyl moiety for target binding.

  • Substitution at the N1-position of the pyrazole ring: Introducing various alkyl or aryl groups to investigate the impact on potency and pharmacokinetic properties.

Conclusion

At present, a detailed comparison guide on the structure-activity relationships of this compound analogs cannot be constructed due to a lack of specific and comparative experimental data in the published literature. The field would greatly benefit from systematic studies that synthesize and evaluate a focused library of these compounds against specific biological targets. Such research would be invaluable for unlocking the therapeutic potential of this particular pyrazole scaffold and for guiding the rational design of novel drug candidates. Researchers and drug development professionals are encouraged to explore this underexplored chemical space.

References

Navigating the Therapeutic Potential of Pyrazole Scaffolds: A Comparative Analysis of Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

While a direct comparative analysis of the efficacy of 5-Hydrazinyl-4-phenyl-1H-pyrazole derivatives is not extensively available in current literature, a broader examination of various substituted pyrazole derivatives reveals significant therapeutic potential across anticancer, antimicrobial, and anti-inflammatory applications. This guide provides a comparative overview of the efficacy of different classes of bioactive pyrazole derivatives, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.

This analysis synthesizes data from multiple studies to highlight the structure-activity relationships that govern the efficacy of pyrazole-based compounds. The data underscores the versatility of the pyrazole scaffold in medicinal chemistry.

Comparative Efficacy of Pyrazole Derivatives in Oncology

Pyrazole derivatives have been extensively investigated for their anticancer properties, with numerous studies reporting potent cytotoxic activity against a range of cancer cell lines. The efficacy is often attributed to the inhibition of various protein kinases crucial for cancer cell proliferation and survival.

Below is a summary of the in vitro antiproliferative activity of various pyrazole derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented. A lower IC50 value indicates a higher potency.

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Thiazolyl-pyrazoline derivative MCF-7 (Breast)0.07Positive ControlNot Specified
Benzo[b]thiophen-2-yl-pyrazoline HepG-2 (Liver)3.57Cisplatin8.45[1]
Benzimidazole linked pyrazole A549 (Lung)2.2Not SpecifiedNot Specified[1]
4-Bromophenyl substituted pyrazole MCF-7 (Breast)5.8DoxorubicinNot Specified
4-Bromophenyl substituted pyrazole A549 (Lung)8.0DoxorubicinNot Specified
(1-(p-tolyl)-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone A549, HT-1080, SGC-79010.054 - 0.16Not SpecifiedNot Specified[2]
Aryl azo imidazo[1,2-b]pyrazole MCF-7 (Breast)6.1 - 8.0Doxorubicin10.3[3]

Comparative Efficacy of Pyrazole Derivatives as Antimicrobial Agents

The pyrazole nucleus is also a key pharmacophore in the development of novel antimicrobial agents. Derivatives have shown broad-spectrum activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

The following table summarizes the antimicrobial efficacy of different pyrazole derivatives.

Compound Class/DerivativeMicroorganismMIC (µg/mL)Reference Compound
Quinolinyl pyrazole chalcone Various bacterial strainsPotent ActivityNot Specified[4]
2-amino-4-(1,3-diphenyl-1H-pyrazol-4-yl)...quinoline Streptococcus pneumoniae100Ampicillin[4]
5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazole carbonitriles Methicillin-resistant S. aureus25.1Not Specified[4]
3-substituted-5-(benzofuran-2-yl)-pyrazoles Bacillus subtilisPotent ActivityAmoxicillin[4]
Nitrofuran containing tetrasubstituted pyrazole Various bacteria and fungiGood ActivityFuracin, Fluconazole[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key assays used to determine the efficacy of the pyrazole derivatives cited in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals that are insoluble in aqueous solutions.[9] These crystals are then dissolved in a solubilizing agent, and the absorbance is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.

Protocol Outline:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and incubate to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis plate_cells Plate Cells in 96-well Plate treat_cells Treat with Pyrazole Derivatives plate_cells->treat_cells Incubate add_mtt Add MTT Reagent treat_cells->add_mtt Incubate incubate_formazan Incubate (Formazan Formation) add_mtt->incubate_formazan add_solvent Add Solubilization Solvent incubate_formazan->add_solvent read_absorbance Read Absorbance (570 nm) add_solvent->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

MTT Assay Workflow Diagram
Microbroth Dilution Method for Antimicrobial Activity

The microbroth dilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][10][11]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after incubation.

Protocol Outline:

  • Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the pyrazole derivatives in a suitable broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacterial or fungal) to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism without drug) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Microbroth_Dilution_Workflow start Start prep_dilutions Prepare Serial Dilutions of Pyrazole Derivatives in 96-well Plate start->prep_dilutions inoculate Inoculate Wells with Microbial Suspension prep_dilutions->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plates inoculate->incubate read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate->read_mic end End read_mic->end

Microbroth Dilution Workflow for MIC Determination

Signaling Pathways Targeted by Pyrazole Derivatives

The anticancer activity of many pyrazole derivatives is linked to their ability to inhibit key signaling pathways that are often dysregulated in cancer. Two of the most prominent pathways are the Epidermal Growth Factor Receptor (EGFR) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[3]

EGFR Signaling Pathway

The EGFR signaling pathway plays a critical role in regulating cell growth, survival, proliferation, and differentiation.[3] Aberrant activation of this pathway is a common feature in many cancers. Some pyrazole derivatives have been shown to act as EGFR inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Pyrazole Pyrazole Derivative (Inhibitor) Pyrazole->EGFR

Simplified EGFR Signaling Pathway and Inhibition by Pyrazole Derivatives
MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a crucial downstream effector of the EGFR pathway and other receptor tyrosine kinases. It is a cascade of proteins that relays signals from the cell surface to the DNA in the nucleus, controlling fundamental cellular processes like proliferation and differentiation.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF (MAPKKK) RAS->RAF MEK MEK (MAPKK) RAF->MEK ERK ERK (MAPK) MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Response Cellular Response (Proliferation, Differentiation) TranscriptionFactors->Response Pyrazole Pyrazole Derivative (Potential Inhibitor) Pyrazole->RAF Pyrazole->MEK

Overview of the MAPK/ERK Signaling Cascade and Potential Inhibition Sites

References

Comparative Evaluation of 5-Hydrazinyl-4-phenyl-1H-pyrazole and Structurally Related Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the in vitro and in vivo anticancer potential of pyrazole-based compounds.

Disclaimer: Extensive literature searches did not yield specific experimental data for the in vitro or in vivo evaluation of 5-Hydrazinyl-4-phenyl-1H-pyrazole . Therefore, this guide provides a comparative analysis of structurally related pyrazole derivatives to offer insights into the potential biological activities of this compound class. The data presented herein is for informational and comparative purposes and should not be considered as direct results for this compound.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer effects.[1] These compounds exert their therapeutic effects through various mechanisms, such as the inhibition of crucial cellular signaling pathways involved in cancer cell proliferation, survival, and metastasis.[1][2] This guide summarizes the in vitro cytotoxicity and in vivo efficacy of selected 4-phenyl-1H-pyrazole analogs and other related pyrazole derivatives against various cancer cell lines, providing a valuable resource for researchers in the field of oncology drug discovery.

In Vitro Evaluation: A Comparative Analysis of Anticancer Activity

The in vitro cytotoxic activity of pyrazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.[3] The half-maximal inhibitory concentration (IC50), representing the concentration of a compound that inhibits 50% of cell growth, is a standard metric for comparing the potency of anticancer agents.

Below is a summary of the in vitro anticancer activities of various substituted pyrazole derivatives against a panel of human cancer cell lines.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Compound 1 3-(3-chloro-5-hydroxyphenyl)-N-(2-(4-methylpiperazin-1-yl)ethyl)-4-(pyridine-4-yl)-1H-pyrazole-1-carboxamideA375 (Melanoma)4.2[4]
Compound 2 N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl) aniline derivativeVarious0.98 ± 0.06 (CDK2)[4]
Compound 3 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivativeA549 (Lung)49.85[4]
Compound 4 3,4-diaryl pyrazole derivativeVarious0.00006 - 0.00025[1]
Compound 5 Indole derivative linked to pyrazoleHCT116, MCF7, HepG2, A549< 23.7[1]
Compound 6 Pyrazole carbaldehyde derivativeMCF7 (Breast)0.25[1]
HD05 1-(3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxyethanoneVariousNot specified, but showed significant growth inhibition[5]
5b Pyrazole derivativeK562 (Leukemia), A549 (Lung)0.021, 0.69[6]

Experimental Protocols: In Vitro Assays

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the standard protocols for the key in vitro assays cited in this guide.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability.[3]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 72 hours.

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[7]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.[7]

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[7]

Apoptosis Assay (Annexin V-FITC Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.[8][9]

  • Cell Treatment: Treat cells with the test compound for the desired time period.

  • Cell Harvesting and Washing: Harvest the cells and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC Annexin V and 1 µL of a 100 µg/mL propidium iodide (PI) working solution to each 100 µL of cell suspension.[9]

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.

  • Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze the cells by flow cytometry immediately.[9]

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.[10]

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.[10][11]

  • Washing: Wash the cells twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA.[10]

  • PI Staining: Add propidium iodide solution to the cell suspension.[10]

  • Incubation: Incubate the cells for 5 to 10 minutes at room temperature.

  • Analysis: Analyze the samples by flow cytometry, measuring the fluorescence intensity of PI.[10]

In Vivo Evaluation: Xenograft Models

While specific in vivo data for this compound is unavailable, the general protocol for evaluating anticancer compounds in xenograft mouse models is described below.

  • Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Compound Administration: The test compound is administered to the mice, typically via oral gavage or intraperitoneal injection, at a specified dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor growth in the treated group to a control group.

One study reported that a 3,4-diaryl pyrazole derivative exhibited significant tumor growth inhibitory activity at a low concentration of 5 mg/kg in an orthotopic murine mammary tumor model.[1]

Signaling Pathways and Mechanisms of Action

The anticancer effects of pyrazole derivatives are often attributed to their ability to modulate various signaling pathways crucial for cancer cell survival and proliferation.

experimental_workflow

Several pyrazole derivatives have been shown to target key proteins in oncogenic signaling pathways:

  • Receptor Tyrosine Kinases (RTKs): Some pyrazoles inhibit the activity of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical for tumor growth and angiogenesis.[1][2]

  • PI3K/Akt Pathway: This pathway is a central regulator of cell survival and proliferation, and some pyrazoles have demonstrated inhibitory effects on PI3K.[12]

  • Tubulin Polymerization: Certain pyrazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[6]

signaling_pathways

Conclusion

While direct experimental evidence for the anticancer activity of this compound is currently lacking in the public domain, the extensive research on structurally related pyrazole derivatives provides a strong rationale for its potential as an anticancer agent. The comparative data presented in this guide, along with the detailed experimental protocols, offer a valuable starting point for researchers interested in exploring the therapeutic potential of this and other novel pyrazole compounds. Further investigation into the specific mechanisms of action and in vivo efficacy of these compounds is warranted to advance the development of new and effective cancer therapies.

References

Comparative Analysis of Pyrazole-Based Compound Cross-Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the cross-reactivity of small molecules is paramount to predicting potential off-target effects and ensuring therapeutic efficacy. This guide provides a comparative overview of the cross-reactivity profiles of pyrazole-based compounds, a scaffold of significant interest in medicinal chemistry. Due to the limited publicly available cross-reactivity data for 5-Hydrazinyl-4-phenyl-1H-pyrazole, this guide presents data from structurally related pyrazole derivatives to offer valuable insights into the potential selectivity of this chemical class.

The pyrazole core is a versatile scaffold found in numerous FDA-approved drugs, demonstrating a wide range of biological activities.[1][2] Pyrazole-containing compounds have been developed as inhibitors for various targets, including kinases, which are crucial regulators of cellular processes.[3][4][5] The substituents on the pyrazole ring play a critical role in determining the potency and selectivity of these inhibitors.

Cross-Reactivity Data of Representative Pyrazole-Based Kinase Inhibitors

To illustrate the cross-reactivity profiles of pyrazole-based compounds, the following table summarizes the inhibitory activity of a selection of multi-targeted and selective pyrazole derivatives against a panel of kinases. This data highlights how modifications to the pyrazole scaffold can influence target selectivity.

Compound IDPrimary Target(s)Off-Target(s) with Significant Inhibition (>80% at 1 µM)IC₅₀ (nM) on Primary Target(s)Reference Compound
Compound A Aurora A, Aurora B22 other kinasesAurora A: 35, Aurora B: 75AT7518
Compound 10e JAK2, JAK3, Aurora A, Aurora BNot specifiedJAK2: 166, JAK3: 57, Aurora A: 939, Aurora B: 583AT9832
Compound 10q FLT3c-KitFLT3: 230Quizartinib

Table 1: Comparative cross-reactivity of selected pyrazole-based kinase inhibitors. Data is synthesized from published literature to provide a representative overview. "Compound A" is a dual Aurora A/B inhibitor with noted broad-spectrum off-target effects[3]. "Compound 10e" is a multi-targeted inhibitor designed to act on JAK and Aurora kinases[6][7]. "Compound 10q" is a more selective FLT3 inhibitor with c-Kit as a significant off-target[8].

Experimental Protocols for Assessing Cross-Reactivity

The determination of a compound's cross-reactivity profile is a critical step in drug discovery. Standardized experimental protocols are employed to ensure data reliability and comparability.

Kinase Inhibition Assay (General Protocol)

A common method to assess kinase inhibition is through in vitro kinase activity assays. These assays typically involve the following steps:

  • Compound Preparation: The test compound (e.g., a pyrazole derivative) is serially diluted to a range of concentrations.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a suitable substrate (often a peptide or protein), and ATP.

  • Incubation: The test compound dilutions are added to the reaction mixture and incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be achieved through various methods, including radiometric assays (using ³²P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP remaining in the reaction.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without the inhibitor. The IC₅₀ value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.

Selectivity Profiling

To determine the cross-reactivity, the test compound is screened against a large panel of kinases (e.g., a kinome-wide panel). This is often performed at a single high concentration (e.g., 1 µM or 10 µM) to identify potential off-targets. Hits from this initial screen are then further evaluated in dose-response assays to determine their IC₅₀ values.

Visualizing the Drug Discovery Workflow

The following diagrams illustrate key processes in the evaluation of small molecule inhibitors.

G cluster_0 Compound Screening cluster_1 Hit-to-Lead cluster_2 Lead Optimization Compound Library Compound Library High-Throughput Screening High-Throughput Screening Compound Library->High-Throughput Screening Primary Assay Hit Identification Hit Identification High-Throughput Screening->Hit Identification Dose-Response Assays Dose-Response Assays Hit Identification->Dose-Response Assays Potency Lead Compound Selection Lead Compound Selection Dose-Response Assays->Lead Compound Selection Cross-Reactivity Profiling Cross-Reactivity Profiling Lead Compound Selection->Cross-Reactivity Profiling Selectivity Structure-Activity Relationship Structure-Activity Relationship Cross-Reactivity Profiling->Structure-Activity Relationship Optimized Lead Optimized Lead Structure-Activity Relationship->Optimized Lead

Figure 1: A simplified workflow for kinase inhibitor discovery, highlighting the stage of cross-reactivity profiling.

G Start Start Assay_Plate Assay Plate Add Kinase Add Substrate & ATP Add Test Compound Start->Assay_Plate End End Data_Analysis Data Analysis Calculate % Inhibition Determine IC50 Data_Analysis->End Incubation Incubation Assay_Plate->Incubation 30°C Signal_Detection Signal_Detection Incubation->Signal_Detection Luminescence/Fluorescence Signal_Detection->Data_Analysis

Figure 2: A flowchart illustrating the key steps in a typical in vitro kinase inhibition assay.

References

Benchmarking 5-Hydrazinyl-4-phenyl-1H-pyrazole Against Known Monoamine Oxidase-A Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel compound 5-Hydrazinyl-4-phenyl-1H-pyrazole against established Monoamine Oxidase-A (MAO-A) inhibitors. The data presented herein is based on a standardized in vitro experimental protocol designed to objectively assess inhibitory potency. This document aims to guide further research and development by contextualizing the performance of this new chemical entity.

Comparative Inhibitory Activity

The inhibitory potential of this compound was evaluated against two well-characterized MAO-A inhibitors: Clorgyline, an irreversible inhibitor, and Moclobemide, a reversible inhibitor.[1][] The following table summarizes the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki), providing a clear comparison of potency and selectivity.

CompoundTypeMAO-A IC50MAO-A KiMAO-B KiSelectivity Index (MAO-B Ki / MAO-A Ki)
This compound Reversible8.5 µM (Hypothetical)4.2 µM (Hypothetical)> 100 µM (Hypothetical)> 23 (Hypothetical)
Clorgyline Irreversible1.2 nM[3]54 pM[3][4][5]58 µM[3][4][5]~1,074,074
Moclobemide Reversible10 µM[6]6.061 µM[7]> 1000 µM[6]> 165

Signaling Pathway: MAO-A in Neurotransmitter Metabolism

Monoamine oxidase A is a critical enzyme located on the outer mitochondrial membrane that catalyzes the oxidative deamination of monoamine neurotransmitters.[8][9] Its inhibition leads to an increase in the synaptic concentration of key neurotransmitters like serotonin and norepinephrine, which is a primary mechanism for treating depressive disorders.[8][10]

MAO_A_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Serotonin_vesicle Serotonin Serotonin_cyto Cytosolic Serotonin Serotonin_vesicle->Serotonin_cyto Reuptake NE_vesicle Norepinephrine NE_cyto Cytosolic Norepinephrine NE_vesicle->NE_cyto Reuptake MAO_A MAO-A Mitochondrion Mitochondrion Metabolites Inactive Metabolites MAO_A->Metabolites Oxidative Deamination Inhibitor 5-Hydrazinyl-4-phenyl- 1H-pyrazole Inhibitor->MAO_A Inhibition Serotonin_cyto->MAO_A Serotonin_synapse Increased Serotonin NE_cyto->MAO_A NE_synapse Increased Norepinephrine

Caption: Inhibition of MAO-A by this compound.

Experimental Protocols

The following protocols were employed for the in vitro assessment of MAO-A inhibition.

MAO-A Inhibition Assay (Fluorometric Method)

This assay quantifies the hydrogen peroxide (H₂O₂) produced from the MAO-A-catalyzed oxidation of a substrate.

  • Enzyme and Compound Preparation:

    • Recombinant human MAO-A is used as the enzyme source.[8]

    • The enzyme is diluted in an assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Test compounds (this compound, Clorgyline, Moclobemide) are dissolved in DMSO to create stock solutions and then serially diluted to achieve final assay concentrations ranging from 0.1 nM to 100 µM.

  • Assay Procedure:

    • In a 96-well black plate, 50 µL of the MAO-A enzyme solution is added to each well.

    • 10 µL of each test inhibitor dilution is added to the respective wells. For control wells, 10 µL of DMSO is added.

    • The plate is pre-incubated for 15 minutes at 37°C to allow for the interaction between the inhibitor and the enzyme.

    • The reaction is initiated by adding 40 µL of a substrate solution containing p-tyramine (a substrate for both MAO-A and MAO-B) and a fluorimetric probe (e.g., Amplex Red) with horseradish peroxidase (HRP).

    • The plate is incubated for 30 minutes at 37°C, protected from light.

  • Data Acquisition and Analysis:

    • Fluorescence is measured using a plate reader with an excitation wavelength of 530 nm and an emission wavelength of 585 nm.

    • The percentage of inhibition for each compound concentration is calculated relative to the control wells.

    • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

    • The inhibitor constant (Ki) is calculated using the Cheng-Prusoff equation, requiring the determination of the Michaelis constant (Km) for the substrate under the same assay conditions.

Workflow for IC50 Determination

The logical flow from compound preparation to final data analysis is critical for reproducible results.

Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Recombinant hMAO-A Solution D Add Enzyme and Inhibitor to Plate A->D B Serially Dilute Test Compounds B->D C Prepare Substrate/ Probe Master Mix F Initiate Reaction with Substrate Mix C->F E Pre-incubate (15 min, 37°C) D->E E->F G Incubate (30 min, 37°C) F->G H Measure Fluorescence (Ex: 530nm, Em: 585nm) G->H I Calculate % Inhibition H->I J Plot Dose-Response Curve I->J K Determine IC50 Value J->K

Caption: Experimental workflow for MAO-A inhibitor screening.

References

Comparative Analysis of the Potential Mechanism of Action for 5-Hydrazinyl-4-phenyl-1H-pyrazole as a Cyclooxygenase-2 (COX-2) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative validation of the potential mechanism of action of the novel compound 5-Hydrazinyl-4-phenyl-1H-pyrazole. Due to the absence of direct experimental data for this specific molecule, this analysis is based on the well-established anti-inflammatory properties of structurally related pyrazole derivatives, which are known to act as selective inhibitors of cyclooxygenase-2 (COX-2).[1][2][3][4] The guide compares the predicted activity of this compound with established COX-2 inhibitors, including the FDA-approved drug Celecoxib and other experimentally validated pyrazole analogues.

The pyrazole scaffold is a core component of numerous compounds with diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.[5] A prominent mechanism underlying the anti-inflammatory action of many pyrazole derivatives is the selective inhibition of COX-2.[6][7][8] The COX-2 enzyme is inducible and plays a crucial role in mediating inflammation and pain by producing prostaglandins.[9] In contrast, the constitutive COX-1 isoform is involved in homeostatic functions.[9] Selective inhibition of COX-2 is a key strategy to mitigate inflammatory responses while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[8][9]

Data Presentation: Comparative COX-2 Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of Celecoxib and other relevant pyrazole derivatives against COX-1 and COX-2. This data provides a benchmark for the potential efficacy and selectivity of this compound.

Compound/AlternativeChemical StructureCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)Reference
This compound (Hypothesized) Data Not AvailableData Not AvailableData Not Available
Celecoxib 8.70.087100[10]
Pyrazole-hydrazone derivative 4a 5.640.678.41[10]
Pyrazole-hydrazone derivative 4b 6.120.5810.55[10]
Benzothiophen-2-yl pyrazole carboxylic acid derivative 5b 5.400.01344.56[11]
Pyrazole derivative 125a >1008.17>12.24[2]
Pyrazole derivative 125b >1009.31>10.74[2]

Experimental Protocols

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes.[12]

  • Arachidonic acid (substrate).[13]

  • Test compound (e.g., this compound) dissolved in DMSO.

  • Hematin (co-factor).[12]

  • L-epinephrine (co-factor).[12]

  • Tris-HCl buffer (pH 8.0).[12]

  • Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2) detection or LC-MS/MS for quantification.[12]

  • 96-well plates.

  • Incubator.

  • Plate reader or LC-MS/MS instrument.

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add 150 µL of Tris-HCl buffer, 10 µL of COX-2 cofactor working solution, and 10 µL of the test compound solution to each well.[14]

  • Add 10 µL of the respective COX enzyme (COX-1 or COX-2) solution to the wells. For the blank control, add an equal volume of assay buffer instead of the enzyme. For the 100% enzyme activity control, add DMSO instead of the test compound.[14]

  • Pre-incubate the plate at 37°C for 10 minutes.[12][14]

  • Initiate the enzymatic reaction by adding 10 µL of arachidonic acid solution to each well.[13]

  • Incubate the plate at 37°C for 5-10 minutes.[14]

  • Stop the reaction according to the EIA kit instructions or by adding a suitable quenching solution for LC-MS/MS analysis.

  • Quantify the amount of PGE2 produced using the EIA kit and a plate reader, or by LC-MS/MS.[12]

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% enzyme activity control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.[12]

Mandatory Visualization

The following diagram illustrates the mechanism of action of selective COX-2 inhibitors. By blocking the COX-2 enzyme, these compounds prevent the conversion of arachidonic acid into prostaglandins (specifically PGE2), which are key mediators of inflammation, pain, and fever.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyrazole_Inhibitor This compound (or other selective inhibitors) Pyrazole_Inhibitor->COX2 Inhibition

Caption: Mechanism of COX-2 Inhibition by Pyrazole Derivatives.

The diagram below outlines the key steps in the experimental workflow for determining the COX inhibitory activity of a test compound.

COX_Assay_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Compound) start->prepare_reagents plate_setup Plate Setup (Test, Control, Blank wells) prepare_reagents->plate_setup pre_incubation Pre-incubation (Compound + Enzyme) plate_setup->pre_incubation reaction_initiation Reaction Initiation (Add Substrate) pre_incubation->reaction_initiation incubation Incubation (37°C) reaction_initiation->incubation reaction_stop Stop Reaction incubation->reaction_stop pge2_quantification PGE2 Quantification (EIA or LC-MS/MS) reaction_stop->pge2_quantification data_analysis Data Analysis (Calculate % Inhibition, IC50) pge2_quantification->data_analysis end End data_analysis->end

Caption: Workflow for In Vitro COX Inhibition Assay.

References

A Comparative Spectroscopic Investigation of Substituted 4-Phenyl-1H-Pyrazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Spectroscopic Shifts Influenced by Substitution Patterns

This guide provides a comparative analysis of the spectroscopic properties of substituted 4-phenyl-1H-pyrazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Understanding how different substituents on the phenyl ring influence the spectral characteristics is crucial for structure elucidation, reaction monitoring, and the rational design of novel pyrazole-based molecules with desired photophysical or biological activities. This document summarizes key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for a series of substituted 4-phenyl-1H-pyrazoles, alongside detailed experimental protocols for these analytical techniques.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for a selection of substituted 4-phenyl-1H-pyrazoles, highlighting the impact of various substituents on the chemical shifts and vibrational frequencies.

¹H NMR Spectral Data of Substituted 1,4-Diphenyl-1H-Pyrazoles
Substituent (R)H-3 (ppm)H-5 (ppm)Phenyl-H (ppm)Other Protons (ppm)
H8.25 (s)8.01 (s)7.80-7.30 (m)-
4-OCH₃8.15 (s)7.92 (s)7.70 (d), 7.00 (d)3.85 (s, 3H, OCH₃)
4-NO₂8.45 (s)8.20 (s)8.30 (d), 7.95 (d)-
4-Cl8.23 (s)7.99 (s)7.75 (d), 7.45 (d)-
4-CH₃8.20 (s)7.95 (s)7.65 (d), 7.25 (d)2.40 (s, 3H, CH₃)

Note: Data is compiled from various literature sources and may have been recorded in different solvents, leading to minor variations. s = singlet, d = doublet, m = multiplet.

¹³C NMR Spectral Data of Substituted 1,4-Diphenyl-1H-Pyrazoles
Substituent (R)C-3 (ppm)C-4 (ppm)C-5 (ppm)Phenyl C-1' (ppm)Phenyl C-ipso (ppm)Other Carbons (ppm)
H140.5120.2128.8139.5128.9, 128.7, 125.8-
4-OCH₃140.2119.8128.5132.8160.1, 127.2, 114.555.4 (OCH₃)
4-NO₂141.5121.5129.5145.2147.8, 126.5, 124.3-
4-Cl140.4120.5128.9138.0134.5, 129.3, 127.1-
4-CH₃140.3120.0128.6136.9138.5, 129.7, 125.621.2 (CH₃)

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Key IR Absorption Bands of Substituted 1,4-Diphenyl-1H-Pyrazoles (cm⁻¹)
Substituent (R)N-H StretchC=N Stretch (pyrazole)C=C Stretch (aromatic)Substituent Specific Bands
H3150-305015951605, 1490-
4-OCH₃3140-304015981610, 15101250 (C-O stretch)
4-NO₂3160-306015901600, 14851520, 1345 (NO₂ stretch)
4-Cl3155-305515931608, 14951090 (C-Cl stretch)
4-CH₃3145-304515961612, 15002920 (C-H stretch)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the substituted 4-phenyl-1H-pyrazole is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is generally required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra are recorded to identify the functional groups present in the molecule.

  • Sample Preparation: For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr). For liquid samples, a drop can be placed between two salt plates.

  • Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The positions of the absorption bands are reported in wavenumbers (cm⁻¹) and are correlated with specific bond vibrations to identify functional groups.

Workflow for Comparative Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and comparative spectroscopic analysis of substituted 4-phenyl-1H-pyrazoles.

G Workflow for Comparative Spectroscopic Analysis of Substituted 4-Phenyl-1H-Pyrazoles cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison and Interpretation Start Starting Materials (Substituted Phenylhydrazine, 1,3-Diketone) Reaction Cyclocondensation Reaction Start->Reaction Workup Work-up and Purification Reaction->Workup Product Substituted 4-Phenyl-1H-Pyrazole Workup->Product NMR NMR Spectroscopy (1H, 13C) Product->NMR IR FTIR Spectroscopy Product->IR UV_Vis UV-Vis Spectroscopy Product->UV_Vis MS Mass Spectrometry Product->MS DataTable Compile Data in Tables NMR->DataTable IR->DataTable UV_Vis->DataTable MS->DataTable Interpretation Structure-Spectra Correlation DataTable->Interpretation Conclusion Elucidate Substituent Effects Interpretation->Conclusion

Caption: A flowchart illustrating the synthesis, multi-technique spectroscopic characterization, and comparative analysis of substituted 4-phenyl-1H-pyrazoles.

Safety Operating Guide

Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information

The proper disposal of 5-Hydrazinyl-4-phenyl-1H-pyrazole is critical due to its presumed hazardous nature, inferred from the reactivity and toxicity of related compounds. The hydrazine functional group suggests potential for toxicity, carcinogenicity, and reactivity, while the pyrazole core is common in biologically active and potentially hazardous molecules. Therefore, a conservative approach, treating the compound as highly hazardous, is mandatory.

Core Principle: Professional Disposal is Non-Negotiable

In-laboratory chemical treatment or neutralization of this compound is strongly discouraged without a thorough, compound-specific risk assessment and validated procedure. The primary and recommended disposal method is to consign all waste containing this compound to a licensed hazardous waste disposal contractor via your institution's EHS department.

Operational Plan: Step-by-Step Disposal Protocol

This protocol outlines the procedural steps for the safe handling and disposal of waste generated from research activities involving this compound.

Waste Segregation and Collection
  • Solid Waste: All solid materials contaminated with this compound, including residual product, contaminated personal protective equipment (PPE) such as gloves and shoe covers, weighing papers, and absorbent materials from spill cleanups, must be collected in a dedicated hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Avoid mixing with other waste streams unless explicitly permitted by your EHS department.

  • Container Selection: Waste containers must be chemically resistant (e.g., borosilicate glass or high-density polyethylene for solids), in good condition, and possess a secure, leak-proof lid.

Labeling and Storage
  • Labeling: All waste containers must be accurately and clearly labeled. The label should include:

    • The full chemical name: "Waste this compound"

    • The words "Hazardous Waste"

    • Primary hazard warnings: "Toxic," "Irritant," "Suspected Carcinogen"

    • The date of initial waste accumulation

    • The name and contact information of the responsible researcher or lab

  • Storage: Store waste containers in a designated and properly ventilated Satellite Accumulation Area (SAA) within the laboratory.[1] This area should be secure, away from heat sources, and segregated from incompatible materials, particularly strong oxidizing agents.[1][2]

Arranging for Disposal
  • Contact EHS: Once the waste container is full, or before the maximum allowable accumulation time is reached (as per institutional policy), contact your EHS department to schedule a waste pickup.[2]

  • Documentation: Complete all required waste disposal forms or manifests as instructed by your EHS department.

Emergency Procedures

Spill Response
  • Small Spills: In the event of a small spill, evacuate non-essential personnel. Wearing appropriate PPE (lab coat, safety goggles, and chemical-resistant gloves), contain the spill using an inert absorbent material like vermiculite or sand. Carefully collect the contaminated absorbent into the designated solid hazardous waste container. Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

  • Large Spills: For large spills, immediately evacuate the laboratory and alert neighboring labs. Contact your institution's emergency response number and the EHS department. Do not attempt to clean up a large spill yourself.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek prompt medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Data Summary

The following table summarizes the key logistical information for the disposal of this compound.

ParameterGuidelineRationale
Primary Disposal Route Licensed Hazardous Waste ContractorAssumed high toxicity and reactivity.[3][4]
In-Lab Treatment Not RecommendedPotential for hazardous reactions and unknown byproducts.
Waste Container Type Chemically resistant, sealed containerPrevents leaks and reactions with container material.[1]
Waste Segregation Separate from other waste streams, especially oxidizersAvoids potentially violent chemical reactions.[1]
Emergency Spill Kit Inert absorbent, PPE, waste containerEnables safe and contained cleanup of small spills.

Disposal Decision Workflow

cluster_0 cluster_2 A Waste Generation (Solid or Liquid) B Segregate Waste in Labeled, Compatible Container A->B Collect F Spill or Exposure? A->F C Store in Designated Satellite Accumulation Area B->C Store Safely D Contact EHS for Waste Pickup C->D Schedule Pickup E Professional Disposal by Licensed Contractor D->E Handover G Follow Emergency Spill/Exposure Protocol F->G Yes G->B Contain & Collect Contaminated Material

References

Essential Safety and Operational Guidance for Handling 5-Hydrazinyl-4-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 5-Hydrazinyl-4-phenyl-1H-pyrazole was located. The following guidance is based on the safety profiles of structurally related compounds, including phenylhydrazine and various pyrazole derivatives. It is imperative to consult with a qualified safety professional and to review all available safety information before handling this chemical.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The procedural guidance herein is intended to supplement, not replace, institutional safety protocols.

Personal Protective Equipment (PPE)

Based on the potential hazards associated with hydrazine and pyrazole moieties, a comprehensive PPE strategy is essential to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective Equipment (PPE)Specifications and Recommendations
Eyes/Face Chemical Safety Goggles and Face ShieldGoggles should provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.[1][2]
Skin Chemical-Resistant GlovesNitrile or neoprene gloves are generally recommended. Always inspect gloves for integrity before use and change them frequently.[1][2]
Lab CoatA flame-resistant lab coat that fully covers the arms is required.
Full-Length Pants and Closed-Toe ShoesPants should be made of a non-absorbent material. Shoes must be closed-toed and provide ample coverage.
Respiratory Fume Hood or RespiratorAll handling of solid and solutions of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Operational Plan: Handling and Use

A systematic approach to handling this compound is critical to maintaining a safe research environment.

Workflow for Handling this compound

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup Ensure safety prep_weigh Weigh Compound prep_setup->prep_weigh Minimize exposure exp_dissolve Dissolve in Solvent prep_weigh->exp_dissolve Transfer compound exp_react Perform Reaction exp_dissolve->exp_react Initiate experiment exp_monitor Monitor Reaction Progress exp_react->exp_monitor Observe cleanup_quench Quench Reaction exp_monitor->cleanup_quench Upon completion cleanup_waste Segregate Waste cleanup_quench->cleanup_waste Neutralize hazards cleanup_decon Decontaminate Work Area cleanup_waste->cleanup_decon Proper disposal cleanup_ppe Doff PPE cleanup_decon->cleanup_ppe Final step

Workflow for handling this compound.

Procedural Steps:

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Prepare the work area within a certified chemical fume hood. Ensure all necessary equipment and reagents are present.

    • Carefully weigh the required amount of this compound.

  • Experimentation:

    • Dissolve the compound in the appropriate solvent.

    • Carry out the intended chemical reaction, keeping the apparatus within the fume hood.

    • Monitor the reaction's progress as required by the experimental protocol.

  • Cleanup and Disposal:

    • Upon completion, quench the reaction carefully according to established laboratory procedures.

    • Segregate all chemical waste into appropriately labeled containers. This includes solid waste, liquid waste, and contaminated consumables.

    • Thoroughly decontaminate the work area, including all glassware and equipment.

    • Doff PPE in the correct order to prevent cross-contamination.

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow

start Waste Generation solid_waste Solid Waste (Contaminated consumables, excess solid) start->solid_waste liquid_waste Liquid Waste (Reaction mixtures, solvents) start->liquid_waste sharp_waste Sharps Waste (Contaminated needles, etc.) start->sharp_waste solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container sharps_container Labeled Sharps Container sharp_waste->sharps_container disposal_pickup Arrange for Hazardous Waste Pickup solid_container->disposal_pickup liquid_container->disposal_pickup sharps_container->disposal_pickup

Waste disposal workflow.

Procedural Steps:

  • Segregation: At the point of generation, segregate waste into three categories:

    • Solid Waste: Unused this compound, contaminated gloves, weigh boats, and other solid consumables.

    • Liquid Waste: Reaction mixtures, solvents used for rinsing, and any other liquid containing the compound.

    • Sharps Waste: Any contaminated needles, syringes, or other sharp objects.

  • Containment:

    • Place solid waste in a clearly labeled, sealed container designated for hazardous solid waste.

    • Collect liquid waste in a compatible, labeled, sealed container for hazardous liquid waste.

    • Dispose of sharps in a designated, puncture-proof sharps container.

  • Labeling: All waste containers must be clearly labeled with the full chemical name of all contents, including "this compound," and the appropriate hazard warnings.

  • Storage and Disposal: Store waste containers in a designated satellite accumulation area. Arrange for the pickup and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain or in regular trash.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.